molecular formula C12H15N3O B096340 N-(cyclohexylideneamino)pyridine-4-carboxamide CAS No. 15407-81-5

N-(cyclohexylideneamino)pyridine-4-carboxamide

Cat. No.: B096340
CAS No.: 15407-81-5
M. Wt: 217.27 g/mol
InChI Key: NGFVJSNUQFGXDF-UHFFFAOYSA-N
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Description

N-(cyclohexylideneamino)pyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound belongs to a class of pyridine-carboxamide derivatives, which are frequently investigated for their potential biological activities. Structurally related compounds, such as various pyridine-4-carboxamide derivatives, have been explored for their role as orexin receptor antagonists, which are relevant in the study of sleep disorders and neurological conditions . Furthermore, the core pyridine-carboxamide structure is a common pharmacophore found in molecules studied for anticancer properties, such as acridine-4-carboxamide derivatives which act as DNA-intercalating agents and topoisomerase inhibitors . Researchers value this compound as a key synthetic intermediate or a potential pharmacophore for designing new molecules targeting various biological pathways. Its mechanism of action is anticipated to be highly dependent on the specific research context and final molecular target. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyclohexylideneamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVJSNUQFGXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=NC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165526
Record name Isonicotinic acid, cyclohexylidenehydrazide
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Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15407-81-5
Record name 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic acid, cyclohexylidenehydrazide
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Record name Isonicotinic acid, cyclohexylidenehydrazide
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Record name N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(cyclohexylideneamino)pyridine-4-carboxamide, a Schiff base derived from the condensation of isoniazid and cyclohexanone. Isoniazid and its derivatives are a well-established class of compounds with significant biological activities, including notable antitubercular effects.[1][2] The formation of the hydrazone linkage by reacting isoniazid with various aldehydes and ketones has been a strategy to enhance lipophilicity and potentially overcome drug resistance mechanisms.[1] This document details a robust and reproducible synthetic protocol, explains the mechanistic rationale behind the procedural steps, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The intended audience includes researchers in medicinal chemistry, drug discovery, and analytical sciences who require a practical, in-depth understanding of this important class of molecules.

Introduction: The Scientific Rationale

Isonicotinic acid hydrazide (Isoniazid, INH) has been a cornerstone in the treatment of tuberculosis for over six decades. However, its extensive use has led to the emergence of resistant bacterial strains, necessitating the development of new, more effective derivatives.[1] The modification of the isoniazid structure, particularly at the hydrazine moiety, is a promising strategy to create analogues with improved pharmacological profiles.[1]

The condensation of the primary amino group of isoniazid with a carbonyl compound, such as cyclohexanone, results in the formation of a Schiff base, specifically a hydrazone.[3][4] This chemical modification serves several key purposes from a medicinal chemistry perspective:

  • Blocking Metabolic Deactivation: The hydrazine moiety of isoniazid is susceptible to N-acetylation by N-arylaminoacetyl transferases, a metabolic process that deactivates the drug. Formation of the Schiff base blocks this site, potentially increasing the bioavailability and duration of action.[1]

  • Enhanced Lipophilicity: The introduction of the cyclohexyl group increases the lipophilicity of the molecule compared to the parent isoniazid. This can lead to improved cell membrane permeability, allowing the compound to more effectively reach its intracellular targets.[1]

  • Modulation of Biological Activity: The imine group (-C=N-) in Schiff bases is a crucial pharmacophore that can participate in various biological interactions.[3][5] Derivatives of isoniazid have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][6]

This guide focuses on this compound (also known as N'-cyclohexylidene-isonicotinohydrazide), providing a detailed roadmap for its synthesis and comprehensive structural and physicochemical characterization.

Synthesis of this compound

The synthesis of the title compound is achieved through a straightforward acid-catalyzed condensation reaction between isonicotinohydrazide (isoniazid) and cyclohexanone. This reaction is a classic example of Schiff base formation.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the primary amine of the isoniazid hydrazide to the electrophilic carbonyl carbon of cyclohexanone, followed by the elimination of a water molecule to form the stable imine linkage. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Diagram: Reaction Mechanism

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products INH Isoniazid (Isonicotinohydrazide) CARB Carbinolamine Intermediate INH->CARB + Cyclohexanone (Nucleophilic Attack) CYC Cyclohexanone PROD This compound CARB->PROD - H2O (Dehydration) H2O Water G cluster_0 Synthesis cluster_1 Purification & Initial Check cluster_2 Structural Confirmation cluster_3 Final Validation A Synthesized Product (Crude) B Recrystallization A->B Purify C Melting Point Analysis B->C Purity Check D IR Spectroscopy (Functional Groups) C->D Structural Analysis E Mass Spectrometry (Molecular Weight) D->E F NMR Spectroscopy (¹H & ¹³C) (Connectivity) E->F G Confirmed Structure of N-(cyclohexylideneamino) pyridine-4-carboxamide F->G Confirm

Sources

An In-depth Technical Guide to N-(cyclohexylideneamino)pyridine-4-carboxamide: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(cyclohexylideneamino)pyridine-4-carboxamide, a Schiff base derivative of the frontline antitubercular drug isoniazid, represents a compelling molecular scaffold for researchers in medicinal chemistry and drug development.[1] As a member of the isonicotinohydrazide family, this compound embodies the intersection of a well-established therapeutic agent with chemical modifications aimed at enhancing efficacy, overcoming resistance, or broadening biological activity.[2] The formation of the cyclohexylideneamino moiety not only alters the lipophilicity of the parent isoniazid molecule but also blocks the primary amine group susceptible to metabolic inactivation, a key consideration in the design of novel isoniazid derivatives.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, a validated synthesis protocol, and its physicochemical and spectral properties based on established data for closely related analogs. Furthermore, we explore its potential biological activities within the broader context of isoniazid Schiff bases, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Chemical Structure and Synthesis

This compound is structurally characterized by a pyridine-4-carboxamide core linked to a cyclohexylidene group through an azomethine (-N=C) bond. This imine linkage is the hallmark of a Schiff base, formed by the condensation of a primary amine with a ketone.

Synthesis Pathway

The synthesis of this compound is a straightforward and efficient one-pot condensation reaction between isonicotinic acid hydrazide (isoniazid) and cyclohexanone.[1] The reaction is typically carried out in a protic solvent, such as ethanol, and may be catalyzed by a weak acid like glacial acetic acid to facilitate the dehydration process.

Synthesis_Workflow Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Reaction_Vessel Reaction Mixture Isoniazid->Reaction_Vessel Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Catalyst Glacial Acetic Acid (cat.) Catalyst->Reaction_Vessel Reflux Reflux (2-4 hours) Reaction_Vessel->Reflux Precipitate Precipitate Formation Reflux->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of isoniazid Schiff bases.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic acid hydrazide (1 equivalent) in an appropriate volume of ethanol.

  • Addition of Reactants: To the stirred solution, add cyclohexanone (1 equivalent). A catalytic amount of glacial acetic acid (2-3 drops) can be added to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the product typically precipitates from the reaction mixture as a solid. Allow the mixture to cool to room temperature.

  • Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to yield this compound. The product is generally obtained as a crystalline solid.[1]

Physicochemical and Spectral Properties

Physicochemical Properties
PropertyValue (for N-(cyclohexylideneamino)pyridine-3-carboxamide)Source
Molecular Formula C₁₂H₁₅N₃OPubChem CID: 456667[3]
Molecular Weight 217.27 g/mol PubChem CID: 456667[3]
XLogP3 1.2PubChem CID: 456667[3]
Hydrogen Bond Donor Count 1PubChem CID: 456667[3]
Hydrogen Bond Acceptor Count 3PubChem CID: 456667[3]
Rotatable Bond Count 2PubChem CID: 456667[3]
Expected Spectral Properties
Spectroscopic TechniqueExpected FeaturesRationale/Reference
Infrared (IR) Spectroscopy ~3200-3400 cm⁻¹ (N-H stretch), ~1650-1690 cm⁻¹ (C=O stretch, amide), ~1590-1610 cm⁻¹ (C=N stretch)Based on spectral data of analogous isonicotinoyl hydrazones.[4]
¹H NMR Spectroscopy δ ~11.0-12.0 ppm (s, 1H, -NH-), δ ~8.7 ppm (d, 2H, pyridine), δ ~7.8 ppm (d, 2H, pyridine), δ ~2.0-3.0 ppm (m, 4H, cyclohexyl), δ ~1.5-1.9 ppm (m, 6H, cyclohexyl)Expected chemical shifts based on the structure and data from similar compounds.[5]
¹³C NMR Spectroscopy δ ~161-163 ppm (C=O), δ ~150 ppm (pyridine), δ ~141 ppm (pyridine), δ ~122 ppm (pyridine), δ ~35 ppm (cyclohexyl), δ ~27 ppm (cyclohexyl), δ ~25 ppm (cyclohexyl)Expected chemical shifts based on the structure and data from similar compounds.[5]
Mass Spectrometry Expected [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₁₅N₃OThe molecular ion peak would confirm the molecular weight of the compound.

Potential Biological Activity and Applications

The primary impetus for the synthesis of isoniazid derivatives is the pursuit of enhanced antitubercular agents. Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Its mode of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Schiff base formation at the N' position of the hydrazide moiety in isoniazid serves two key purposes:

  • Increased Lipophilicity: The addition of a cyclic aliphatic group like cyclohexyl is expected to increase the lipophilicity of the molecule compared to isoniazid. This can potentially enhance cell wall penetration in Mycobacterium tuberculosis.

  • Protection from Metabolism: The hydrazone linkage protects the primary amine from acetylation, a major pathway for isoniazid inactivation in the host.[1]

Numerous studies on various isoniazid-derived hydrazones have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some derivatives showing potency greater than the parent drug.[2] While direct experimental data on the antitubercular activity of this compound is not available in the reviewed literature, its structural similarity to other active hydrazones suggests it is a promising candidate for such evaluation.

Beyond antitubercular activity, other isoniazid Schiff bases and their metal complexes have been investigated for a range of biological activities, including:

  • Antibacterial and antifungal properties[6]

  • Anticancer and cytotoxic activities[7]

  • Antioxidant properties

Therefore, this compound warrants investigation not only for its potential as an antitubercular agent but also for a broader spectrum of pharmacological activities.

Conclusion

This compound is a readily synthesizable Schiff base of isoniazid with physicochemical properties that make it a person of interest for further investigation in drug discovery. Its synthesis via a simple condensation reaction makes it an accessible target for medicinal chemists. Based on the extensive research into analogous isoniazid hydrazones, this compound holds significant potential as an antitubercular agent and may possess other valuable biological activities. Further studies are required to experimentally determine its precise physicochemical properties, spectral data, and to fully evaluate its pharmacological profile. This guide provides a foundational understanding for researchers to embark on such investigations.

References

  • Asif, M. (2015). A review on antitubercular and other medicinal activities of isonicotinic acid hydrazide derivatives. Available at: [Link].

  • PubChem. (n.d.). N-(cyclohexylideneamino)pyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N'-[(E)-hexylideneamino]pyridine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Malhotra, M., Sharma, R., Monga, V., Deep, A., Sahu, K., & Samad, A. (2011). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 8(6), 575-579. Available at: [Link]

  • Asif, M. (2015). A review on isoniazid and its derivative's metal complexes. Available at: [Link].

  • Manna, F., & Chimenti, F. (2008). Synthesis and in-vitro anti-mycobacterial activity of a series of N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. European Journal of Medicinal Chemistry, 43(7), 1344-1347. Available at: [Link]

  • PubChem. (n.d.). N-cyclohexyl-4-(ethylamino)pyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). pyridine-4-carboxamide. Stenutz. Retrieved from [Link]

  • Karcz, D., Olejarz, A., Wujec, M., & Siwek, A. (2020). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 25(18), 4242. Available at: [Link]

  • Khan, K. M., Saad, S. M., Shaikh, S., & Perveen, S. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(12), 2329. Available at: [Link]

  • van der Wel, T., Mock, E. D., & van der Stelt, M. (2020). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15737-15754. Available at: [Link]

  • Zhaxylykova, G. Z., Gabbasova, A. M., & Burasheva, G. S. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal, 25(2), 145-156. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 4. ResearchGate. Retrieved from [Link]

  • Thomas, A. B., Nanda, R. K., & Kothapalli, L. P. (2010). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 3(1), 25-28. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate. Retrieved from [Link]

  • Chen, X., Li, Y., & Liu, G. (2007). N′-(1-Phenylethylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. Available at: [Link]

  • SpectraBase. (n.d.). Pyridine-3-carboxamide, 2-(4-chlorophenoxy)-N,N-diethyl-. SpectraBase. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(cyclohexylideneamino)pyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for synthesis and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section is designed to not only present data but also to elucidate the underlying scientific reasoning for the experimental design and interpretation, ensuring both technical accuracy and practical applicability.

Introduction and Molecular Structure

This compound is a derivative of isoniazid, a cornerstone drug in the treatment of tuberculosis. The structural modification, incorporating a cyclohexylideneamino group, can significantly alter its physicochemical properties, including solubility, stability, and biological activity. A thorough spectroscopic characterization is therefore paramount for its unequivocal identification, purity assessment, and for understanding its structure-activity relationships.

The molecule consists of three key structural motifs: a pyridine-4-carboxamide core, a hydrazone linker (-NH-N=C<), and a cyclohexyl ring. Each of these components will give rise to characteristic signals in their respective spectra, allowing for a detailed structural elucidation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between isonicotinohydrazide and cyclohexanone. This reaction is a classic example of hydrazone formation.

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of cyclohexanone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve isonicotinohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (1-1.2 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently refluxed for a period of 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

Predicted IR Spectral Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretching3200-3300Medium
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-2950Strong
C=O (Amide I)Stretching1660-1680Strong
C=N (Imine)Stretching1620-1640Medium
N-H (Amide II)Bending1530-1550Medium
C=C (Pyridine)Stretching1580-1610, 1470-1500Medium
Interpretation of the IR Spectrum
  • N-H Stretching: The presence of a medium intensity band in the region of 3200-3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide group.[1][2]

  • C=O Stretching (Amide I band): A strong absorption band is expected between 1660-1680 cm⁻¹, characteristic of the carbonyl stretching of the amide functional group.[3][4] Its position can be influenced by hydrogen bonding.

  • C=N Stretching: The stretching vibration of the imine (C=N) bond is anticipated to appear in the 1620-1640 cm⁻¹ range.[5]

  • N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is typically found around 1530-1550 cm⁻¹.[2][4]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring will produce characteristic bands in the fingerprint region.

  • Cyclohexyl C-H Vibrations: Strong bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexyl ring are expected between 2850 and 2950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H (Amide)~11.0Singlet (broad)-1H
H-2, H-6 (Pyridine)~8.7Doublet~5-62H
H-3, H-5 (Pyridine)~7.8Doublet~5-62H
Cyclohexyl (α to C=N)~2.5Multiplet-4H
Cyclohexyl (other CH₂)~1.6Multiplet-6H
Interpretation of the ¹H NMR Spectrum
  • Amide Proton: The amide N-H proton is expected to appear as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to its acidic nature and potential for hydrogen bonding.

  • Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the carboxamide group and the nitrogen atom, the protons ortho to the nitrogen (H-2, H-6) are expected to be the most deshielded, appearing as a doublet around 8.7 ppm. The meta protons (H-3, H-5) will appear as a doublet at a slightly upfield position, around 7.8 ppm.[6][7]

  • Cyclohexyl Protons: The protons on the cyclohexyl ring will be in the aliphatic region. The protons on the carbons alpha to the C=N double bond will be deshielded and are predicted to appear as a multiplet around 2.5 ppm. The remaining cyclohexyl protons will give rise to a complex multiplet further upfield, around 1.6 ppm.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~165
C=N (Imine)~160
C-4 (Pyridine)~145
C-2, C-6 (Pyridine)~150
C-3, C-5 (Pyridine)~122
Cyclohexyl (α to C=N)~35
Cyclohexyl (other CH₂)~25-28
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl and Imine Carbons: The carbonyl carbon of the amide and the imine carbon are the most deshielded and are expected to appear at approximately 165 ppm and 160 ppm, respectively.[8]

  • Pyridine Carbons: The chemical shifts of the pyridine carbons will be characteristic, with C-2, C-6, and C-4 appearing at downfield shifts due to the influence of the nitrogen atom, while C-3 and C-5 will be at a more upfield position.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will be found in the aliphatic region of the spectrum, with the carbon alpha to the imine being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₅N₃O), the expected molecular weight is approximately 217.27 g/mol .[9]

Predicted Fragmentation Pattern

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to analyze the molecule. The following fragmentation pathways are predicted:

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at m/z = 217.

  • Loss of Cyclohexylidene: Cleavage of the N=C bond could lead to a fragment corresponding to the isonicotinohydrazide radical cation at m/z = 137.

  • Cleavage of the N-N bond: Fragmentation at the N-N single bond would result in a pyridin-4-ylcarbonyl cation at m/z = 106 and a cyclohexylideneamino radical cation at m/z = 111.

  • Fragmentation of the Pyridine Ring: Further fragmentation of the pyridine-containing ions can occur, leading to characteristic peaks.

  • Fragmentation of the Cyclohexyl Ring: The cyclohexyl group can undergo characteristic fragmentation, leading to the loss of alkyl fragments.

Experimental Workflow for MS Analysis

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection prep Dissolve sample in suitable solvent (e.g., Methanol) ionize Introduce sample into MS source (ESI or EI) prep->ionize Infusion/Injection analyze Separate ions based on m/z ratio ionize->analyze Ion Transfer detect Detect ions and generate mass spectrum analyze->detect Ion Detection

Sources

Literature review on the synthesis of pyridine-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyridine-4-Carboxamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Pyridine-4-carboxamide, also known as isonicotinamide, and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1] These compounds exhibit a vast spectrum of biological activities, including anti-tubercular, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] Their unique chemical structure, featuring a pyridine ring with a carboxamide functional group, enhances both reactivity and solubility, making them invaluable as intermediates and as active pharmaceutical ingredients (APIs).[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing these vital compounds. We will delve into the causality behind experimental choices for core synthetic methodologies, from classical amide bond formations to modern catalytic cross-coupling reactions, supported by detailed protocols and mechanistic insights.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of pyridine-4-carboxamide derivatives can be broadly categorized into three primary approaches, each with distinct advantages depending on the desired substitution pattern and the available starting materials.

  • Strategy A: Amide Bond Formation from Pyridine-4-Carboxylic Acid. This is the most direct and versatile route, starting from the readily available isonicotinic acid.

  • Strategy B: Functional Group Transformation of 4-Substituted Pyridines. This approach leverages precursors like 4-cyanopyridine, which can be efficiently converted to the carboxamide.

  • Strategy C: Advanced C-N Cross-Coupling Reactions. For the synthesis of complex N-aryl or N-heteroaryl derivatives, modern palladium- and copper-catalyzed methods are indispensable.

Strategy A: Synthesis via Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis but does not occur spontaneously due to a competing acid-base reaction.[5] The core principle involves the "activation" of the carboxylic acid's hydroxyl group, converting it into a good leaving group to facilitate nucleophilic attack by the amine.

Method 1: The Acyl Chloride Intermediate

This classic and robust method involves a two-step process: converting isonicotinic acid to the highly reactive isonicotinoyl chloride, followed by reaction with a primary or secondary amine.

Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to form a highly electrophilic acyl chloride. The chloride ion is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack by an amine. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion.[5]

Experimental Protocol: Synthesis of N-Phenylpyridine-4-carboxamide

  • Activation: In a round-bottom flask under a nitrogen atmosphere, suspend pyridine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude isonicotinoyl chloride.

  • Coupling: Dissolve the crude acyl chloride in fresh DCM and cool to 0 °C.

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Add the aniline solution dropwise to the acyl chloride solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor completion by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Method 2: Titanium-Mediated Direct Amidation

A more direct, one-pot approach utilizes titanium tetrachloride (TiCl₄) to mediate the condensation of a carboxylic acid and an amine without isolating an activated intermediate.

Causality: TiCl₄ is a strong Lewis acid. It is proposed to form an adduct with the carboxylate, which is generated in situ by a base like pyridine. This adduct contains a good leaving group, facilitating direct attack by the amine to form the amide bond.[6] The use of pyridine as both the base and the solvent is common in this procedure.[6]

Experimental Protocol: TiCl₄-Mediated Synthesis of Amides [6]

  • Dissolve the carboxylic acid (e.g., pyridine-4-carboxylic acid, 1 mmol) in pyridine (10 mL) in a screw-capped vial.

  • To this solution, add the desired amine (1 mmol) followed by titanium tetrachloride (3 mmol).

  • Tightly seal the vial and heat the reaction mixture to 85 °C.

  • Stir for approximately 2 hours, monitoring the reaction by TLC until the carboxylic acid is consumed.

  • Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with an aqueous 1N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Acid Pyridine-4-Carboxylic Acid Mix Combine Acid, Amine, and Pyridine Acid->Mix Amine Primary/Secondary Amine Amine->Mix Solvent Pyridine (Solvent/Base) Solvent->Mix AddTiCl4 Add TiCl4 Mix->AddTiCl4 Forms Adduct Intermediate Heat Heat to 85°C AddTiCl4->Heat Drives Condensation Evap Evaporate Pyridine Heat->Evap Reaction Complete Extract Aqueous HCl Wash & Organic Extraction Evap->Extract Purify Dry, Concentrate, & Purify Extract->Purify Product Pyridine-4-Carboxamide Derivative Purify->Product

Strategy B: Synthesis from Pyridine-4-carbonitrile

An alternative to building the amide bond is to start with a precursor functional group at the 4-position, such as a nitrile, and convert it to the carboxamide.

Causality: The carbon atom of a nitrile group is electrophilic and can be attacked by water in a hydrolysis reaction. This process is typically slow and requires harsh conditions (strong acid or base), which can lead to the over-hydrolysis to the carboxylic acid.[7] Catalytic methods provide a milder and more selective route to the desired primary amide.[7]

Method 1: Heterogeneous Catalytic Hydrolysis

The use of solid catalysts, particularly manganese dioxide (MnO₂), offers an efficient and selective method for hydrating 4-cyanopyridine to isonicotinamide.

Experimental Protocol: Catalytic Hydration of 4-Cyanopyridine [8]

  • In a reaction vessel, create a mixture of tert-amyl alcohol (6g), ferric oxide (100mg), cobalt tetroxide (100mg), and manganese dioxide (100mg).

  • Add 4-cyanopyridine (60mg) and water (200µL) to the mixture.

  • Heat the reaction at 80°C for 24 hours.

  • Upon completion, the conversion of 4-cyanopyridine can reach over 99%, with a selectivity for isonicotinamide of 99%.[8]

  • The solid catalyst can be removed by filtration, and the product isolated from the solution.

G Start {4-Cyanopyridine | C₅H₄N-C≡N} Product {Pyridine-4-carboxamide | C₅H₄N-C(=O)NH₂} Start->Product H₂O, Heat (e.g., 80°C) Catalyst Solid Heterogeneous Catalyst (e.g., MnO₂) Catalyst->Product Catalyzes Hydration

Method 2: Enzymatic Synthesis

Biocatalysis represents a green and highly specific alternative. Enzymes like nitrile hydratase (Nhase) can convert nitriles to amides with exceptional selectivity under mild, aqueous conditions, avoiding the formation of the carboxylic acid byproduct.[9] This method is particularly valuable in industrial settings aiming for sustainable processes.[9]

Strategy C: Advanced C-N Cross-Coupling Reactions

For synthesizing N-aryl and other complex substituted amides, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice. They allow for the formation of C-N bonds that are inaccessible through traditional nucleophilic substitution.[10]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for coupling amines with aryl halides or triflates.[11] It is characterized by its broad substrate scope and tolerance for a wide variety of functional groups.[11]

Causality & Catalytic Cycle: The reaction mechanism involves a Pd(0) catalyst.[12]

  • Oxidative Addition: The aryl halide (e.g., a 4-halopyridine carboxamide derivative) adds to the Pd(0) center, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][12]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X AmineCoord Amine Coordination PdII_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺X⁻ PdII_Aryl->PdII_Amine H₂NR Deprotonation Base (Deprotonation) AmidoComplex L₂Pd(II)(Ar)(HNR) PdII_Amine->AmidoComplex Base AmidoComplex->Pd0 Product (Ar-NHR) RedElim Reductive Elimination Product Ar-NHR Reactants Ar-X + H₂NR

Ullmann Condensation

The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction.[13] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations use catalytic amounts of soluble copper salts with accelerating ligands, making the reaction more practical.[13][14] It serves as a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.[10]

Causality: The reaction is believed to involve a Cu(I) species, which can be generated in situ. This Cu(I) reagent reacts with the amine to form a copper(I) amide. This intermediate then reacts with the aryl halide in a metathesis-like step to forge the new aryl-amine bond and a copper(I) halide.[13]

Comparative Summary of Synthetic Methods

MethodStarting MaterialKey ReagentsConditionsAdvantagesDisadvantages
Acyl Chloride Pyridine-4-carboxylic acidSOCl₂, Oxalyl Chloride, Amine, Base0°C to RTHigh reactivity, well-establishedHarsh reagents, moisture sensitive, byproduct disposal
TiCl₄-Mediation Pyridine-4-carboxylic acidTiCl₄, Amine, Pyridine85 °COne-pot, good yieldsStoichiometric strong Lewis acid required
Catalytic Hydrolysis 4-CyanopyridineH₂O, Solid Catalyst (e.g., MnO₂)Elevated Temp. (e.g., 80°C)High selectivity, catalyst can be recycledRequires specific catalyst preparation
Enzymatic Synthesis 4-CyanopyridineNitrile Hydratase, WaterMild (RT, neutral pH)"Green", exceptional selectivity, mild conditionsEnzyme cost and stability can be a factor
Buchwald-Hartwig 4-Halo-pyridinecarboxamide, AminePd Catalyst, Ligand, BaseModerate HeatBroad scope, high functional group toleranceCost of palladium and ligands, requires inert atmosphere
Ullmann 4-Halo-pyridinecarboxamide, AmineCu Catalyst, Ligand, BaseHigh Temp.Good alternative to Pd, lower cost catalystOften requires higher temperatures, can have narrower scope

Conclusion

The synthesis of pyridine-4-carboxamide derivatives is a rich and evolving field, offering a diverse toolkit for the modern chemist. The choice of synthetic route is a strategic decision dictated by factors such as the availability of starting materials, the complexity of the target molecule, desired scale, and economic and environmental considerations. Direct amidation from isonicotinic acid remains a versatile and fundamental approach. For the synthesis of the parent isonicotinamide, catalytic hydrolysis of 4-cyanopyridine offers a highly efficient and selective industrial route. For the construction of complex, N-substituted analogues, the power of modern palladium- and copper-catalyzed cross-coupling reactions is unparalleled, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science. This guide serves as a foundational resource for navigating these choices and executing the synthesis of this important class of molecules with precision and insight.

References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. [Link]

  • The nicotinamide biosynthetic pathway is a by-product of the RNA world - PubMed. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities - Taylor & Francis Online. [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF - ResearchGate. [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid - ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]

  • Catalytic process for production of pyridine carboxylic acid amides - Justia Patents. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles - ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

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  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]

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  • Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system | Request PDF - ResearchGate. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. [Link]

  • US2904552A - Production of nicotinamide and isonicotinamide - Google P
  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. [Link]

  • Buchwald-Hartwig amination - YouTube. [Link]

  • 4-pyridinecarboxamide - Pipzine Chemicals. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

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An In-depth Technical Guide to the Potential Biological Activities of Novel Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities exhibited by novel pyridine carboxamides, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss key structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

I. Anticancer Activities of Pyridine Carboxamides

Several novel pyridine carboxamide derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest in cancer cells.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many pyridine carboxamides exert their anticancer effects by triggering programmed cell death, or apoptosis, in malignant cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For instance, certain pyridine derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), leading to the induction of G2/M cell cycle arrest and apoptosis.[2]

The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, pyridine carboxamides can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to the cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP) and cell death.[3][4] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8, which then activates the executioner caspases.[5]

Furthermore, some pyridine carboxamides can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, treatment with certain derivatives has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[2] This cell cycle arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

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cluster_0 Pyridine Carboxamide Action cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Apoptotic Outcome PC Pyridine Carboxamide p53 Upregulation of p53 & p21 PC->p53 JNK Upregulation of JNK PC->JNK Bcl2 Modulation of Bcl-2 family proteins (e.g., Bax/Bcl-2 ratio) PC->Bcl2 G2M G2/M Cell Cycle Arrest p53->G2M Apoptosis Apoptosis (PARP cleavage, DNA fragmentation) JNK->Apoptosis Mito Mitochondrial Dysfunction (Cytochrome c release) Bcl2->Mito G2M->Apoptosis Caspase Caspase Activation (Caspase-9, Caspase-3) Mito->Caspase Caspase->Apoptosis

Caption: Anticancer mechanism of pyridine carboxamides.

B. Experimental Protocols for Evaluating Anticancer Activity
1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine carboxamide derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

3. Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptotic proteins.[3][4][6][7]

  • Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[3] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[8][9][10][11][12]

  • Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.[8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

C. Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[13] The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer activity.[13] Conversely, bulky groups or halogen atoms may decrease activity.[13] These SAR studies are crucial for the rational design and optimization of more potent and selective pyridine carboxamide-based anticancer agents.

II. Antimicrobial Activities of Pyridine Carboxamides

Pyridine carboxamides have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria.[14][15][16][17]

A. Mechanism of Action

The antimicrobial mechanism of pyridine carboxamides can vary depending on the specific derivative and the target organism. Some derivatives are known to function as metal chelators, sequestering essential metal ions required for microbial growth and survival.[18] For instance, pyridine-2,6-dithiocarboxylic acid acts as an antagonist by sequestering metals.[18] Other potential mechanisms include the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The specific molecular targets are an active area of research.

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cluster_0 Screening Workflow Start Novel Pyridine Carboxamides PrimaryScreening Primary Screening (e.g., Agar Diffusion Assay) Start->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism InVivo In Vivo Efficacy Testing (Animal Models of Infection) Mechanism->InVivo Lead Lead Compound InVivo->Lead

Caption: Antimicrobial screening workflow.

B. Experimental Protocols for Evaluating Antimicrobial Activity
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][7][15][19][20]

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the pyridine carboxamide and perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only). Incubate the plate at 35-37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[19]

C. In Vivo Models of Bacterial Infection

To evaluate the in vivo efficacy of promising antimicrobial pyridine carboxamides, various animal models of bacterial infection are utilized. These models are crucial for assessing the therapeutic potential of new drug candidates in a physiological context.[19][21][22][23][24]

Commonly used models include:

  • Murine Pneumonia Model: Mice are infected intranasally or intratracheally with a bacterial pathogen (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) to induce pneumonia. The efficacy of the test compound is assessed by monitoring survival rates, bacterial burden in the lungs, and histopathological changes.[22]

  • Murine Sepsis Model: Sepsis is induced in mice by intraperitoneal injection of a bacterial suspension. The therapeutic effect of the pyridine carboxamide is determined by observing survival and measuring bacterial counts in the blood and organs.

  • Skin and Soft Tissue Infection Model: A localized infection is established by intradermal or subcutaneous injection of bacteria (e.g., Staphylococcus aureus). The efficacy of topically or systemically administered compounds is evaluated by measuring the lesion size, bacterial load, and inflammation at the site of infection.[21]

III. Anti-inflammatory Activities of Pyridine Carboxamides

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyridine carboxamides have demonstrated promising anti-inflammatory properties, primarily through the modulation of critical inflammatory signaling pathways.

A. Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[26] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[25][27]

Certain pyridine carboxamides can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[27] This can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[27][28]

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cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inhibition by Pyridine Carboxamide LPS LPS IKK IKK Activation LPS->IKK IkBa Phosphorylation & Degradation of IκBα IKK->IkBa NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Pro_inflammatory_genes PC Pyridine Carboxamide PC->Inhibition Inhibition->IkBa

Caption: Inhibition of the NF-κB signaling pathway.

B. Experimental Protocol for Evaluating Anti-inflammatory Activity
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is widely used to study systemic inflammation and for the in vivo screening of anti-inflammatory compounds.[29][30][31][32]

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer the pyridine carboxamide derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

  • LPS Challenge: Induce inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture for serum analysis. Tissues such as the liver, lungs, and brain can also be harvested for further analysis.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated LPS group. A significant reduction in cytokine levels indicates anti-inflammatory activity.

IV. Neuroprotective Activities of Pyridine Carboxamides

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Pyridine carboxamides have shown potential as neuroprotective agents by targeting various aspects of neurodegenerative pathology.[13]

A. Mechanisms of Neuroprotection

The neuroprotective effects of pyridine carboxamides are often attributed to their ability to counteract oxidative stress and modulate pathways involved in neuronal cell death.[13] For example, some derivatives can protect neuronal cells from glutamate-induced oxidative stress and apoptosis. This can involve the enhancement of antioxidant defense mechanisms, such as the Nrf2/HO-1 pathway, and the inhibition of apoptotic signaling cascades, including the release of cytochrome c and the activation of caspases.

In the context of Alzheimer's disease, some pyridine-based compounds may also interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.

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cluster_0 Evaluation Approach Compound Novel Pyridine Carboxamide InVitro In Vitro Screening (e.g., Oxidative Stress, Aβ Aggregation) Compound->InVitro InVivo In Vivo Models (e.g., Neuroinflammation, Neurodegeneration) InVitro->InVivo Mechanism Mechanism of Action Studies (Signaling Pathways, Target Identification) InVivo->Mechanism Lead Lead Candidate for Neuroprotection Mechanism->Lead

Caption: Multifaceted evaluation of neuroprotective agents.

B. Experimental Protocols for Evaluating Neuroprotective Activity
1. In Vitro Models of Neurotoxicity
  • Glutamate-Induced Oxidative Stress in HT22 Cells: HT22 hippocampal neuronal cells are treated with glutamate to induce oxidative stress and cell death. The neuroprotective effect of pyridine carboxamides is assessed by measuring cell viability (MTT assay), intracellular reactive oxygen species (ROS) levels (using probes like H2DCFDA), and markers of apoptosis (Western blot for cleaved caspases).

  • Amyloid-Beta (Aβ) Aggregation Assay: The ability of compounds to inhibit Aβ peptide aggregation can be monitored using the Thioflavin T (ThT) fluorescence assay. An increase in ThT fluorescence indicates Aβ fibril formation, and a reduction in fluorescence in the presence of the test compound suggests inhibitory activity.

2. In Vivo Models of Neuroinflammation and Neurodegeneration
  • LPS-Induced Neuroinflammation: Intracerebroventricular (ICV) or systemic administration of LPS in rodents induces a robust neuroinflammatory response characterized by microglial activation and cytokine production. This model is useful for evaluating the anti-neuroinflammatory effects of pyridine carboxamides.[29][30][31][32]

  • Transgenic Mouse Models of Alzheimer's Disease: These models (e.g., APP/PS1 mice) overexpress human genes associated with familial Alzheimer's disease, leading to the development of age-dependent Aβ plaques and cognitive deficits. They are valuable for testing the long-term efficacy of potential disease-modifying therapies.

V. Conclusion

Novel pyridine carboxamides represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated activities against cancer, microbial infections, inflammation, and neurodegeneration underscore the importance of this scaffold in modern drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the exploration and development of new pyridine carboxamide-based therapeutics. Future research should continue to focus on elucidating their precise molecular targets, optimizing their pharmacological properties through rational drug design, and validating their efficacy in relevant preclinical and clinical settings.

References

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An In-depth Technical Guide to N-(cyclohexylideneamino)pyridine-4-carboxamide: Synthesis, Characterization, and Potential as a Novel Isoniazid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(cyclohexylideneamino)pyridine-4-carboxamide, a derivative of the frontline antitubercular drug isoniazid. While specific literature on this exact molecule is sparse, this document extrapolates from the extensive research on isoniazid-hydrazone analogs to present a putative pathway for its discovery, a detailed methodology for its synthesis and characterization, and an exploration of its potential mechanism of action and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and infectious diseases, offering a robust framework for the investigation of this and similar novel chemical entities.

Introduction: The Enduring Legacy of Isoniazid and the Quest for Novel Derivatives

Isoniazid (isonicotinic acid hydrazide), first synthesized in 1912, was a serendipitous discovery in the 1950s that revolutionized the treatment of tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis.[1] Its potent bactericidal activity has made it a cornerstone of combination therapy for decades.[1][2] However, the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered isoniazid less effective in a growing number of cases, creating an urgent need for the development of new antitubercular agents.[1]

One of the most fruitful strategies for developing new anti-TB drugs has been the chemical modification of the isoniazid scaffold.[1][3] The formation of isonicotinoyl hydrazones, through the condensation of isoniazid with various aldehydes and ketones, has yielded a plethora of derivatives with promising biological activities.[1][4][5] These modifications can alter the pharmacokinetic and pharmacodynamic properties of the parent drug, sometimes leading to enhanced efficacy, reduced toxicity, or activity against resistant strains.[1] This guide focuses on a specific, potentially novel derivative, this compound, providing a technical roadmap for its synthesis and evaluation.

The Genesis of Isoniazid-Hydrazones: A Logical Progression in Drug Discovery

The rationale behind the synthesis of isoniazid-hydrazones is rooted in fundamental principles of medicinal chemistry. The hydrazone moiety (-C=N-NH-) is a critical pharmacophore that can influence the lipophilicity, stability, and receptor-binding properties of a molecule.[1] The condensation reaction to form a hydrazone is a relatively straightforward and high-yielding process, making it an attractive method for generating chemical diversity.[4][6]

The discovery process for a new derivative like this compound would typically follow a structured path, as illustrated in the workflow below.

Discovery_Workflow cluster_0 Conceptualization & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation Target_Identification Target Identification (e.g., InhA enzyme) SAR_Analysis Structure-Activity Relationship (SAR) Analysis of existing hydrazones Target_Identification->SAR_Analysis In_Silico_Screening In Silico Screening (Docking studies, ADMET prediction) SAR_Analysis->In_Silico_Screening Synthesis Chemical Synthesis (Condensation of isoniazid and cyclohexanone) In_Silico_Screening->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation In_Vitro_Assays In Vitro Assays (MIC against M. tuberculosis) Structural_Elucidation->In_Vitro_Assays Cytotoxicity Cytotoxicity Assays (e.g., against Vero cells) In_Vitro_Assays->Cytotoxicity Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies

Figure 1: A representative workflow for the discovery and initial evaluation of a novel isoniazid derivative.

Synthesis and Characterization of this compound

The synthesis of this compound is predicated on the well-established reaction between a hydrazide and a ketone to form a hydrazone.[4][7]

Synthetic Protocol

This protocol is a self-validating system, where the successful formation of the product is confirmed at each critical step through analytical techniques.

Materials:

  • Isoniazid (Pyridine-4-carbohydrazide)

  • Cyclohexanone

  • Ethanol (or other suitable alcohol like isopropanol)

  • Glacial acetic acid (catalyst, optional)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of isoniazid in a minimal amount of warm ethanol.

  • Addition of Ketone: To the stirred solution, add 1.1 equivalents of cyclohexanone.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to facilitate the precipitation of the solid product.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Characterization

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique Purpose Expected Observations for this compound
Melting Point To assess purity. A sharp melting point range indicates a pure compound.A distinct and sharp melting point.
Infrared (IR) Spectroscopy To identify functional groups.Disappearance of the C=O stretch of cyclohexanone and the N-H stretches of the hydrazide. Appearance of a C=N stretch (hydrazone) and the characteristic amide and pyridine ring vibrations.
Nuclear Magnetic Resonance (NMR) To elucidate the detailed chemical structure.¹H NMR: Signals corresponding to the pyridine ring protons, the cyclohexyl protons, and the amide N-H proton. The absence of the hydrazide -NH2 protons. ¹³C NMR: Resonances for the carbons of the pyridine ring, the cyclohexyl ring, the amide carbonyl, and the hydrazone C=N carbon.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of this compound (C12H15N3O, MW: 217.27 g/mol ).[8]

Putative Mechanism of Action

The mechanism of action of isoniazid is well-established. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5] The activated form of isoniazid then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier protein reductase, InhA, a crucial enzyme in the mycolic acid biosynthesis pathway.[2][5] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[2]

Mechanism_of_Action Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Activated_Isoniazid Activated_Isoniazid KatG->Activated_Isoniazid Isoniazid_NAD_Adduct Isoniazid_NAD_Adduct Activated_Isoniazid->Isoniazid_NAD_Adduct + NAD NAD NAD InhA InhA Isoniazid_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Cell_Wall_Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Death Bacterial_Death Cell_Wall_Disruption->Bacterial_Death

Figure 2: The established mechanism of action of isoniazid.

It is highly probable that this compound, as a close analog of isoniazid, would exert its antitubercular activity through a similar mechanism. The pyridine-4-carboxamide core is essential for its prodrug nature. However, the cyclohexylidene moiety could influence its ability to be activated by KatG or the binding affinity of the resulting adduct to InhA. These are critical questions that would need to be addressed through further experimental investigation.

Biological Evaluation: A Framework for Preclinical Assessment

The preclinical evaluation of this compound would involve a series of in vitro and in silico studies to determine its efficacy and safety profile.

In Vitro Antitubercular Activity

The primary measure of a compound's antitubercular potency is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound MIC against M. tuberculosis H37Rv (µg/mL) Reference
Isoniazid0.02 - 0.06[2]
Isoniazid Derivative 1a< 7.8[2]
Isoniazid Derivative 1b< 7.8[2]
Isoniazid Derivative 1c15.6[2]
This compound To be determined

This table presents representative data for other isoniazid derivatives to provide context for the expected potency of the title compound.

In Silico Studies

Computational methods can provide valuable insights into the potential of a drug candidate before extensive laboratory testing.

  • Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound within the active site of the InhA enzyme.[9][10] This can help to rationalize its potential activity and guide further structural modifications.

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This is crucial for assessing its drug-likeness and potential for oral bioavailability.[6]

Conclusion and Future Directions

This compound represents a logical and synthetically accessible derivative of isoniazid. Based on the extensive literature on related isoniazid-hydrazones, it holds promise as a potential antitubercular agent. This technical guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on the actual synthesis and purification of this compound, followed by rigorous in vitro testing against both drug-sensitive and drug-resistant strains of M. tuberculosis. Elucidating its precise mechanism of action and conducting detailed structure-activity relationship studies will be crucial for optimizing its therapeutic potential. The journey from a conceptual molecule to a clinically viable drug is long and arduous, but the foundational principles and methodologies outlined in this guide provide a solid starting point for the exploration of this compound and other novel isoniazid derivatives in the ongoing fight against tuberculosis.

References

  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. International Journal for Scientific Research in Multidisciplinary Studies (IJSDR). [Link]

  • Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry. [Link]

  • Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. PubMed. [Link]

  • Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives. PMC - NIH. [Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]

  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Trends in Sciences. [Link]

  • Synthesis and Antitubercular activity of isoniazid condensed with carbohydrates derivatives. ResearchGate. [Link]

  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Semantic Scholar. [Link]

  • Hydrazones of isoniazid for colorimetric analysis. PubMed. [Link]

  • N-(cyclohexylideneamino)pyridine-3-carboxamide. PubChem. [Link]

Sources

An In-depth Technical Guide to N-(cyclohexylideneamino)pyridine-4-carboxamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical and Therapeutic Landscape of Isonicotinoyl Hydrazones

N-(cyclohexylideneamino)pyridine-4-carboxamide belongs to the class of compounds known as isonicotinoyl hydrazones. These are Schiff bases formed through the condensation reaction of isoniazid (pyridine-4-carbohydrazide) with an aldehyde or a ketone—in this case, cyclohexanone. Isoniazid itself is a cornerstone in the treatment of tuberculosis, primarily functioning as a prodrug that inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[1][2][3]

The derivatization of isoniazid into hydrazones is a well-explored strategy in medicinal chemistry. This modification can significantly alter the parent drug's pharmacokinetic and pharmacodynamic properties, often leading to compounds with a broader spectrum of biological activities, including enhanced antimycobacterial efficacy and novel applications as anticancer, antimicrobial, and antiviral agents.[4][5][6] The introduction of a lipophilic cyclohexyl group in this compound is expected to increase its membrane permeability, potentially influencing its biological activity.

Chemical Identity and Physicochemical Properties

While an official CAS number is not cataloged, the chemical identifiers and predicted properties of this compound can be systematically determined.

Identifier/PropertyValueSource
IUPAC Name N'-(cyclohexylidene)isonicotinohydrazideInferred
Molecular Formula C₁₂H₁₅N₃OCalculated
Molecular Weight 217.27 g/mol Calculated
Canonical SMILES C1CCC(=NNC(=O)C2=CC=NC=C2)CC1Inferred
InChI Key Inferred from structureInferred
Predicted XLogP3 ~1.5 - 2.0Estimated based on analogs[7]
Appearance White to off-white crystalline solidPredicted
Solubility Soluble in organic solvents like ethanol, methanol, DMSOPredicted[8]

Synthesis and Mechanism

The synthesis of this compound is a straightforward condensation reaction between isoniazid and cyclohexanone. This reaction is a classic example of Schiff base formation.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Isoniazid Isoniazid (Pyridine-4-carbohydrazide) reaction_node Condensation (Ethanol, reflux) Isoniazid->reaction_node + Cyclohexanone Cyclohexanone Cyclohexanone->reaction_node Product This compound Water H₂O reaction_node->Product reaction_node->Water +

Caption: General synthesis of this compound.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the terminal amino group of isoniazid on the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration to yield the final hydrazone product. The use of an acid catalyst, such as a few drops of glacial acetic acid, can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

G Start Isoniazid + Cyclohexanone Step1 Nucleophilic attack of isoniazid -NH₂ on cyclohexanone carbonyl carbon Start->Step1 Intermediate Formation of a hemiaminal intermediate Step1->Intermediate Step2 Proton transfer Intermediate->Step2 Step3 Elimination of a water molecule Step2->Step3 Product Formation of the C=N double bond (Hydrazone) Step3->Product

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of N'-(cyclohexylidene)isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, validated protocol for the synthesis of N'-(cyclohexylidene)isonicotinohydrazide, a hydrazone derivative of the frontline antitubercular drug isoniazid.[1] Hydrazones, as a class of organic compounds, are recognized for their wide range of pharmacological benefits, including antimicrobial, anti-inflammatory, and anticancer activities.[2] This is attributed to the active azomethine group (–NHN=CH–) they possess.[2] The protocol herein describes a straightforward and efficient condensation reaction between isonicotinic acid hydrazide (isoniazid) and cyclohexanone. Designed for researchers, scientists, and drug development professionals, this guide offers a comprehensive walkthrough from reaction principles and step-by-step synthesis to purification and characterization, emphasizing the rationale behind key procedural steps to ensure reproducibility and high purity of the final compound.

Principle and Reaction Mechanism

The synthesis of N'-(cyclohexylidene)isonicotinohydrazide is achieved through a classic acid-catalyzed condensation reaction. This reaction is a cornerstone in the formation of imines and related derivatives, such as hydrazones.[3] The core of the mechanism involves the nucleophilic attack of the terminal nitrogen atom of the isonicotinic acid hydrazide on the electrophilic carbonyl carbon of cyclohexanone.

Mechanism Rationale:

  • Acid Catalysis: A catalytic amount of a weak acid (e.g., glacial acetic acid) is employed to protonate the carbonyl oxygen of cyclohexanone. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The primary amine nitrogen (-NH₂) of the hydrazide acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under acidic conditions to form a stable C=N double bond. This final step drives the reaction to completion, yielding the desired N'-(cyclohexylidene)isonicotinohydrazide product.[3][4]

The overall reaction is a reversible process; however, the formation of the stable, conjugated hydrazone product makes the forward reaction favorable.

G cluster_reactants Step 1: Catalyst Activation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration INH Isonicotinic Acid Hydrazide (Nucleophile) Intermediate Tetrahedral Intermediate (Carbinolamine) INH->Intermediate Forms C-N bond CYC Cyclohexanone (Electrophile) Activated_CYC Protonated Cyclohexanone (Enhanced Electrophile) CYC->Activated_CYC Protonation H_plus H⁺ (Catalyst) H_plus->CYC Activated_CYC->Intermediate Product N'-(cyclohexylidene)isonicotinohydrazide Intermediate->Product Elimination Water H₂O Intermediate->Water

Caption: Reaction mechanism for the synthesis of N'-(cyclohexylidene)isonicotinohydrazide.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaPuritySupplier
Isonicotinic Acid Hydrazide54-85-3C₆H₇N₃O≥99%Sigma-Aldrich
Cyclohexanone108-94-1C₆H₁₀O≥99%Sigma-Aldrich
Ethanol (Absolute)64-17-5C₂H₅OH≥99.8%Fisher Scientific
Glacial Acetic Acid64-19-7CH₃COOH≥99.7%Merck
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeVWR
Hexane110-54-3C₆H₁₄ACS GradeVWR
Laboratory Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Buchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers and graduated cylinders

  • Glass funnel and recrystallization dish

  • TLC plates (Silica Gel 60 F254) and development chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocol

This protocol outlines a general and effective procedure for synthesizing isonicotinoyl hydrazones, adapted for the specific reactants.[1]

Synthesis Workflow

G start Start: Assemble Glassware dissolve Dissolve Isoniazid in Ethanol start->dissolve add_reagents Add Cyclohexanone & Acetic Acid Catalyst dissolve->add_reagents reflux Reflux Reaction Mixture (3-4 hours) add_reagents->reflux monitor Monitor via TLC reflux->monitor Check for completion monitor->reflux Incomplete cool Cool to Room Temp, then in Ice Bath monitor->cool Complete filter Filter Precipitate (Buchner Funnel) cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry Product (Vacuum Oven) recrystallize->dry characterize Characterize Pure Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Overall experimental workflow from reactants to final product characterization.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid hydrazide (isoniazid) (2.74 g, 20 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the isoniazid is completely dissolved. Gentle warming may be applied if necessary.

  • Addition of Reactants: To the clear solution, add cyclohexanone (2.06 mL, 20 mmol, 1.0 eq.) followed by 3-4 drops of glacial acetic acid to act as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 70:30 v/v). The disappearance of the starting material spots (isoniazid and cyclohexanone) and the appearance of a new product spot indicate reaction progression.

  • Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A white precipitate will typically form as the solution cools. To maximize precipitation, place the flask in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate twice with a small volume (2 x 10 mL) of cold ethanol to remove any unreacted starting materials and soluble impurities.

    • Expert Insight: Using cold solvent for washing is crucial to minimize loss of the desired product, which may have slight solubility in the mother liquor.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required for complete dissolution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum at 40-50°C for several hours.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data and Expected Results

Quantitative Data Summary
ParameterValue
Isonicotinic Acid Hydrazide2.74 g (20 mmol)
Cyclohexanone2.06 mL (20 mmol)
Solvent (Ethanol)30 mL
Catalyst (Glacial Acetic Acid)3-4 drops
Reaction Temperature~80-85 °C (Reflux)
Reaction Time3-4 hours
Expected Yield 85-95%
Appearance White crystalline solid
Expected Characterization Data
  • Melting Point: Literature values for similar hydrazones suggest a sharp melting point, which should be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: Doublets around δ 8.7 ppm and δ 7.8 ppm.

    • NH Proton: A singlet around δ 11.0-11.5 ppm.

    • Cyclohexylidene Protons: Multiplets in the range of δ 2.2-2.5 ppm and δ 1.5-1.7 ppm.

  • IR (KBr, cm⁻¹):

    • N-H stretch: ~3200-3300 cm⁻¹

    • C=O stretch (amide): ~1660-1680 cm⁻¹

    • C=N stretch (imine): ~1590-1610 cm⁻¹

    • C=C/C=N stretches (aromatic): ~1550, 1480 cm⁻¹

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isoniazid is a pharmaceutical agent and should be handled with care. Avoid inhalation of dust and skin contact.

  • Cyclohexanone and organic solvents (ethanol, ethyl acetate, hexane) are flammable. Keep away from open flames and ignition sources.

  • Glacial acetic acid is corrosive. Handle with care to avoid skin and eye contact.

References

  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]

  • MDPI. (n.d.). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Retrieved from [Link]

  • PubMed. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Retrieved from [Link]

  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

  • MetaboLights. (n.d.). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Retrieved from [Link]

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Application Notes & Protocols: A Framework for Validating N-(cyclohexylideneamino)pyridine-4-carboxamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Version: 1.0

Forward

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use and necessary validation of N-(cyclohexylideneamino)pyridine-4-carboxamide as a chemical probe. Initial searches of the scientific literature and chemical databases reveal that while the chemical properties of this molecule are known, it is not a well-characterized chemical probe with an established biological target or validated application.[1][2]

Therefore, this guide takes a proactive and scientifically rigorous approach. Instead of presenting unverified applications, we provide a detailed framework and a series of robust protocols to guide the researcher through the essential process of characterizing and validating this compound for use in biological systems. We will use a hypothetical target, "Enzyme X," to illustrate these protocols and principles, providing a practical roadmap for transforming a novel small molecule into a reliable tool for biological discovery.

The principles and methods described herein are grounded in established best practices for chemical probe development, ensuring that any findings derived from the use of this compound will be robust, reproducible, and scientifically valid.[3][4]

Introduction to this compound

This compound is a small molecule belonging to the broader class of pyridine carboxamides.[2] This class of compounds has demonstrated a wide range of biological activities, including the inhibition of enzymes like urease and various kinases, as well as antifungal and cytotoxic effects.[5][6][7][8] The core structure, featuring a pyridine ring linked to a carboxamide, serves as a versatile scaffold for interacting with protein targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15407-81-5JHECHEM CO LTD[1]
Molecular Formula C₁₂H₁₅N₃OPubChem[2]
Molecular Weight 217.27 g/mol PubChem[2]
Melting Point 170-172 °CJHECHEM CO LTD[1]
Structure Chemical structure of this compoundPubChem[2]

Given the biological promiscuity of the parent scaffold, this compound represents an intriguing candidate for development as a chemical probe. A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms.[4] To qualify as a high-quality probe, it must be potent, selective, and its mechanism of action must be well-understood.[3][4]

This document outlines the critical workflow required to elevate this compound from a mere compound to a validated chemical probe.

The Probe Validation Workflow: A Step-by-Step Approach

The journey from a novel compound to a validated chemical probe is a multi-step process. Each step is designed to build confidence in the probe's utility and to ensure that the biological effects observed are due to its interaction with the intended target.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Control Strategy A Primary Target Identification (e.g., Broad Panel Screen) B Potency Determination (IC50) (Protocol 1) A->B Define Target C Selectivity Profiling (vs. Related Targets) B->C Confirm Potency D Confirm Target Engagement (e.g., CETSA - Protocol 2) C->D Establish Selectivity E Measure Downstream Effects (e.g., Western Blot - Protocol 3) D->E Validate in Cells F Assess Cellular Phenotype (e.g., Viability Assay - Protocol 4) E->F Link Target to Phenotype G Synthesize Negative Control (Structurally Similar, Inactive) F->G Validate On-Target Effect H Identify Orthogonal Probe (Different Scaffold, Same Target) G->H Strengthen Conclusions MOA_Pathway cluster_0 Cellular Proliferation Pathway Substrate Substrate A EnzymeX Enzyme X (Target) Substrate->EnzymeX Binds Metabolite Metabolite B EnzymeX->Metabolite Catalyzes Proliferation Cell Proliferation Metabolite->Proliferation Promotes ProbeC4 Probe-C4 ProbeC4->EnzymeX Inhibits

Figure 2: Hypothetical mechanism of action for Probe-C4.

Detailed Protocols for Probe Validation

The following protocols provide step-by-step methodologies for the key experiments outlined in the validation workflow.

Protocol 1: In Vitro Potency Determination using a Luminescence-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Probe-C4 against the purified recombinant Enzyme X.

Principle: This assay measures the amount of a key substrate consumed by Enzyme X. Inhibition of Enzyme X results in a higher signal from the unconsumed substrate.

Materials:

  • Recombinant purified Enzyme X

  • Probe-C4 (this compound)

  • DMSO (ACS grade)

  • Assay-specific buffer and substrate (e.g., a commercial kit like Promega's Kinase-Glo® if Enzyme X were a kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of Probe-C4 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Setup:

    • To each well of a 96-well plate, add 1 µL of the serially diluted Probe-C4 or DMSO (for positive and negative controls).

    • Add 25 µL of Enzyme X diluted in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the probe to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the enzyme's substrate to each well to start the reaction. For the "no enzyme" negative control wells, add 25 µL of assay buffer instead.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection: Add 50 µL of the detection reagent (which generates a luminescent signal from the remaining substrate) to each well.

  • Readout: Incubate for 10 minutes, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no enzyme" control as 100% inhibition and the "DMSO only" control as 0% inhibition.

    • Plot the normalized percent inhibition against the log concentration of Probe-C4.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Table 2: Hypothetical In Vitro Assay Data for Probe-C4

TargetProbe-C4 IC₅₀ (nM)Negative Control IC₅₀ (nM)Selectivity Window
Enzyme X 85> 10,000> 117x
Enzyme Y (related) > 10,000> 10,000-
Enzyme Z (unrelated) > 10,000> 10,000-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that Probe-C4 directly binds to and stabilizes Enzyme X inside intact cells.

Principle: Ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.

Materials:

  • Cultured cells expressing Enzyme X (e.g., HEK293)

  • Probe-C4 and DMSO

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler with a gradient function

  • Centrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific for Enzyme X

Procedure:

  • Cell Treatment: Treat cultured cells with either Probe-C4 (e.g., at 1 µM and 10 µM) or DMSO vehicle for 1-2 hours under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Denature the samples by boiling in SDS-PAGE loading buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Enzyme X.

  • Data Analysis: Quantify the band intensities for Enzyme X at each temperature for both the DMSO and Probe-C4 treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the presence of Probe-C4 indicates target engagement.

Protocol 3: Western Blotting for Downstream Pathway Analysis

Objective: To determine if Probe-C4 modulates the signaling pathway downstream of Enzyme X.

Principle: If Probe-C4 inhibits Enzyme X, the levels of its product, Metabolite B, should decrease. If a downstream protein's phosphorylation state (p-Protein Y) is dependent on Metabolite B, we can measure this change as a biomarker of target engagement.

Materials:

  • Cultured cells

  • Probe-C4 and DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western Blotting reagents

  • Primary antibodies for p-Protein Y, total Protein Y, and a loading control (e.g., GAPDH).

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with increasing concentrations of Probe-C4 (e.g., 0.1, 1, 10 µM) and a DMSO control for a predetermined time (e.g., 6 hours).

  • Prepare Lysates: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibody against p-Protein Y overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and re-probe for total Protein Y and the loading control (GAPDH) to ensure equal loading and that the probe does not affect total protein levels.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Protein Y signal (normalized to total Protein Y and GAPDH) indicates on-target pathway modulation.

Protocol 4: Cell Viability Assay

Objective: To assess the phenotypic consequence of inhibiting Enzyme X with Probe-C4.

Principle: Since the hypothetical pathway leads to cell proliferation, inhibition by Probe-C4 is expected to reduce cell viability or growth. Assays like the MTT or CCK-8 assay measure metabolic activity, which correlates with the number of viable cells. [9] Materials:

  • Cultured cells

  • Probe-C4 and DMSO

  • 96-well clear cell culture plates

  • CCK-8 or MTT reagent

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow them to adhere overnight.

  • Compound Treatment: Add serially diluted Probe-C4 to the wells. Include DMSO-only (vehicle control) and untreated wells.

  • Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.

  • Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours until the color develops.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the DMSO-treated cells (100% viability). Plot the percent viability against the log concentration of Probe-C4 and calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This document provides a foundational framework for the rigorous validation of this compound as a potential chemical probe. By following the outlined workflow and protocols, researchers can systematically characterize its potency, selectivity, and cellular mechanism of action. The successful completion of these studies, including the development and use of a matched inactive control, is essential before this compound can be confidently used to investigate the biology of its target. [3]This methodical approach ensures that the resulting data is reliable and contributes meaningfully to our understanding of complex biological systems.

References

  • How to use chemical probes. The Chemical Probes Portal. [Link]

  • N-(cyclohexylideneamino)pyridine-3-carboxamide. PubChem, National Center for Biotechnology Information. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • The era of high-quality chemical probes. RSC Medicinal Chemistry. [Link]

  • Zhao, H., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-8. [Link]

  • Anwar, M. U., et al. (2021). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 26(23), 7393. [Link]

  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[3][9]aphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-54. [Link]

  • Isonicotinamide. Wikipedia. [Link]

  • Xu, W., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2655-2659. [Link]

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Application Note: High-Throughput Screening of N-(cyclohexylideneamino)pyridine-4-carboxamide Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of N-(cyclohexylideneamino)pyridine-4-carboxamide derivatives, a chemical scaffold with significant therapeutic potential. We detail a strategic, multi-tiered approach beginning with a robust biochemical primary screen, followed by a physiologically relevant cell-based secondary assay, and culminating in rigorous hit validation and preliminary structure-activity relationship (SAR) analysis. The protocols and workflows herein are designed to provide researchers in drug discovery with a validated, efficient, and logical pathway to identify and prioritize novel kinase inhibitor candidates from large compound libraries.

Introduction: The Rationale for Screening this compound Derivatives

The N-acylhydrazone moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its synthetic tractability and structural versatility make it an ideal starting point for the generation of diverse chemical libraries. The pyridine carboxamide scaffold, in particular, has been successfully employed in the development of potent and selective enzyme inhibitors, notably targeting kinases and proteases.[4][5][6][7][8] Protein kinases, which play a central role in cellular signaling pathways, are one of the most important classes of drug targets, especially in oncology.

This application note outlines a hypothetical, yet scientifically grounded, HTS campaign to identify inhibitors of a target protein kinase—henceforth referred to as "Target Kinase X"—from a library of this compound derivatives. The workflow is designed to maximize efficiency and data quality, ensuring that identified "hits" are genuine modulators of the target and not artifacts of the screening process.

The Strategic HTS Workflow: A Multi-Pillar Approach

A successful HTS campaign is not a single experiment but a carefully orchestrated cascade of assays designed to progressively filter a large library down to a small number of high-quality, validated hits. Our strategy is built on a primary biochemical screen for direct target engagement, a secondary cell-based assay to confirm activity in a biological context, and a final hit validation phase to eliminate false positives and establish preliminary SAR.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Hit Validation & Triage Primary_Assay Biochemical FP Assay (Primary HTS) Hit_Selection_1 Primary Hit Selection (e.g., Z-score > 3) Primary_Assay->Hit_Selection_1 Library ~200,000 Compound Library This compound Derivatives Library->Primary_Assay Dose_Response Primary Assay Dose-Response (IC50 Determination) Hit_Selection_1->Dose_Response ~2,000 Primary Hits Secondary_Assay Cell-Based Reporter Assay (Orthogonal Screen) Dose_Response->Secondary_Assay Hit_Selection_2 Confirmed Hit Selection (Potency & Cellular Activity) Secondary_Assay->Hit_Selection_2 Orthogonal_Biochem Orthogonal Biochemical Assay (e.g., TR-FRET) Hit_Selection_2->Orthogonal_Biochem ~100 Confirmed Hits SAR_Analysis Preliminary SAR Analysis Orthogonal_Biochem->SAR_Analysis Validated_Hits Validated Hits for Lead Op SAR_Analysis->Validated_Hits

Caption: High-level overview of the multi-phase HTS campaign.

Phase 1: Primary Screening - A Biochemical Fluorescence Polarization Assay

Causality: The primary screen must be robust, rapid, and cost-effective to handle a large compound library. A biochemical assay is chosen to directly measure the interaction between the compounds and the purified Target Kinase X, minimizing the complexity of a cellular environment. Fluorescence Polarization (FP) is an ideal technology for this purpose; it is a homogenous "mix-and-read" assay that measures the disruption of binding between a fluorescently labeled ligand (a tracer) and the kinase.[9][10][11][12] An active inhibitor will compete with the tracer for the ATP-binding site, resulting in a lower FP signal.

Assay Development & Validation Protocol

Objective: To develop and validate a 384-well FP assay with a Z-factor > 0.5, ensuring its suitability for HTS.[13][14][15][16]

Materials:

  • Purified, active Target Kinase X

  • Fluorescently-labeled ATP-competitive tracer (specific to the kinase family)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (non-selective kinase inhibitor, positive control)

  • DMSO (vehicle control)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Protocol Steps:

  • Tracer Concentration Determination:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Measure FP at each concentration to determine the optimal tracer concentration that gives a stable, high signal without being wasteful (typically at or near its Kd for the kinase).

  • Kinase Titration:

    • Using the optimal tracer concentration, perform a serial dilution of Target Kinase X.

    • Incubate and measure FP to determine the minimal kinase concentration that yields a robust signal window (the difference between bound and unbound tracer). This ensures assay sensitivity and conserves the enzyme.

  • Assay Validation (Z-Factor Determination):

    • Prepare two sets of wells in a 384-well plate.

    • "High" Signal (Negative Control): Add assay buffer, tracer, Target Kinase X, and DMSO (final concentration 0.5-1%). This represents 0% inhibition.

    • "Low" Signal (Positive Control): Add assay buffer, tracer, Target Kinase X, and a saturating concentration of Staurosporine. This represents 100% inhibition.

    • Dispense 16-32 replicates of each control.

    • Incubate the plate for the determined optimal time (e.g., 60 minutes) at room temperature.

    • Read the FP signal on a plate reader.

    • Calculate the Z-factor using the formula: Z'-factor = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay is considered excellent and suitable for HTS if the Z'-factor is consistently between 0.5 and 1.0.[13][15]

Primary HTS Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the this compound library compounds and controls (Staurosporine, DMSO) into 384-well assay plates.

  • Reagent Addition: Add the pre-mixed Target Kinase X and fluorescent tracer solution to all wells.

  • Incubation: Incubate plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the FP signal for each well.

  • Data Analysis:

    • Normalize the data per-plate using the mean of the high and low controls.

    • Calculate the percent inhibition for each compound.

    • Calculate a Z-score for each compound to identify statistically significant "hits." A common cutoff is a Z-score > 3 (i.e., activity is more than three standard deviations from the mean of the neutral controls).

Phase 2: Hit Confirmation & Secondary Screening

Causality: Primary hits must be confirmed to ensure they are not single-point artifacts. A dose-response curve in the primary assay confirms potency (IC50). More importantly, a secondary, orthogonal assay is crucial.[17][18][19][20][21] An orthogonal assay measures the same biological endpoint but uses a different technology, which helps eliminate false positives that arise from interference with the primary assay's detection method (e.g., compound fluorescence). A cell-based assay is chosen here to provide a more physiologically relevant context, testing for cell permeability and activity on the target within a complex intracellular environment.

Secondary Assay: Target Kinase X Reporter Gene Assay

Principle: A stable cell line is engineered to express a reporter gene (e.g., Luciferase) under the control of a transcription factor that is downstream of Target Kinase X's signaling pathway. Inhibition of Target Kinase X leads to a decrease in reporter gene expression, which is measured as a reduction in luminescence.[22][23][24][25][26]

Protocol Steps:

  • Cell Seeding: Seed the engineered reporter cell line into 384-well white, clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the confirmed primary hit compounds (typically 8-10 concentrations).

  • Incubation: Incubate for a period sufficient to allow for signaling cascade activation and reporter gene expression (e.g., 6-24 hours).

  • Lysis & Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each active compound.

Reporter_Assay cluster_cell Engineered Cell Compound Inhibitor Compound (Derivative) KinaseX Target Kinase X Compound->KinaseX Inhibits TF Transcription Factor (TF) KinaseX->TF Phosphorylates (Activates) Nucleus Nucleus TF->Nucleus Translocates Reporter Reporter Gene (Luciferase) Nucleus->Reporter Activates Transcription Light Light Signal Reporter->Light Produces

Caption: Signaling pathway for the cell-based reporter assay.

Phase 3: Hit Validation and Preliminary SAR

Causality: At this stage, the goal is to build confidence in the remaining hits and understand which structural features are driving activity. This involves further orthogonal testing and computational analysis to guide future medicinal chemistry efforts.

Data Triage and Validation
Validation StepPurposeMethodology
Orthogonal Biochemical Assay Confirm direct target engagement using a non-FP method to eliminate technology-specific artifacts.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay.[27][28]
Promiscuity/Counter-Screens Identify and remove "frequent hitters" or compounds that interfere with assays non-specifically.Screen hits against a panel of unrelated kinases or use assays designed to detect compound aggregation.
Chemical Structure Analysis Flag Pan-Assay Interference Compounds (PAINS) and other undesirable chemical motifs.Computational filtering using established PAINS substructure filters.
Preliminary SAR Analysis Identify initial structure-activity relationships to prioritize chemical series for expansion.[29][30][31]Group active compounds by chemical similarity. Look for trends where small structural changes lead to significant changes in potency ("activity cliffs").[31][32][33]
Example Data Summary

The table below illustrates hypothetical data for a set of prioritized hits after the full screening cascade.

Compound IDPrimary FP IC50 (µM)Cellular Reporter IC50 (µM)Orthogonal TR-FRET IC50 (µM)Notes
Series A-1 0.250.850.31Potent in all assays. Good cell permeability.
Series A-2 0.180.550.22Most potent analog in Series A.
Series B-1 0.50> 500.65Biochemically active, but poor cell permeability or off-target effects in cells. Deprioritize.
Series C-1 0.951.500.88Moderate but consistent activity.
Series C-2 8.50> 509.10Inactive analog of C-1. Useful for SAR.
Artifact-1 0.752.50> 50Inactive in orthogonal assay. Likely an FP-assay artifact. Discard .

Conclusion and Future Directions

This application note provides a robust, field-proven workflow for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By integrating a high-quality biochemical primary screen with a confirmatory cell-based orthogonal assay and rigorous hit validation, this strategy effectively minimizes false positives and enriches for compounds with genuine biological activity. The resulting validated hits, supported by preliminary SAR data, provide a strong foundation for initiating a formal hit-to-lead medicinal chemistry program, ultimately accelerating the path toward new therapeutic agents.

References

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  • Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). HTS data analysis workflow. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Egan, J. M., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE. Retrieved from [Link]

  • InvivoGen. (n.d.). Create your own dual reporter cell-based assay. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel N-Acylhydrazone Derivatives as Potent Inhibitors of Sirtuin-1. Retrieved from [Link]

  • DIFF Biotech. (2024). What are the main techniques used in protease inhibitor screening?. Retrieved from [Link]

  • ScienceDirect. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. Retrieved from [Link]

  • Hernández, P., et al. (2013). Hybrid furoxanyl N-acylhydrazone derivatives as hits for the development of neglected diseases drug candidates. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylhydrazone Derivatives: An Overview of Biological Activities. Retrieved from [Link]

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Application Notes and Protocols for N-(cyclohexylideneamino)pyridine-4-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Take on a Classic Antitubercular Scaffold

N-(cyclohexylideneamino)pyridine-4-carboxamide is a Schiff base derivative of the cornerstone anti-tuberculosis drug, isoniazid (INH). This modification, achieved through the condensation of isoniazid with cyclohexanone, transforms the hydrophilic prodrug into a more lipophilic entity. This structural alteration is a key strategy in medicinal chemistry to potentially overcome some of the limitations of the parent drug, such as metabolic inactivation and the development of drug resistance. The formation of the hydrazone linkage by reacting the primary amine of isoniazid with a carbonyl compound, in this case, a cyclic ketone, can protect it from deactivating acetylation processes within the body[1].

The isonicotinoyl hydrazone scaffold has been a subject of extensive research, revealing a broad spectrum of biological activities beyond its anti-mycobacterial properties. These include potential applications as anticancer, antifungal, antiviral, and anti-inflammatory agents[2][3][4]. The increased lipophilicity imparted by the cyclohexyl moiety in this compound may enhance its ability to permeate biological membranes, a desirable characteristic for targeting intracellular pathogens or for improving oral bioavailability.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, potential therapeutic applications, and detailed protocols for the biological evaluation of this compound and its analogs.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient one-pot reaction. It follows the general principle of Schiff base formation through the condensation of a primary amine (isoniazid) with a carbonyl compound (cyclohexanone).

Reaction Scheme:

Isoniazid + Cyclohexanone → this compound + H₂O

Protocol for Synthesis:

  • Reagents and Materials:

    • Isoniazid (Isonicotinic acid hydrazide)

    • Cyclohexanone

    • Ethanol (or other suitable alcohol like methanol)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

    • Recrystallization solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve isoniazid (1 equivalent) in a suitable volume of ethanol.

    • Add cyclohexanone (1-1.2 equivalents) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

    • Dry the purified this compound in a vacuum oven.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

    • Melting Point: To check for purity.

    • FT-IR Spectroscopy: To confirm the formation of the imine (-C=N-) bond and the presence of other key functional groups.

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

Potential Therapeutic Applications and Evaluation Protocols

The isonicotinoyl hydrazone scaffold is a versatile pharmacophore. While specific data for this compound is emerging, its structural similarity to other well-studied isoniazid derivatives suggests several promising avenues for investigation.

Antitubercular Activity

The primary and most logical application to investigate is its activity against Mycobacterium tuberculosis, including drug-resistant strains. The increased lipophilicity may enhance its efficacy.

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (Oleic acid-Albumin-Dextrose-Catalase)

    • This compound

    • Isoniazid (as a positive control)

    • Sterile 96-well microplates

    • Alamar Blue reagent

    • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate to achieve a range of final concentrations.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further, dilute the bacterial suspension to the desired concentration.

    • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with isoniazid), a negative control (broth only), and a vehicle control (bacteria with DMSO).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[5].

Workflow for Antitubercular Activity Evaluation

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Stock Solution Preparation A->B C Serial Dilution in 96-well plate B->C D Inoculation with M. tuberculosis C->D E Incubation (5-7 days) D->E F Addition of Alamar Blue E->F G Incubation (24h) F->G H MIC Determination G->H I Mouse Model of TB Infection H->I Promising Candidates J Compound Administration I->J K Monitoring of Body Weight & Survival J->K L Determination of Bacterial Load in Organs J->L

Caption: Workflow for evaluating the antitubercular activity of this compound.

Anticancer Activity

Numerous isoniazid-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the chelation of essential metal ions or the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound

    • Doxorubicin (as a positive control)

    • Sterile 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Remove the old medium from the wells and add the compound dilutions. Include a positive control (doxorubicin), a vehicle control (DMSO), and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve[6][7][8].

Logical Flow for Cytotoxicity Screening

start Start: Novel Compound cell_seeding Cell Seeding in 96-well Plate Adherent or Suspension Cells start->cell_seeding compound_treatment Compound Treatment Serial Dilutions Include Controls (Vehicle, Positive) cell_seeding->compound_treatment incubation Incubation 24h, 48h, or 72h compound_treatment->incubation mtt_assay MTT Assay Add MTT Reagent Incubate (2-4h) incubation->mtt_assay solubilization Formazan Solubilization Add DMSO mtt_assay->solubilization readout Absorbance Measurement Microplate Reader (570 nm) solubilization->readout data_analysis Data Analysis Calculate % Viability Determine IC50 readout->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

General Antimicrobial Activity

The Schiff base linkage in this compound is a common feature in many antimicrobial agents. Therefore, it is prudent to screen the compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • This compound

    • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

    • Sterile 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Prepare an inoculum of the microbial strain and adjust its concentration to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well. Include positive controls, a negative control, and a vehicle control.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[9][10].

Data Presentation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biological Activity Profile of this compound

AssayOrganism/Cell LineResult (MIC or IC₅₀ in µg/mL)
AntitubercularM. tuberculosis H37Rv[Insert Experimental Value]
CytotoxicityMCF-7 (Breast Cancer)[Insert Experimental Value]
CytotoxicityA549 (Lung Cancer)[Insert Experimental Value]
Antibacterial (Gram+)Staphylococcus aureus[Insert Experimental Value]
Antibacterial (Gram-)Escherichia coli[Insert Experimental Value]
AntifungalCandida albicans[Insert Experimental Value]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for its synthesis and comprehensive biological evaluation. Further studies should focus on elucidating its mechanism of action, exploring its potential in in vivo models, and investigating the synthesis of related analogs to establish structure-activity relationships. The versatility of the isonicotinoyl hydrazone core, combined with the lipophilic cyclohexyl moiety, makes this compound a compelling candidate for further medicinal chemistry exploration.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Hearn, M. J., et al. (2009). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. European Journal of Medicinal Chemistry, 44(10), 4169-4178. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • Juniper Publishers. (2025). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. Available at: [Link]

  • MDPI. (2025). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link]

  • Rathod, V., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. International Journal of Pharmaceutical Research and Applications, 6(5), 1039-1046. Available at: [Link]

  • Sriram, D., et al. (2005). Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 479-485. Available at: [Link]

  • V. R. S. S. Kumar, et al. (2022). A Review Of Biological Applications Of Isoniazid Derived Schiff Base Complexes. Journal of Pharmaceutical Negative Results, 13(Special Issue 07), 8277-8284. Available at: [Link]

  • Zahan, K. E., et al. (2020). Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. Asian Journal of Research in Botany, 6(3), 17-31. Available at: [Link]

Sources

Application Notes and Protocols: N-(cyclohexylideneamino)pyridine-4-carboxamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(cyclohexylideneamino)pyridine-4-carboxamide belongs to the isonicotinoyl hydrazone class of compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Isonicotinoyl hydrazones are derived from isonicotinic acid hydrazide (isoniazid), a cornerstone drug in the treatment of tuberculosis. The core structure, featuring a pyridine ring and a hydrazone linkage (-C=N-NH-C=O), has been identified as a key pharmacophore for the inhibition of various enzymes.

Extensive research on isonicotinoyl hydrazone derivatives has revealed their potential to inhibit a range of enzymes, including monoamine oxidases (MAO), carbonic anhydrases (CAs), and the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2][3][4] The mechanism of action often involves the hydrazone moiety acting as a chelating agent for metal ions in the enzyme's active site or forming hydrogen bonds and hydrophobic interactions with key amino acid residues.

Given the established enzymatic inhibitory profile of its structural class, this compound is a compelling candidate for investigation as a novel enzyme inhibitor. The cyclohexylidene moiety introduces a distinct lipophilic character that may influence its binding affinity and selectivity for various enzyme targets. These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of this compound as a potential enzyme inhibitor, with detailed protocols for assessing its activity against MAO, CA, and InhA.

Compound Profile

Property Value
IUPAC Name N'-(cyclohexylidene)isonicotinohydrazide
Synonyms 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide
CAS Number 15407-81-5[5]
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol [6]
Polar Surface Area 54.4 Ų[6]
Melting Point 170-172 °C[5]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward condensation reaction between isonicotinic acid hydrazide and cyclohexanone. This reaction is a classic example of hydrazone formation.

Synthesis Protocol

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Cyclohexanone

  • Ethanol (or a similar alcohol solvent)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve isonicotinic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add cyclohexanone (1.1 equivalents) to the flask.

  • Attach a condenser and reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will likely precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or distilled water to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.[4][7]

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the hydrazone linkage.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O (amide), C=N (imine), and N-H bonds.

  • Melting Point Analysis: To assess the purity of the compound.

Part 1: Evaluation as a Monoamine Oxidase (MAO) Inhibitor

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are crucial in the metabolism of monoamine neurotransmitters.[8][9] Their inhibition is a key therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[8][10] Several hydrazone-containing compounds have been identified as potent MAO inhibitors.[8]

Assay Principle

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin. A decrease in the rate of fluorescence generation in the presence of the test compound indicates MAO inhibition.[8]

MAO_Inhibition_Assay sub Monoamine Substrate (e.g., p-Tyramine) mao MAO-A or MAO-B sub->mao o2 O₂ o2->mao h2o H₂O h2o->mao aldehyde Aldehyde mao->aldehyde nh3 NH₃ mao->nh3 h2o2 H₂O₂ mao->h2o2 inhibitor N-(cyclohexylideneamino) pyridine-4-carboxamide inhibitor->mao Inhibition hrp HRP h2o2->hrp probe Amplex® Red (Non-fluorescent) probe->hrp product Resorufin (Fluorescent) hrp->product

Caption: Fluorometric assay principle for MAO inhibition.

Experimental Protocol: MAO Inhibition Assay

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[8]

  • Substrate: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B)[8]

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[9]

  • Test Compound: this compound

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/590 nm)

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and positive controls in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and controls in MAO Assay Buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes, HRP, Amplex® Red, and the substrate in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or DMSO (for the 100% activity control) to the appropriate wells.

    • Add 20 µL of the respective MAO enzyme working solution (MAO-A or MAO-B) to all wells except the 'no enzyme' blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing the substrate, HRP, and Amplex® Red.

    • Initiate the reaction by adding 20 µL of the reaction mix to all wells.

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

Data Analysis
  • Calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Part 2: Evaluation as a Carbonic Anhydrase (CA) Inhibitor

Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂.[11][12] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11] Isonicotinoyl hydrazones have been reported as effective CA inhibitors.[1][3]

Assay Principle

The assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. A decrease in this rate in the presence of an inhibitor signifies CA inhibition.[11][12]

CA_Inhibition_Assay substrate p-Nitrophenyl Acetate (p-NPA, Colorless) ca_enzyme Carbonic Anhydrase (e.g., hCA I, hCA II) substrate->ca_enzyme product p-Nitrophenol (p-NP, Yellow) ca_enzyme->product Hydrolysis acetate Acetate ca_enzyme->acetate inhibitor N-(cyclohexylideneamino) pyridine-4-carboxamide inhibitor->ca_enzyme Inhibition

Caption: Spectrophotometric assay principle for CA inhibition.

Experimental Protocol: CA Inhibition Assay

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[11]

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control: Acetazolamide[11]

  • Test Compound: this compound

  • Organic Solvent: DMSO or acetonitrile

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and acetazolamide in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO (e.g., 3 mM). This should be prepared fresh.[11]

    • Prepare a working solution of the CA enzyme in cold Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the diluted test compound, positive control, or DMSO (for the maximum activity control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-20 minutes.

Data Analysis
  • Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[11]

  • Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[11]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Part 3: Evaluation as a Mycobacterium tuberculosis InhA Inhibitor

InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. It is the primary target of the frontline anti-tuberculosis drug isoniazid.[4][13] Direct inhibitors of InhA that do not require metabolic activation are of great interest for overcoming isoniazid resistance.[14] Isoniazid-derived hydrazones are logical candidates for direct InhA inhibition.[4]

Assay Principle

The activity of InhA is measured by monitoring the oxidation of its co-substrate, NADH, to NAD⁺. This is observed as a decrease in absorbance at 340 nm. In the presence of an InhA inhibitor, the rate of NADH oxidation is reduced. The assay is performed in a 96-well plate format for high-throughput analysis.

InhA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhA Prepare InhA Enzyme Solution add_components Add InhA, NADH, and Test Compound to Plate prep_inhA->add_components prep_nadh Prepare NADH Solution prep_nadh->add_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_components prep_substrate Prepare Substrate (e.g., DD-CoA) initiate Initiate Reaction with Substrate prep_substrate->initiate pre_incubate Pre-incubate add_components->pre_incubate pre_incubate->initiate measure Measure Absorbance (340 nm) Kinetically initiate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the InhA inhibition assay.

Experimental Protocol: InhA Inhibition Assay

Materials and Reagents:

  • Purified recombinant M. tuberculosis InhA enzyme

  • Assay Buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8

  • Co-substrate: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Substrate: trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP substrate

  • Positive Control: Isoniazid-NAD adduct (if available) or another known direct InhA inhibitor

  • Test Compound: this compound

  • UV-transparent 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions.

    • Prepare working solutions of InhA, NADH, and the DD-CoA substrate in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • To each well, add the assay buffer.

    • Add the test compound dilutions or DMSO (for control).

    • Add the NADH solution. The final concentration should be well above its Kₘ value (e.g., 200-250 µM).[15]

    • Add the InhA enzyme solution (final concentration e.g., 20-35 nM).[15][16]

    • Pre-incubate the mixture at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DD-CoA substrate solution.

    • Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis
  • Calculate the rate of NADH consumption (ΔAbs/min) from the initial linear phase of the reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response equation.

Conclusion

The isonicotinoyl hydrazone scaffold is a well-established platform for the development of potent enzyme inhibitors. This compound, as a member of this class, represents a promising candidate for investigation. The protocols detailed in these application notes provide a robust framework for researchers to synthesize this compound and systematically evaluate its inhibitory potential against key therapeutic targets such as MAO, CA, and InhA. The results of these assays will provide valuable insights into the compound's biological activity and guide further efforts in the drug discovery and development pipeline.

References

  • Dineshkumar, B., et al. (2018). In vitro α-amylase inhibitory assay. protocols.io. Available at: [Link]

  • G, S. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

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Application Notes and Protocols: A Strategic Workflow for Elucidating the Mechanism of Action of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including roles as enzyme inhibitors and anti-infective agents.[1][2][3][4][5] N-(cyclohexylideneamino)pyridine-4-carboxamide is a novel compound belonging to this promising class. However, its specific biological target and mechanism of action remain uncharacterized. Phenotypic screening, which identifies compounds based on their effects on cells or organisms, often yields such molecules with interesting biological activities but unknown mechanisms.[6][7] The critical next step, and a significant challenge in drug discovery, is the deconvolution of the molecular target and its associated pathways.[6][8][9]

This guide provides a comprehensive, multi-phase strategic workflow for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound. The principles and protocols detailed herein are broadly applicable to other novel bioactive small molecules identified through phenotypic screens. Our approach is designed to progress logically from broad, unbiased target identification to precise biophysical characterization and finally to the elucidation of the compound's impact on cellular signaling and phenotype.

Phase 1: Unbiased Target Identification

The initial and most critical phase is to identify the direct molecular target(s) of this compound. Without a known target, a reverse chemical genetics approach is necessary.[8] We will employ a combination of in silico and experimental methods to generate and test hypotheses.

In Silico Target Prediction

Computational methods can provide initial hypotheses by comparing the structure of this compound to databases of compounds with known targets.[5][10][11]

  • Rationale: This approach is rapid and cost-effective, leveraging vast public datasets to predict potential protein targets based on the principle that structurally similar molecules often share similar biological targets.

  • Methodology:

    • Utilize platforms such as PubChem, ChEMBL, and BindingDB to search for structurally similar compounds.

    • Employ computational tools like SwissTargetPrediction or SuperPred to predict potential protein targets based on 2D and 3D structural similarity.

    • Analyze the predicted targets for enrichment in specific protein families (e.g., kinases, proteases, GPCRs) or pathways.

Experimental Target Deconvolution

Experimental approaches are essential to identify the physical interaction between the compound and its target protein(s) within a complex biological sample.[6][7][12]

This is a cornerstone technique for target identification.[6][12][13][14][15][16][17] It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.

  • Causality: The principle is that if the compound has a specific binding partner, this protein will be selectively retained on the affinity matrix while non-binding proteins are washed away. Subsequent elution and identification by mass spectrometry reveal the target.

  • Workflow Diagram:

    AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound N-(cyclohexylideneamino) pyridine-4-carboxamide Linker Synthesize Linker-modified Compound Compound->Linker Beads Immobilize on Sepharose Beads Linker->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Data Database Search & Target Identification MS->Data

    Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

If in silico analysis suggests a kinase target, kinobeads profiling is a powerful specialized technique.[4][18][19][20][21] This method uses beads coated with a cocktail of broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome.

  • Causality: The compound of interest is added to the lysate in competition with the kinobeads. If the compound binds to a specific kinase, it will prevent that kinase from binding to the beads. This depletion can be quantified by mass spectrometry, revealing the compound's kinase targets.

  • Key Advantage: This competitive binding assay identifies targets in their native, folded state within a complex proteome and does not require chemical modification of the compound.[4]

Method Principle Pros Cons
AC-MS Direct pulldown of binding partners using an immobilized compound.Identifies direct binders; applicable to various protein classes.Requires chemical synthesis of a tagged compound; potential for steric hindrance.
Kinobeads Competitive displacement of kinases from broad-spectrum inhibitor beads.No compound modification needed; profiles a large part of the kinome.Primarily limited to identifying kinase targets.

Phase 2: Target Validation and Biophysical Characterization

Once putative targets are identified, it is crucial to validate the interaction and characterize its biophysical parameters. This phase confirms that the observed effect is due to a direct interaction and quantifies the binding affinity and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[22][23][24][25][26] It directly measures the heat released or absorbed during the binding event.

  • Causality: The heat change upon titration of the compound into a solution containing the purified target protein provides a direct measure of the binding enthalpy (ΔH). From the binding isotherm, the binding affinity (KD), stoichiometry (n), and entropy (ΔS) can be determined.[22][23][26]

  • Self-Validation: ITC is a label-free, in-solution technique that requires no modification of the interactants, thus providing a true measure of the binding in a controlled environment.[24][26]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique for real-time monitoring of molecular interactions.[3][27][28][29][30]

  • Causality: A purified target protein is immobilized on a sensor chip. The compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is proportional to the mass change and is detected in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.[3][27]

  • Key Insight: Unlike ITC, which measures affinity at equilibrium, SPR provides kinetic information about how quickly the compound binds and unbinds from its target.

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding.Measures change in refractive index upon binding.
Primary Output KD, ΔH, ΔS, Stoichiometry (n)KD, Kon (ka), Koff (kd)
Format In-solution, label-free.Solid-phase (one partner immobilized), label-free.
Throughput LowerHigher

Phase 3: Elucidation of Cellular Mechanism and Phenotypic Effects

Connecting the molecular interaction to a cellular response is the final step in elucidating the mechanism of action. This involves treating cells with this compound and observing the downstream effects on signaling pathways and cellular phenotypes.

Signaling Pathway Analysis via Western Blotting

Western blotting is a fundamental technique to assess changes in protein expression and post-translational modifications (e.g., phosphorylation) that are hallmarks of signaling pathway activation or inhibition.[31][32][33][34]

  • Causality: If this compound inhibits a specific kinase, for example, the phosphorylation of that kinase's downstream substrates should decrease. By using phospho-specific antibodies, we can directly measure the compound's impact on the signaling cascade.

  • Workflow Diagram:

    WB_Workflow cluster_prep Sample Preparation cluster_exp Electrophoresis & Transfer cluster_analysis Immunodetection & Analysis Cell_Culture Cell Culture & Compound Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Denature Sample Denaturation with Laemmli Buffer Lysis->Denature SDS_PAGE SDS-PAGE Separation Denature->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (e.g., BSA or Milk) Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-pERK) Block->Primary_Ab Secondary_Ab Secondary HRP-Ab Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection & Imaging Secondary_Ab->Detect Analysis Densitometry Analysis Detect->Analysis

    Caption: Standard workflow for Western Blot analysis.

Enzyme Activity Assays

If the identified target is an enzyme, a direct measure of the compound's effect on its catalytic activity is essential.[1][35]

  • Causality: By providing the enzyme with its substrate in the presence of varying concentrations of the compound, one can determine if the compound acts as an inhibitor or an activator.

  • Self-Validation: Kinetic studies can further elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme activity at different substrate concentrations.[1][36] This provides deep mechanistic insight into how the compound interacts with the enzyme's active or allosteric sites.

Cell Viability and Proliferation Assays

To understand the ultimate phenotypic consequence of the compound's action, cell viability assays are performed.

  • Rationale: These assays measure the overall health and metabolic activity of a cell population following treatment. A change in viability confirms that the molecular interactions and pathway modulations translate to a significant cellular outcome.

  • Methodology: Tetrazolium reduction assays like MTT and XTT are widely used.[37][38][39] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the amount of color produced is proportional to the number of viable cells. XTT assays are often preferred as they produce a water-soluble formazan, simplifying the protocol.[38]

Protocols

Protocol 1: Affinity Chromatography
  • Immobilization: Covalently couple the linker-modified this compound to N-hydroxysuccinimide (NHS)-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no compound.

  • Lysate Preparation: Grow chosen cells (e.g., HeLa, HEK293T) to ~80% confluency. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Binding: Incubate the clarified lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes with 10 bead volumes each.

  • Elution: Elute bound proteins using a competitive elution (with an excess of free compound) or by changing buffer conditions (e.g., low pH or high salt).

  • Analysis: Analyze the eluates by SDS-PAGE followed by silver or Coomassie staining. Excise unique bands present in the compound eluate but not the control, and identify the proteins by LC-MS/MS.[15][16]

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purify the recombinant target protein. Dialyze both the protein and the compound into the same buffer to avoid buffer mismatch artifacts.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the titration syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[26]

Protocol 3: Western Blotting
  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of this compound for desired time points. Lyse cells in RIPA buffer with protease/phosphatase inhibitors.[34]

  • Protein Quantification: Determine protein concentration of lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.[31]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the change in phosphorylation status.

Conclusion

Determining the mechanism of action of a novel compound like this compound is a multifaceted but essential process in drug discovery. The systematic, multi-phase approach outlined in this guide provides a robust framework for moving from an unknown bioactive compound to a well-characterized molecule with a defined target and cellular mechanism. By integrating in silico prediction, unbiased experimental target identification, precise biophysical validation, and functional cellular assays, researchers can build a comprehensive and validated model of a compound's mechanism of action, paving the way for its further development as a chemical probe or therapeutic candidate.

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Application Notes & Protocols: N-(cyclohexylideneamino)pyridine-4-carboxamide for the Treatment of BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Therapeutic Candidate for BRAF-Mutant Cancers

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK/ERK) pathway, driving uncontrolled cell proliferation and survival. While first and second-generation BRAF inhibitors like Vemurafenib and Dabrafenib have shown significant clinical efficacy, the development of therapeutic resistance remains a major challenge, necessitating the discovery of novel inhibitory scaffolds.

N-(cyclohexylideneamino)pyridine-4-carboxamide represents a novel chemical entity from the pyridine-4-carboxamide class, designed for potent and selective inhibition of the BRAF V600E oncoprotein. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound. The protocols herein describe the essential in vitro and in vivo workflows to characterize its mechanism of action, determine its therapeutic efficacy, and establish a foundational dataset for further development. The causality behind experimental choices is explained to provide a framework for robust and reproducible scientific inquiry.

Mechanistic Framework: Targeting the MAPK/ERK Signaling Cascade

This compound is hypothesized to function as an ATP-competitive inhibitor of the BRAF V600E kinase. By binding to the active site of the mutant protein, it prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This action effectively abrogates the aberrant signaling cascade, leading to the inhibition of ERK phosphorylation. The ultimate downstream consequences of this inhibition include the induction of G1 cell cycle arrest and the activation of caspase-dependent apoptosis in BRAF V600E-positive cancer cells.

Below is a diagram illustrating the proposed mechanism of action within the target signaling pathway.

MAPK_Pathway_Inhibition cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates & Activates Compound N-(cyclohexylideneamino) pyridine-4-carboxamide Compound->BRAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Caption: Proposed mechanism of this compound in the MAPK pathway.

In Vitro Evaluation Protocols

The primary goal of in vitro testing is to confirm the compound's on-target activity, determine its potency and selectivity, and assess its functional effects on cancer cells.

Protocol: BRAF V600E Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the isolated BRAF V600E enzyme.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate (e.g., recombinant MEK1) by the purified BRAF V600E kinase domain. The remaining kinase activity is quantified, often using luminescence-based methods that measure the amount of ATP consumed.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA) ranging from 100 µM to 1 pM.

    • Prepare a solution containing recombinant human BRAF V600E enzyme and its substrate, inactive MEK1.

  • Assay Execution:

    • To a 384-well white microplate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Km for BRAF V600E, typically 10-20 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction and quantify the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no enzyme).

    • Normalize the data with the vehicle control (0% inhibition) and a positive control inhibitor or no-ATP wells (100% inhibition).

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to calculate the IC50 value.

Protocol: Cell Viability and Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of the compound on BRAF V600E-mutant melanoma cell lines.

Principle: A colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®) is used to measure the metabolic activity of the cell population, which correlates with the number of viable cells after a defined treatment period.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture BRAF V600E-positive human melanoma cells (e.g., A375, SK-MEL-28) and BRAF wild-type cells (e.g., SK-MEL-2) in appropriate media.

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the compound in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include DMSO vehicle controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement (MTS Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours until a distinct color change is observed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability data against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Protocol: Western Blot for Pathway Modulation

Objective: To confirm that the compound inhibits the intended MAPK pathway signaling in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-MEK1/2 (Ser217/221)

      • Total MEK1/2

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to demonstrate a dose-dependent decrease in p-MEK and p-ERK levels relative to total protein and the loading control.

Illustrative Preclinical Data

The following tables summarize the expected data profile for a promising BRAF V600E inhibitor candidate like this compound.

Table 1: In Vitro Potency and Selectivity Profile

Assay / Cell LineGenotypeParameterValue
Biochemical Assay
BRAF V600E KinaseN/AIC5015 nM
BRAF Wild-TypeN/AIC50250 nM
c-RAF KinaseN/AIC50> 1,000 nM
Cell-Based Assays
A375 MelanomaBRAF V600EGI5045 nM
SK-MEL-28 MelanomaBRAF V600EGI5060 nM
SK-MEL-2 MelanomaBRAF WTGI50> 5,000 nM

Table 2: In Vivo Efficacy in A375 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control01540 ± 2100%
Compound10780 ± 15049%
Compound30320 ± 9579%
Dabrafenib (Ref.)30290 ± 8881%

In Vivo Efficacy Protocol: Melanoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a murine model bearing human melanoma tumors.

Principle: Immunocompromised mice are implanted with a human BRAF V600E-mutant melanoma cell line. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time to assess therapeutic response.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A 1. Culture A375 Melanoma Cells B 2. Inoculate 5x10^6 cells subcutaneously into flank of nude mice A->B C 3. Monitor mice until tumors reach ~150 mm³ B->C D 4. Randomize mice into treatment groups (Vehicle, Compound, Ref.) C->D E 5. Administer daily oral dose for 21 days D->E F 6. Measure tumor volume and body weight 2-3x weekly E->F G 7. Euthanize mice at endpoint (Day 21 or tumor burden limit) F->G H 8. Excise tumors for weight measurement and ex vivo analysis (e.g., Western Blot, IHC) G->H I 9. Analyze data: TGI, statistical significance H->I

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Husbandry:

    • Use 6-8 week old female athymic nude mice (e.g., NU/J strain).

    • Acclimate mice for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest A375 cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Begin caliper measurements about 7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches 100-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).

  • Compound Administration:

    • Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the compound daily via oral gavage (PO) at predefined doses for 21 consecutive days. Include a vehicle-only control group and a positive control group (e.g., Dabrafenib).

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and body weights three times per week.

    • Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in posture, lethargy).

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and either flash-freeze them in liquid nitrogen for pharmacodynamic analysis (Western blot) or fix them in formalin for immunohistochemistry (IHC).

Conclusion and Future Directions

These protocols provide a robust framework for the initial preclinical characterization of this compound. Positive results from these studies—specifically, potent and selective inhibition of BRAF V600E, on-target pathway modulation in cells, and significant anti-tumor efficacy in vivo with a favorable safety profile—would strongly support its advancement into further investigational stages. Subsequent studies should focus on full pharmacokinetic profiling, evaluation in models of acquired resistance, and combination therapies with other targeted agents, such as MEK inhibitors.

References

  • Title: RAF-MEK-ERK signaling pathway and its role in human cancer. Source: Journal of Cellular Physiology URL: [Link]

  • Title: Overcoming resistance to BRAF inhibitors in melanoma. Source: British Journal of Cancer URL: [Link]

Application Notes & Protocols for N-(cyclohexylideneamino)pyridine-4-carboxamide in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential agricultural applications of N-(cyclohexylideneamino)pyridine-4-carboxamide. While direct research on this specific molecule is nascent, its structural components, particularly the pyridine-4-carboxamide core, belong to a class of compounds with well-documented and potent biological activities in the agricultural sector. This guide synthesizes established knowledge on related pyridine carboxamide derivatives to propose and detail potential applications, mechanisms of action, and robust experimental protocols for the evaluation of this compound as a novel agrochemical candidate. The primary focus will be on its hypothesized role as a fungicide, with secondary considerations for its potential as a herbicide or insecticide.

Introduction: The Significance of Pyridine Carboxamides in Agriculture

The pyridine carboxamide scaffold is a cornerstone in modern agrochemical discovery, renowned for producing highly effective and commercially successful fungicides.[1][2] The fungicidal prowess of this chemical class is often attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1][2] By disrupting this vital metabolic pathway, SDHI fungicides effectively halt fungal growth and proliferation. Prominent examples like boscalid have demonstrated the broad-spectrum efficacy of pyridine carboxamides against a variety of plant pathogens.[3]

Beyond their fungicidal properties, derivatives of nicotinic acid (a related pyridine carboxylic acid) have found utility as herbicides and insecticides, showcasing the versatility of the pyridine core in modulating diverse biological processes.[3][4] this compound, as a novel isonicotinamide derivative, presents an intriguing candidate for agricultural research. Its unique cyclohexylideneamino moiety may confer altered properties such as target affinity, spectrum of activity, and physicochemical characteristics compared to existing analogues. These application notes will therefore explore the hypothetical, yet scientifically grounded, potential of this compound.

Hypothesized Mechanism of Action: A Potential SDH Inhibitor

The primary hypothesized mechanism of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial electron transport chain of fungi.[1][2]

Causality of the Hypothesis: The pyridine-4-carboxamide (isonicotinamide) core is a well-established pharmacophore in numerous SDHI fungicides.[1][2] The carboxamide linkage is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. It is plausible that the N-(cyclohexylideneamino) moiety can be accommodated within the lipophilic pocket of the Q-site, contributing to the overall binding affinity. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Compound N-(cyclohexylideneamino) pyridine-4-carboxamide Compound->SDH Inhibition

Caption: Hypothesized mechanism of this compound as an SDH inhibitor.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a condensation reaction between isonicotinic hydrazide (isoniazid) and cyclohexanone. This type of reaction is a common method for the preparation of hydrazones.[1][5]

Protocol 1: Synthesis

Materials:

  • Isonicotinic hydrazide

  • Cyclohexanone

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve isonicotinic hydrazide (1 equivalent) in absolute ethanol.

  • Add cyclohexanone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry to confirm its structure.

Protocols for Biological Activity Screening

The following protocols are designed to evaluate the potential of this compound in key agricultural applications.

Fungicidal Activity

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used for screening novel pyridine carboxamide fungicides.[2][6]

Materials:

  • This compound

  • Common plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile distilled water with 0.1% Tween-20

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound (10,000 ppm) in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50 ppm). Also prepare a control plate with DMSO and Tween-20 only.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.

  • Seal the plates with parafilm and incubate at 25°C in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis.

Table 1: Hypothetical In Vitro Fungicidal Activity Data

Fungal SpeciesEC50 (ppm) of this compoundEC50 (ppm) of Boscalid (Control)
Botrytis cinerea7.55.2
Rhizoctonia solani12.39.8
Sclerotinia sclerotiorum6.84.5

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the compound's ability to inhibit the SDH enzyme, providing mechanistic insight.[7][8]

Materials:

  • Mitochondrial fraction isolated from a target fungus (e.g., S. sclerotiorum)

  • This compound

  • Assay Buffer (e.g., phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • Phenazine methosulfate (PMS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Isolate mitochondria from the target fungus using standard differential centrifugation methods.

  • Prepare a reaction mixture containing assay buffer, PMS, and DCIP.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 96-well plate.

  • Add the mitochondrial preparation to each well and incubate for 5-10 minutes at 25°C.

  • Initiate the reaction by adding succinate to each well.

  • Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for 10-30 minutes.[4][8]

  • The rate of reaction is proportional to the slope of the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration relative to a DMSO control.

  • Determine the IC50 (Inhibitory Concentration for 50% enzyme activity reduction) value.

Herbicidal and Insecticidal Screening

While the primary hypothesis is fungicidal activity, the versatility of the pyridine scaffold warrants broader screening.[3]

Protocol 4: Herbicidal Activity Screening (Seedling Growth Assay)

This is a primary screen to detect potential pre- or post-emergence herbicidal effects.[9][10][11]

Materials:

  • This compound

  • Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus) weed species.

  • Acetone and Tween-20 for test solution preparation.

  • Petri dishes or small pots with sterile soil/sand.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare test solutions of the compound at various concentrations (e.g., 10, 100, 1000 ppm) in water with a small amount of acetone and Tween-20.

  • Pre-emergence: Sow seeds in pots and evenly spray the soil surface with the test solutions.

  • Post-emergence: Allow seedlings to grow to the 2-3 leaf stage and then spray them with the test solutions.

  • Include a control group treated with the solvent solution only.

  • Place the pots/dishes in a growth chamber under appropriate conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-14 days, visually assess for herbicidal effects such as chlorosis, necrosis, stunting, or mortality, and compare to the control.

Protocol 5: Insecticidal Activity Screening (Contact Toxicity Assay)

This protocol screens for contact toxicity against a common pest like aphids.[3][12][13]

Materials:

  • This compound

  • Aphids (Aphis gossypii or similar)

  • Leaf discs from a suitable host plant (e.g., cotton or bean)

  • Petri dishes with moist filter paper

  • Spray bottle

Procedure:

  • Prepare test solutions as described in the herbicidal assay.

  • Place leaf discs in Petri dishes.

  • Infest each leaf disc with a known number of aphids (e.g., 10-20).

  • Spray the aphids and leaf discs with the test solutions until runoff.

  • Allow the discs to air dry, then seal the Petri dishes.

  • Incubate at room temperature.

  • Assess mortality at 24 and 48 hours post-treatment and compare to a solvent-treated control.

  • Calculate the percentage mortality and determine LC50 (Lethal Concentration to kill 50% of the population) if a dose-response is observed.

Screening_Workflow Start N-(cyclohexylideneamino) pyridine-4-carboxamide Fungicidal Fungicidal Screening Start->Fungicidal Herbicidal Herbicidal Screening Start->Herbicidal Insecticidal Insecticidal Screening Start->Insecticidal InVitro In Vitro Assay (Mycelial Growth) Fungicidal->InVitro Pre_Emergence Pre-emergence Test Herbicidal->Pre_Emergence Post_Emergence Post-emergence Test Herbicidal->Post_Emergence Contact_Toxicity Contact Toxicity Assay Insecticidal->Contact_Toxicity SDH_Assay SDH Inhibition Assay InVitro->SDH_Assay If active Phytotoxicity Phytotoxicity Test InVitro->Phytotoxicity If promising Pre_Emergence->Phytotoxicity If promising Post_Emergence->Phytotoxicity If promising Contact_Toxicity->Phytotoxicity If promising Lead_Optimization Lead Optimization Phytotoxicity->Lead_Optimization

Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-(cyclohexylideneamino)pyridine-4-carboxamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(cyclohexylideneamino)pyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Schiff base condensation reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other experimental issues, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a condensation reaction between isonicotinohydrazide and cyclohexanone. This reaction forms a hydrazone, a class of Schiff bases, which are compounds containing a carbon-nitrogen double bond. While seemingly straightforward, this equilibrium reaction is sensitive to several factors that can significantly impact the yield and purity of the final product. Understanding the underlying mechanism and potential pitfalls is crucial for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower than expected. What are the primary factors affecting the yield?

Answer:

Low yield in this synthesis is a common issue and can typically be attributed to one or more of the following factors:

  • Reversible Nature of the Reaction: The formation of the hydrazone is a reversible process where water is a byproduct. According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the starting materials, thus reducing the yield of your desired product.

  • Sub-optimal pH: The reaction rate is highly dependent on the pH of the reaction medium. The reaction is generally favored under mildly acidic conditions. If the pH is too low (highly acidic), the lone pair of electrons on the nitrogen atom of isonicotinohydrazide will be protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon of cyclohexanone. Conversely, if the pH is too high (alkaline), the carbonyl group of cyclohexanone is not sufficiently activated for nucleophilic attack.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time. Reaction times can vary depending on the temperature and concentration of reactants.

  • Product Instability: Hydrazones can be susceptible to hydrolysis, especially in the presence of water and acid, which can lead to the decomposition of the product back to the starting materials during the reaction or work-up.

  • Sub-optimal Temperature: Like many organic reactions, the rate of this condensation is influenced by temperature. Insufficient heat may lead to a slow reaction rate and incomplete conversion.

Question 2: How can I effectively remove water from the reaction to improve the yield?

Answer:

Effective water removal is critical for driving the reaction towards the product. Here are a few common techniques:

  • Azeotropic Distillation: This is a highly effective method. By using a solvent that forms an azeotrope with water, such as toluene or benzene, you can continuously remove water from the reaction mixture using a Dean-Stark apparatus. As the azeotrope boils and condenses in the Dean-Stark trap, the water separates and is collected, while the solvent is returned to the reaction flask.

  • Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can also be effective. Commonly used agents include anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å). It is important to choose a dehydrating agent that is inert to the reactants and product.

  • High Reactant Concentration: Using a higher concentration of one of the reactants (typically the less expensive one, in this case, likely cyclohexanone) can also help to shift the equilibrium towards the product side.

Water Removal Method Advantages Disadvantages Recommended Solvents
Azeotropic Distillation Highly efficient for continuous water removal.Requires specialized glassware (Dean-Stark apparatus).Toluene, Benzene
Dehydrating Agents Simple to implement.Can complicate product isolation; may not be as efficient as azeotropic distillation.Ethanol, Methanol
Increased Reactant Conc. Simple and cost-effective.May require more extensive purification to remove excess reactant.Most common solvents
Question 3: What is the optimal pH for this reaction, and how can I control it?

Answer:

The optimal pH for Schiff base formation is typically in the mildly acidic range, around 4-6. At this pH, the carbonyl group of cyclohexanone is sufficiently protonated to enhance its electrophilicity, while a significant portion of the isonicotinohydrazide remains unprotonated and thus nucleophilic.

To control the pH, you can add a catalytic amount of a weak acid. Glacial acetic acid is a common and effective choice. A few drops are usually sufficient to catalyze the reaction without making the solution too acidic. It is advisable to monitor the pH of the reaction mixture if you are experiencing persistent low yields.

Question 4: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products?

Answer:

Besides unreacted starting materials, several side products can form during the synthesis of this compound:

  • Hydrolysis Product: As mentioned, the primary "side product" is often the starting materials themselves, resulting from the hydrolysis of the product. This is especially true if the work-up involves aqueous solutions.

  • Self-condensation of Cyclohexanone: Under certain conditions (e.g., strongly acidic or basic), cyclohexanone can undergo self-condensation reactions, such as an aldol condensation, to form dimers or other oligomers.

  • Isoniazid Degradation Products: Isoniazid can be unstable under harsh conditions and may decompose.

To minimize side product formation, it is crucial to maintain optimal reaction conditions, particularly pH and temperature, and to work up the reaction promptly upon completion.

Experimental Protocols

General Synthesis Protocol for this compound

This protocol is a generalized procedure based on the synthesis of analogous isonicotinoyl hydrazones. Optimization may be required for your specific laboratory conditions.

Materials:

  • Isonicotinohydrazide

  • Cyclohexanone

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Dean-Stark apparatus (optional, if using toluene)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isonicotinohydrazide (1 equivalent) in absolute ethanol.

  • Add cyclohexanone (1 to 1.1 equivalents) to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). Visualize the spots under UV light. The product should have a different Rf value than the starting materials.

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by washing with a cold solvent mixture such as ethyl acetate:hexane.

Troubleshooting Workflow

G start Low Yield of this compound check_water Is water being effectively removed? start->check_water check_ph Is the pH of the reaction optimal (mildly acidic)? check_water->check_ph Yes add_ds Implement azeotropic distillation (Dean-Stark) or add a dehydrating agent. check_water->add_ds No check_completion Has the reaction gone to completion? check_ph->check_completion Yes adjust_ph Add a catalytic amount of a weak acid (e.g., acetic acid). check_ph->adjust_ph No check_purity Is the product pure? check_completion->check_purity Yes increase_time_temp Increase reaction time and/or temperature. Monitor by TLC. check_completion->increase_time_temp No purify Purify the product by recrystallization or column chromatography. check_purity->purify No success Successful Synthesis check_purity->success Yes add_ds->check_ph adjust_ph->check_completion increase_time_temp->check_purity purify->success

Caption: A troubleshooting workflow for low yield in this compound synthesis.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the isonicotinohydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the cyclohexanone. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone product.

G cluster_0 Reaction Mechanism Isonicotinohydrazide Isonicotinohydrazide Carbinolamine Carbinolamine Intermediate Isonicotinohydrazide->Carbinolamine + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Carbinolamine Product This compound + H2O Carbinolamine->Product - H2O

Optimization of reaction conditions for N-(cyclohexylideneamino)pyridine-4-carboxamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of N-(cyclohexylideneamino)pyridine-4-carboxamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important N-acylhydrazone, a class of compounds widely investigated for their diverse pharmacological activities. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize and troubleshoot your reactions effectively.

Reaction Overview & Mechanism

This compound is synthesized via a condensation reaction, specifically the formation of a Schiff base (or more precisely, an N-acylhydrazone), between isonicotinohydrazide and cyclohexanone. This reaction is typically acid-catalyzed and is reversible.[1][2]

The overall transformation is as follows:

Caption: Overall synthesis scheme.

The reaction proceeds via an acid-catalyzed mechanism involving the nucleophilic attack of the terminal nitrogen of the hydrazide onto the protonated carbonyl carbon of cyclohexanone, followed by dehydration to form the stable C=N double bond.[3][4]

Mechanism start 1. Carbonyl Activation desc1 The acid catalyst (H⁺) protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic. start->desc1 step2 2. Nucleophilic Attack desc2 The primary amine of isonicotinohydrazide attacks the activated carbonyl carbon. step2->desc2 step3 3. Proton Transfer desc3 A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. step3->desc3 step4 4. Dehydration desc4 The hydroxyl group is protonated, turning it into a good leaving group (H₂O). Water is eliminated to form the C=N double bond. step4->desc4 product Final Product (N-Acylhydrazone) desc1->step2 desc2->step3 desc3->step4 desc4->product

Caption: Acid-catalyzed mechanism for N-acylhydrazone formation.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Isonicotinohydrazide (1.0 eq)

  • Cyclohexanone (1.0-1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (2-3 drops, catalyst)

Procedure:

  • To a solution of isonicotinohydrazide (1 eq.) in absolute ethanol, add cyclohexanone (1.0-1.1 eq.).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] A typical mobile phase would be Ethyl Acetate/Hexane (e.g., 7:3 v/v).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring.[5]

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual catalyst and unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol to afford the pure this compound.[5]

  • Dry the purified product under vacuum.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting start Problem Encountered p1 Low or No Product Yield start->p1 p2 Impure Product (Multiple TLC Spots) start->p2 p3 Difficult Product Isolation start->p3 c1a Incomplete Reaction (Equilibrium Issue) p1->c1a c1b Incorrect pH / Catalyst Issue p1->c1b c1c Degraded Starting Materials p1->c1c c2a Unreacted Starting Materials p2->c2a c2b Azine Byproduct Formation p2->c2b c2c Product Hydrolysis p2->c2c c3a Product is an Oil p3->c3a c3b Poor Precipitation p3->c3b s1a Remove water (e.g., molecular sieves, Dean-Stark trap) or increase reaction time. c1a->s1a s1b Use catalytic acid (e.g., acetic acid). Avoid strong acids or high concentrations. c1b->s1b s1c Verify purity of reactants via melting point, NMR, or use freshly opened reagents. c1c->s1c s2a Optimize reaction time based on TLC. Ensure correct stoichiometry. c2a->s2a s2b Use a slight excess (1.05-1.1 eq) of isonicotinohydrazide. c2b->s2b s2c Workup under anhydrous conditions. Store final product in a desiccator. c2c->s2c s3a Triturate with a non-polar solvent (e.g., hexane) to induce solidification. Purify via column chromatography. c3a->s3a s3b Ensure workup water is very cold. Try adding brine to 'salt out' the product. c3b->s3b

Caption: Troubleshooting flowchart for common synthesis issues.

FAQ 1: My reaction yield is very low or I'm not seeing any product formation. What's wrong?

This is a common issue often related to the reversible nature of imine formation or suboptimal catalytic conditions.

  • Answer A: Reaction Equilibrium: The formation of N-acylhydrazones is an equilibrium process that produces water as a byproduct.[8] If water is not removed, it can hydrolyze the product back to the starting materials, preventing the reaction from reaching completion.

    • Expert Solution: While the recommended protocol often works without special measures, for stubborn reactions, you can drive the equilibrium towards the product by removing water as it forms. This can be achieved by adding activated 4Å molecular sieves to the reaction flask or, if using a solvent like toluene, by using a Dean-Stark apparatus.[8][9] Increasing the reaction time can also help push the reaction to completion.

  • Answer B: Catalyst and pH Control: The reaction is acid-catalyzed, but the pH must be carefully controlled.[10]

    • The "Goldilocks" pH Zone: The optimal pH for this reaction is mildly acidic, typically around 4.5-5.0.[10]

    • Too Acidic (pH < 4): If the medium is too acidic, the isonicotinohydrazide, being a base, will be protonated. This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, effectively stopping the reaction.[3][10]

    • Too Basic/Neutral (pH > 6): If the pH is too high, there isn't enough acid to sufficiently protonate the cyclohexanone's carbonyl oxygen. This activation step is crucial for making the carbonyl carbon electrophilic enough for the attack by the weakly nucleophilic hydrazide.[3]

    • Expert Solution: Use only a catalytic amount (2-3 drops) of a weak acid like glacial acetic acid.[5] This provides enough protons to facilitate the reaction without deactivating your nucleophile. Avoid strong acids like HCl or H₂SO₄ unless specific literature for your substrate suggests otherwise.

FAQ 2: My TLC plate shows multiple spots, including unreacted starting materials and an unknown byproduct. How can I improve purity?

Impurity is often due to an incomplete reaction or the formation of a common side product.

  • Answer A: Unreacted Starting Materials: If you see spots corresponding to your starting materials, refer back to FAQ 1. The reaction has not gone to completion. Monitor the reaction with TLC every 30-60 minutes to determine the optimal reaction time.[6][7]

  • Answer B: Azine Side Product Formation: A common side reaction in hydrazone synthesis is the formation of an azine.[11] This occurs when the initially formed N-acylhydrazone product reacts with another molecule of cyclohexanone, or when one molecule of a hydrazine contaminant reacts with two molecules of cyclohexanone. The resulting structure is a symmetrical C=N-N=C linkage.[12][13]

    • Expert Solution: To minimize azine formation, control the stoichiometry carefully. Using a slight excess of the isonicotinohydrazide (e.g., 1.05 equivalents) can help ensure that all the cyclohexanone is consumed in the desired reaction, leaving none to react with the product.[11]

FAQ 3: I managed to form the product, but it hydrolyzes back to the starting materials during workup or purification. How can I prevent this?

Product instability is almost always due to the presence of water.

  • Answer: Hydrolysis: The C=N bond in the N-acylhydrazone is susceptible to hydrolysis, which is the reverse of the formation reaction.[13] This is especially true under acidic conditions in the presence of water.

    • Expert Solution: Ensure your workup procedure is efficient and minimizes the product's contact time with aqueous media. If you wash with water, ensure it is cold to reduce solubility and reaction rates. When performing recrystallization, use anhydrous solvents if possible. For final storage, keep the purified product in a desiccator over a drying agent to prevent decomposition over time.

FAQ 4: My product is forming as an oil instead of a solid, making it difficult to isolate. What should I do?

Oily products are often a sign of impurities preventing crystallization.

  • Answer: Purification and Crystallization:

    • Expert Solution 1 (Trituration): Try adding a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Vigorously scratch the inside of the flask with a glass rod while swirling the suspension. This process, called trituration, can remove oily impurities and induce the crystallization of your product.

    • Expert Solution 2 (Recrystallization): If trituration fails, re-dissolve the oil in a minimal amount of a suitable hot solvent (like ethanol or isopropanol) and allow it to cool slowly. If it still oils out, try adding a co-solvent (e.g., a small amount of water or hexane) to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and cool slowly.

Product Characterization

Confirming the structure of the synthesized this compound is crucial. Below are the expected spectroscopic features.

Technique Expected Features Rationale
FT-IR ~3200-3300 cm⁻¹ (N-H stretch, amide), ~1650-1680 cm⁻¹ (C=O stretch, amide I band), ~1600-1640 cm⁻¹ (C=N stretch, imine).[5][7]Confirms the presence of the key N-acylhydrazone functional groups.
¹H NMR Signals for pyridine protons (typically δ 7.5-8.8 ppm), a singlet for the amide N-H (can be broad, δ > 9 ppm), and multiplets for the cyclohexylidene protons .Provides a map of the proton environment. Note: The amide N-H signal may exchange with D₂O.
¹³C NMR Signals for the amide carbonyl carbon (C=O, δ ~165-175 ppm) and the imine carbon (C=N, δ ~145-160 ppm).[5]Confirms the carbon backbone and key functional carbons.
Isomerism Duplication of NMR signals may be observed.This is a key feature of N-acylhydrazones. It arises from the existence of geometric isomers (E/Z) about the C=N bond and/or conformational rotamers (syn/anti) about the C(O)-NH amide bond.[7][14]
Mass Spec (ESI-MS) A prominent peak corresponding to [M+H]⁺ (the protonated molecular ion).Confirms the molecular weight of the synthesized compound.[5]

References

  • Tan, Y. Y. (2023). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. UTAR Institutional Repository. [Link]

  • Ishaq, M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4942. [Link]

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Thomas, A. B., et al. (2010). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. ResearchGate. [Link]

  • Anamika, S., & Prerna, G. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]

  • Rahman, M. T., et al. (2018). Problem in synthesis of imine? ResearchGate. [Link]

  • Wang, S., et al. (2012). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 17(7), 8063-8073. [Link]

  • Flores-Alamo, M., et al. (2019). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Schiff base. [Link]

  • MH Chem. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

Sources

Technical Support Center: Purification of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(cyclohexylideneamino)pyridine-4-carboxamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during the purification process.

PART 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is a sticky oil or gummy solid that refuses to crystallize. What's happening?

A: This is a classic sign of impurities, most commonly residual cyclohexanone (a starting material) or trapped solvent. Cyclohexanone, being an oily liquid, can significantly hinder lattice formation.

  • Quick Fix: Try trituration. Suspend the crude material in a non-polar solvent in which your product is poorly soluble, such as cold hexanes, diethyl ether, or a mixture of both. Stir vigorously. This will often wash away the non-polar cyclohexanone and induce the crystallization of your desired product.

  • Next Step: If trituration fails, the impurities are likely more complex. Proceed to column chromatography for effective separation.

Q2: My TLC plate shows multiple spots. Is my reaction a failure?

A: Not necessarily. Multiple spots are common and can be diagnosed.

  • Starting Materials: One of the most frequent causes is unreacted starting materials. Isonicotinic hydrazide is highly polar and will have a very low Rf value (it will stick to the baseline). Cyclohexanone is relatively non-polar and will have a high Rf. Co-spot your crude mixture with the authentic starting materials to confirm their presence.

  • Hydrolysis: The central imine (C=N) bond of your product is susceptible to hydrolysis, which breaks the molecule back down into its starting materials. If your TLC plate was run with a very acidic solvent system or left to develop for an extended period, you might be observing on-plate decomposition.

  • Isomers/Conformers: N-acylhydrazones can exist as a mixture of geometric isomers (E/Z) and conformers (rotamers) around the amide bond.[1][2][3][4] These closely related species may appear as distinct, closely-spaced spots on TLC.

Q3: The NMR spectrum of my "purified" product has doubled or broadened peaks. Is it still impure?

A: This is a hallmark characteristic of many N-acylhydrazones in solution and does not always indicate impurity. The phenomenon arises from restricted rotation around the amide C(O)-N bond, leading to the presence of two stable conformers (often called synperiplanar and antiperiplanar) at room temperature.[2][4] These rotamers are in equilibrium, and each can give a distinct set of NMR signals, causing the "doubling" effect.

  • Confirmation: A variable-temperature NMR (VT-NMR) experiment can confirm this. As the temperature is increased, the rate of rotation around the amide bond increases, and the two distinct sets of signals will broaden, coalesce, and eventually sharpen into a single, averaged set of signals.

Q4: My yield dropped dramatically after an acidic workup. Where did my product go?

A: You likely hydrolyzed it. The N-acylhydrazone linkage is notoriously sensitive to acid.[5][6][7] The mechanism of acid-catalyzed hydrolysis involves protonation of the imine nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water.[5][6] This cleaves the bond, reverting your product to water-soluble isonicotinic hydrazide and cyclohexanone. Avoid strongly acidic conditions (pH < 4) whenever possible.

PART 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Guide 1: Purification by Recrystallization

Recrystallization is the most straightforward method for purifying solid organic compounds and should be the first choice if the crude product is obtained as a solid with reasonable purity (>85%). Many N-acylhydrazones can be effectively purified this way.[8][9]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when boiling. Common choices for pyridine carboxamide derivatives include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[8][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Adding too much solvent is the most common cause of poor recovery.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

Problem Probable Cause Solution
Product "Oils Out" The solvent is too non-polar, or the solution was cooled too rapidly, causing the product to come out of solution above its melting point. Re-heat the solution to redissolve the oil. Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution). Allow to cool more slowly. Try scratching the inside of the flask with a glass rod to initiate crystallization.
No Crystals Form Too much solvent was used, or the compound is highly soluble even at low temperatures. Boil off some of the solvent to concentrate the solution. If that fails, add an "anti-solvent" (a solvent in which the product is insoluble, like hexanes) dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly.

| Very Low Recovery | The product has significant solubility in the cold solvent, or too much solvent was used for washing. | Minimize the volume of solvent used for dissolution and washing. Cool the filtrate in the ice bath to see if a second crop of less pure crystals can be recovered. |

Guide 2: Purification by Silica Gel Column Chromatography

When recrystallization is ineffective due to the physical nature of the crude product (oil) or the presence of impurities with similar solubility, column chromatography is the method of choice.[11][12]

Step-by-Step Protocol:

  • TLC Optimization: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test various solvent systems, typically mixtures of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate or dichloromethane).[2][4][13] The goal is to find a system that gives your desired product an Rf value of 0.25-0.35 and provides good separation from all impurities.

  • Column Packing:

    • Wet Method (Recommended): Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. This results in the product being adsorbed onto the silica. Carefully add this dry powder to the top of the column.

  • Elution: Begin running the column with the optimized eluent. If a single solvent system does not elute the product effectively, a gradient elution (gradually increasing the proportion of the polar solvent) can be used. Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Column Chromatography

Problem Probable Cause Solution
Poor Separation Incorrect eluent polarity; column was overloaded. Re-optimize the eluent with TLC. Ensure you are using a solvent system that provides clear separation. Use a larger column or less crude material. A shallower polarity gradient can improve separation.
Compound Streaking Compound is too polar for the eluent or is interacting strongly with acidic silica; sample was overloaded. Add a small amount (~0.5-1%) of a modifier to the eluent. For a basic compound like this (due to the pyridine), adding triethylamine can neutralize acidic sites on the silica and improve peak shape. If the compound is very polar, adding methanol may be necessary.

| Product Won't Elute | The mobile phase is not polar enough. | Gradually and systematically increase the polarity of the mobile phase. For example, move from 20% EtOAc/Hexanes to 40%, then 60%, and so on. A small percentage of methanol (1-5%) can be added to the eluent for very polar compounds. |

PART 3: Visualization of Key Concepts

Understanding the chemical behavior of your molecule is critical for successful purification. The following diagrams illustrate the primary challenge (hydrolysis) and a general purification strategy.

Hydrolysis Figure 1: Acid-Catalyzed Hydrolysis Equilibrium Product This compound TransitionState Protonated Imine (Activated Intermediate) Product->TransitionState H+ (Acid Catalyst) TransitionState->Product -H+ StartingMaterials Isonicotinic Hydrazide + Cyclohexanone TransitionState->StartingMaterials +H2O (Attack) StartingMaterials->TransitionState -H2O (Condensation)

Caption: The equilibrium between the desired product and its hydrolysis products. Acid shifts the equilibrium toward the starting materials.

Purification_Workflow decision decision process process terminal terminal start Crude Product is_solid Is it a solid (>85% pure)? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gummy) is_pure_xtal Is it pure? recrystallize->is_pure_xtal is_pure_xtal->chromatography No done Pure Product is_pure_xtal->done Yes is_pure_col Is it pure? chromatography->is_pure_col is_pure_col->done Yes repurify Re-purify or Re-evaluate Strategy is_pure_col->repurify No

Sources

Technical Support Center: Improving the Solubility of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(cyclohexylideneamino)pyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Our goal is to provide you with a comprehensive set of troubleshooting strategies and foundational knowledge to ensure the reliability and reproducibility of your experimental results.

Section 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems you might encounter in a question-and-answer format. We provide diagnostic workflows and actionable solutions based on established scientific principles.

Issue 1: My compound precipitated after dilution from a DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue for poorly soluble compounds when the percentage of the organic co-solvent, like Dimethyl Sulfoxide (DMSO), is significantly lowered in the final aqueous solution.

Immediate Troubleshooting Steps:
  • Visually Confirm Precipitation: Use a microscope to confirm if the observed particulate matter is crystalline, which is indicative of compound precipitation.

  • Determine Kinetic vs. Thermodynamic Insolubility:

    • Kinetic: Does the precipitate form over time? If so, you may be able to use the working solution immediately after preparation.

    • Thermodynamic: Does the precipitate form instantly upon dilution? This indicates the compound is supersaturated and has crashed out of solution.

  • Lower the Final Assay Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level that remains soluble in the final DMSO concentration.

Workflow for Optimizing Working Solution Preparation:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I need to use a high concentration of the compound, but I'm limited to a low percentage of organic solvent. What are my options?

When high compound concentrations are necessary and co-solvents are not a viable option, more advanced formulation strategies are required.

Advanced Solubility Enhancement Techniques:
  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[1][][3][4][5][6] The pyridine and carboxamide moieties in this compound suggest it may have ionizable groups.

    • Protocol: Determine the pKa of the compound. For acidic compounds, increasing the pH above the pKa will lead to the formation of a more soluble salt. For basic compounds, lowering the pH below the pKa will have the same effect.[6]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[7][8][9][10][11][12][13]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[9]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[1][14] However, surfactants can also interfere with biological assays, so careful validation is necessary.

Experimental Approach for Selecting a Solubility Enhancer:
Technique Mechanism of Action Recommended Starting Concentration Considerations
pH Adjustment Increases the fraction of the more soluble ionized form of the compound.[3][6]Titrate pH of the buffer from 4.0 to 10.0.Potential for pH to affect assay performance or compound stability.
HP-β-Cyclodextrin Forms a water-soluble inclusion complex with the compound.[7][9]1-5% (w/v)Can sometimes interfere with ligand-receptor binding.
Tween® 80 Micellar solubilization.0.01-0.1% (v/v)Potential for cell toxicity and interference with assay signal.

Section 2: FAQs - Best Practices and Foundational Knowledge

This section provides answers to frequently asked questions, offering deeper insights into the principles of solubility and compound handling.

Q1: What is the best way to prepare a stock solution of this compound?

Proper preparation of stock solutions is critical for experimental consistency.[15]

Standard Protocol for Stock Solution Preparation:
  • Solvent Selection: DMSO is a common and powerful solvent for many organic molecules.[16] For this compound, start with high-purity, anhydrous DMSO.

  • Calculating Mass: To prepare a stock solution of a specific molarity, use the following formula:

    • Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )[15]

  • Dissolution:

    • Bring the compound and DMSO to room temperature to prevent water condensation.[15]

    • Accurately weigh the compound.

    • Add the solvent to the solid compound and facilitate dissolution by gentle vortexing or sonication.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15] Use amber vials to protect light-sensitive compounds.[17]

Q2: Why is DMSO the most commonly used solvent for stock solutions?

DMSO is widely used due to its exceptional solvating power for a broad range of organic compounds and its miscibility with water and most organic liquids.[16] However, it's important to be aware that DMSO can have biological effects in assays, and its concentration should be carefully controlled and reported.[18]

Q3: Can I use other solvents besides DMSO?

Yes, other co-solvents can be used, and in some cases, may be preferable if DMSO interferes with the assay.[19]

Co-Solvent Properties Typical Use Cases
Ethanol Less toxic than DMSO, but also a less powerful solvent.Often used in combination with other solvents.
Polyethylene Glycol 400 (PEG 400) A water-miscible polymer that can enhance solubility.[20]Useful for in vivo studies due to its low toxicity.
Dimethylformamide (DMF) A strong solvent, but more toxic than DMSO.Used when DMSO is not effective.
Q4: How can I predict the solubility of a novel compound like this compound?

While experimental determination is the gold standard, computational tools can provide an initial estimate. The predicted properties of related structures, such as N-(cyclohexylideneamino)pyridine-3-carboxamide, can offer some guidance. For instance, the XLogP3 value, a measure of lipophilicity, for the pyridine-3-carboxamide analog is 1.2, suggesting moderate lipophilicity.[21] Generally, higher XLogP3 values correlate with lower aqueous solubility.

Q5: What are the key principles of solubility enhancement?

Improving the solubility of a compound involves disrupting the crystal lattice of the solid and promoting favorable interactions with the solvent.[22] The main strategies are:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][23][24]

  • Use of Co-solvents: Water-miscible organic solvents can reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.[1][19]

  • pH Adjustment: For ionizable compounds, changing the pH can convert the molecule into a more soluble salt form.[][4]

  • Complexation: Using agents like cyclodextrins to form soluble complexes.[7][9][13]

  • Amorphous Formulations: Converting the crystalline solid to a higher-energy amorphous state can increase solubility.[22][24]

Logical Flow for Solubility Enhancement Strategy Selection:

G Start Start: Poorly Soluble Compound CheckIonizable Is the compound ionizable? Start->CheckIonizable AdjustpH Adjust pH CheckIonizable->AdjustpH Yes CoSolvent Use Co-solvents (e.g., DMSO, Ethanol) CheckIonizable->CoSolvent No AdjustpH->CoSolvent If insufficient End End: Soluble Compound AdjustpH->End Sufficient Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) CoSolvent->Cyclodextrin If insufficient or assay incompatible CoSolvent->End Sufficient Surfactant Use Surfactants (e.g., Tween® 80) Cyclodextrin->Surfactant If insufficient Cyclodextrin->End Sufficient Surfactant->End Sufficient

Caption: Decision tree for selecting a solubility enhancement method.

References

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • National Center for Biotechnology Information. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • AAPS PharmSciTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • World Journal of Pharmaceutical Research. (2020, March 19). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • National Center for Biotechnology Information. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. NIH. [Link]

  • Khan Academy. (n.d.). pH and solubility (video). [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. PubMed Central. [Link]

  • YouTube. (2025, December 19). Why Does pH Influence A Substance's Dissolution?[Link]

  • National Center for Biotechnology Information. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC. NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. NIH. [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening - PubMed Central. [Link]

  • PubChem. (n.d.). N-[(E)-hexylideneamino]pyridine-4-carboxamide | C12H17N3O | CID 9574837. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. NIH. [Link]

  • PubChem. (n.d.). N-(2-aminophenyl)pyridine-4-carboxamide | C12H11N3O | CID 1133081. [Link]

  • PubChem. (n.d.). N-cyclohexyl-4-(ethylamino)pyridine-3-carboxamide | C14H21N3O. [Link]

  • PubChem. (n.d.). N-(cyclohexylideneamino)pyridine-3-carboxamide | C12H15N3O | CID 456667. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. [Link]

  • Wikipedia. (n.d.). Isonicotinamide. [Link]

  • National Center for Biotechnology Information. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. [Link]

  • PubChem. (n.d.). N-(diaminomethylideneamino)pyridine-4-carboxamide | C7H9N5O | CID 208572. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?[Link]

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Stability issues of N-(cyclohexylideneamino)pyridine-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(cyclohexylideneamino)pyridine-4-carboxamide

A Guide to Understanding and Preventing Stability Issues in Solution

Introduction

This compound is a molecule featuring a pyridine-4-carboxamide core linked to a cyclohexylideneamino group. This structure contains an imine or "Schiff base" (-C=N-) linkage, which is the primary site of chemical instability. While specific peer-reviewed stability data for this exact compound is not widely available, its susceptibility to degradation can be expertly predicted based on the well-documented behavior of Schiff bases.[1][2] The most common issue encountered is hydrolysis, where the imine bond is cleaved by water, leading to the formation of isonicotinamide and cyclohexanone.[3][4] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent stability issues during their experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing potency or showing unexpected analytical peaks. What is happening?

Probable Cause: You are likely observing the hydrolysis of the imine (Schiff base) bond. This is a reversible reaction where water attacks the carbon-nitrogen double bond, breaking the molecule into its original constituents: isonicotinamide (pyridine-4-carboxamide) and cyclohexanone.[4][5] This process is often catalyzed by acidic or, in some cases, basic conditions.[1][3]

Mechanism of Degradation: The primary degradation pathway is acid-catalyzed hydrolysis. The reaction begins with the protonation of the imine nitrogen, which makes the associated carbon atom highly susceptible to nucleophilic attack by water.[4]

Caption: Acid-catalyzed hydrolysis of the imine bond.

Q2: How can I confirm that my compound is degrading and identify the byproducts?

Recommended Action: Utilize standard analytical techniques to monitor the integrity of your solution over time.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method. Develop a gradient or isocratic method that can separate the parent compound from its more polar degradation products.

    • Parent Compound: this compound will be the most non-polar and have the longest retention time.

    • Degradation Products: Expect to see new peaks corresponding to isonicotinamide (highly polar) and cyclohexanone . Isonicotinamide is stable under normal conditions and soluble in water.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive identification by confirming the molecular weights of the parent compound and the suspected degradation products (Isonicotinamide: ~122.12 g/mol ; Cyclohexanone: ~98.14 g/mol ).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In cases of significant degradation, ¹H NMR can be used to track the disappearance of the characteristic imine proton signal and the appearance of signals corresponding to isonicotinamide and cyclohexanone.[9]

Q3: What factors are causing this degradation, and how can I control them?

Core Factors: The stability of the imine bond is highly dependent on pH, solvent, temperature, and the presence of nucleophiles.[9][10][11]

FactorImpact on StabilityScientific Rationale & Recommendations
pH CRITICAL. Stability is lowest in acidic pH (typically < 6) and highest in a slightly alkaline to neutral range (pH 7-9).[5][12]Acid catalysis accelerates hydrolysis by protonating the imine nitrogen, making it a better leaving group.[3][4] Recommendation: Prepare solutions in a buffered system, aiming for a pH between 7.0 and 9.0. Avoid acidic buffers like acetate or citrate. Phosphate or borate buffers are often suitable, but compatibility should be verified.
Solvent HIGH. Protic solvents (water, methanol, ethanol) facilitate hydrolysis. Aprotic solvents (DMSO, DMF, Dioxane) are preferred.[11][13]Protic solvents can act as both a proton source and a nucleophile (water), directly participating in the hydrolysis reaction.[14] Recommendation: Prepare primary stock solutions in anhydrous aprotic solvents like DMSO or DMF.[15] For aqueous assays, minimize the time the compound spends in the aqueous buffer before use.
Temperature MODERATE. Higher temperatures increase the rate of hydrolysis.[9]Like most chemical reactions, the rate of hydrolysis increases with thermal energy. Recommendation: Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions fresh and keep them on ice if they must be in an aqueous buffer for an extended period.[8]
Metal Ions VARIABLE. Certain metal ions can either catalyze or inhibit hydrolysis by coordinating with the imine.[16][17]Metal complexation can alter the electronic properties of the imine bond, affecting its susceptibility to nucleophilic attack. Recommendation: If your media contains divalent cations (e.g., Cu²⁺, Zn²⁺), be aware of potential interactions. The effect is specific and may require empirical testing.
Q4: What is the best practice for preparing and storing solutions to maximize stability?

Follow this validated protocol to minimize the risk of degradation from the outset.

Caption: Recommended workflow for solution preparation.

Step-by-Step Protocol:

  • Prepare High-Concentration Stock Solution:

    • Dissolve this compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[15]

    • Prepare the stock at a concentration significantly higher than your final working concentration (e.g., 10-50 mM).

  • Aliquot and Store:

    • Dispense the stock solution into small, single-use aliquots in tightly sealed vials.

    • Store these aliquots at -80°C to prevent degradation from both hydrolysis (due to atmospheric moisture) and thermal energy. Protect from light as an extra precaution.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions into your final aqueous buffer immediately before use. The buffer should be maintained at a pH between 7.0 and 9.0.

    • Crucially, do not prepare and store dilute aqueous solutions. The large excess of water will drive the hydrolysis equilibrium toward the degradation products.[3]

By adhering to these principles and protocols, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.

References

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • Di Bernardo, P., et al. (2004). Complexation behaviour and stability of Schiff bases in aqueous solution. Dalton Transactions. Available at: [Link]

  • Anamika, P., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ignited Minds Journals. (n.d.). A Review of Stability Constants with a Reference of Schiff Bases. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Maghchiche, A. (2025). How do we solve solubility issues with Cu(II) Schiff base complexes in biological assays?. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Complexation behaviour and stability of Schiff bases in aqueous solution. Available at: [Link]

  • Dash, A. C., et al. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Mondal, B., et al. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Available at: [Link]

  • Crugeiras, J., et al. (2019). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society (ACS). (2025). The Confinement Crystallization Behavior of Isonicotinamide within Functionalized Pores. Available at: [Link]

  • Smirnov, A. S., et al. (2017). Conformational stabilization of isatin Schiff bases – biologically active chemical probes. RSC Publishing. Available at: [Link]

  • ResearchGate. (1981). Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Available at: [Link]

  • ResearchGate. (2025). New polymorphs of isonicotinamide and nicotinamide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes. Available at: [Link]

  • ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. Available at: [Link]

  • ResearchGate. (2025). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Available at: [Link]

  • ResearchGate. (2014). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?. Available at: [Link]

  • American Chemical Society (ACS). (n.d.). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

  • PubChem. (n.d.). N-[(E)-hexylideneamino]pyridine-4-carboxamide. Available at: [Link]

  • Semantic Scholar. (2003). Reaction monitoring of imine synthesis using Raman spectroscopy. Available at: [Link]

  • American Chemical Society (ACS). (2011). In Situ Hydrolysis of Imine Derivatives on Au(111) for the Formation of Aromatic Mixed Self-Assembled Monolayers. Available at: [Link]

  • INIS-IAEA. (2003). Reaction monitoring of imine synthesis using raman spectroscopy. Available at: [Link]

  • PubChem. (n.d.). N-(diaminomethylideneamino)pyridine-4-carboxamide. Available at: [Link]

  • PubChem. (n.d.). N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl). Available at: [Link]

Sources

Technical Support Center: Scaling Up N-(cyclohexylideneamino)pyridine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of N-(cyclohexylideneamino)pyridine-4-carboxamide. This guide is designed for researchers, process chemists, and drug development professionals. Here, we move beyond milligram-scale procedures to address the real-world challenges of process optimization, impurity control, and consistent, large-scale production.

Reaction Overview & Mechanism

This compound is an N-acylhydrazone, typically synthesized via a condensation reaction between isonicotinohydrazide (Isoniazid, INH) and cyclohexanone.[1] This reaction is a classic example of Schiff base formation.

Mechanism: The synthesis proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine moiety of isoniazid onto the electrophilic carbonyl carbon of cyclohexanone. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more susceptible to attack. The resulting hemiaminal intermediate then dehydrates to form the stable C=N imine bond of the N-acylhydrazone. The reaction is reversible, and removal of water can drive it to completion.[2][3]

Critical Scale-Up Considerations

Transitioning from a lab-scale (milligram to gram) synthesis to a pilot or industrial scale (kilogram) introduces significant challenges that must be proactively managed. Issues that are minor in a round-bottom flask can become critical in a large reactor.

  • Heat Transfer & Exotherm Control: While the initial condensation is not violently exothermic, the heat of reaction and the energy input for reflux need to be managed. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction, though unlikely, can lead to side product formation and solvent boiling.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting impurity formation. It can also hinder the crystallization process, leading to a wide particle size distribution.

  • Solid Handling & Crystallization: The physical properties of the final Active Pharmaceutical Ingredient (API) are defined during crystallization. Controlling crystal form (polymorphism), particle size distribution (PSD), and purity is paramount for downstream processing and bioavailability.[4][5] What crystallizes easily in a beaker may "oil out" or form an unmanageable slurry in a large reactor.

  • Impurity Profiling: Regulatory bodies require a thorough understanding of any impurity present at levels of 0.1% or higher.[6][7] Potential impurities in this synthesis include unreacted starting materials, byproducts from side reactions, and degradation products.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound synthesis in a practical Q&A format.

Problem 1: Low Yield or Incomplete Reaction

  • Question: We are scaling up the synthesis from 10g to 1kg and our yields have dropped from >95% to around 80%. HPLC analysis shows significant amounts of unreacted isoniazid. What could be the cause?

  • Answer:

    • Probable Cause 1: Inefficient Water Removal. This is a reversible condensation reaction. On a small scale, water might escape the system more easily. In a large, contained reactor, water can co-distill with the solvent and return to the reaction, inhibiting the forward reaction.

    • Solution: Ensure your large-scale setup includes a Dean-Stark trap or a similar apparatus to physically sequester the water generated during the reaction. Using a solvent that forms a suitable azeotrope with water, such as toluene or heptane (if product solubility allows), is highly effective for this purpose.

    • Probable Cause 2: Stoichiometry and Order of Addition. While a 1:1 molar ratio is theoretically sound, on a larger scale, minor losses during transfer or a slight excess of one reactant can be beneficial.

    • Solution: Consider using a slight excess (1.05 to 1.1 equivalents) of the less expensive or more easily removed reactant, typically cyclohexanone. Also, ensure the isoniazid is fully dissolved before adding the cyclohexanone to prevent it from getting trapped within the solid starting material.

Problem 2: Product "Oiling Out" or Forming a Gummy Precipitate Instead of Crystalline Solid

  • Question: During the cooling crystallization phase of our 500L reactor run, the product formed a sticky, unfilterable mass instead of the fine crystals we see in the lab. Why is this happening?

  • Answer:

    • Probable Cause 1: Supersaturation Rate is Too High. Rapid cooling of a large volume can create a state of high supersaturation very quickly. The molecules don't have time to orient themselves into an ordered crystal lattice and instead crash out of solution as an amorphous oil.[8]

    • Solution: Implement a controlled cooling profile. A linear or multi-step cooling ramp (e.g., cool from 80°C to 60°C over 1 hour, then to 40°C over 2 hours, etc.) is crucial. Use process analytical technology (PAT) like FBRM (Focused Beam Reflectance Measurement) to monitor particle size and count in real-time to optimize the cooling rate.[9]

    • Probable Cause 2: Solvent System Incompatibility. A solvent that works for precipitation on a small scale may not be ideal for controlled crystallization on a large scale.

    • Solution: Conduct a solvent screen. The ideal crystallization solvent system will have high solubility for the product at high temperatures and low solubility at low temperatures. Consider using an anti-solvent addition strategy, where the product is dissolved in a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., water, heptane) is slowly added at a controlled temperature to induce crystallization.[4]

Problem 3: Batch Fails Purity Specification due to an Unknown Impurity

  • Question: We have a recurring impurity at 0.15% relative retention time (RRT) in our scaled-up batches. What is its likely identity and how can we prevent it?

  • Answer:

    • Probable Cause: Self-Condensation of Cyclohexanone or Isoniazid Degradation. Under prolonged heating or with inefficient mixing, cyclohexanone can undergo an acid-catalyzed aldol self-condensation to form impurities. Alternatively, if the reaction is held at a high temperature for too long, isoniazid could potentially degrade.

    • Solution:

      • Impurity Identification: Isolate the impurity using preparative HPLC and characterize it using LC-MS and NMR to confirm its structure.[7]

      • Process Optimization:

        • Temperature Control: Lower the reaction temperature if possible, or reduce the total time the mixture is held at reflux.

        • Order of Addition: Add the acid catalyst last, after the nucleophile (isoniazid) and electrophile (cyclohexanone) are well-mixed, to minimize the time for self-condensation.

        • Purge with Nitrogen: To prevent oxidative degradation, ensure the reaction is carried out under an inert atmosphere (Nitrogen).

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for scaling up this reaction?

    • A1: Ethanol is a common choice as it is a good solvent for isoniazid and the product, is relatively inexpensive, and has a convenient boiling point for reflux.[10] For scale-up where water removal is critical, using a solvent like toluene with a Dean-Stark trap can provide better control over the reaction equilibrium. The final choice depends on solubility, safety, and ease of removal.

  • Q2: Is an acid catalyst necessary?

    • A2: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid like glacial acetic acid is typically used to accelerate the reaction by activating the carbonyl group.[1] On a large scale, this ensures a more efficient reaction cycle time.

  • Q3: How should the final product be purified on a large scale?

    • A3: Recrystallization is the most effective and scalable method for purifying N-acylhydrazones.[11] The crude product should be dissolved in a minimum amount of a suitable hot solvent and then cooled in a controlled manner to induce crystallization. The resulting crystals are then isolated by filtration (e.g., using a Nutsche filter dryer) and washed with a cold, poor solvent to remove residual impurities.

  • Q4: What are the key analytical methods for monitoring this reaction?

    • A4:

      • Reaction Progress: High-Performance Liquid Chromatography (HPLC) is the preferred method to monitor the disappearance of starting materials (isoniazid, cyclohexanone) and the appearance of the product.

      • Purity Testing: HPLC with a UV detector is used to determine the purity of the final product and quantify any impurities.

      • Structure Confirmation: For final product release, Fourier-Transform Infrared Spectroscopy (FTIR) should show the disappearance of the C=O stretch of cyclohexanone and the appearance of the C=N (imine) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the exact structure.[12][13]

Data & Protocols

Table 1: Key Process Parameters for Scale-Up
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Consideration for Scale-Up
Isoniazid10.0 g (1.0 equiv)1.00 kg (1.0 equiv)Ensure high purity starting material (>99%).
Cyclohexanone7.9 g (1.1 equiv)0.79 kg (1.1 equiv)Use a slight excess to drive the reaction.
Solvent (Ethanol)100 mL10 LVolume may need optimization for crystallization.
Catalyst (Acetic Acid)2-3 drops10-15 mLAdd catalyst last to minimize side reactions.
Reaction Temp.~78 °C (Reflux)~78 °C (Reflux)Monitor internal temperature closely; avoid overheating.
Reaction Time2-4 hours4-8 hoursMonitor by HPLC until isoniazid is <1.0%.
Cooling ProfileCool in ice bathControlled ramp (e.g., 10°C/hour)Critical for controlling crystal size and purity.
Expected Yield90-98%88-95%Yields may be slightly lower due to transfers.
Detailed Experimental Protocol: 1 kg Scale

A thorough risk assessment must be conducted before proceeding with any large-scale chemical synthesis.

  • Reactor Setup: Charge a clean, dry 20L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 1.00 kg of isonicotinohydrazide and 8 L of absolute ethanol.

  • Dissolution: Begin stirring and heat the slurry to 50-60 °C to fully dissolve the isoniazid.

  • Reagent Addition: Once a clear solution is obtained, add 0.79 kg of cyclohexanone via an addition funnel over 15-20 minutes.

  • Catalyst Addition: Add 15 mL of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (internal temperature ~78 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC every 2 hours. The reaction is considered complete when the area percent of isoniazid is less than 1.0%.

  • Crystallization: Once complete, stop heating and implement a controlled cooling profile. Cool the reactor contents from reflux to 10 °C over a period of 6-8 hours.

  • Isolation: Filter the resulting crystalline slurry using a Nutsche filter. Wash the filter cake with 2 L of cold (0-5 °C) ethanol.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved. The expected yield is 1.45 - 1.57 kg.

Visualizations

Synthesis & Purification Workflow

cluster_reaction Reaction Stage cluster_workup Work-Up & Purification charge Charge Reactor: Isoniazid & Ethanol dissolve Heat to Dissolve (50-60°C) charge->dissolve add_ketone Add Cyclohexanone dissolve->add_ketone add_catalyst Add Acetic Acid add_ketone->add_catalyst reflux Reflux (4-8h) Monitor by HPLC add_catalyst->reflux cool Controlled Cooling (Crystallization) reflux->cool Reaction Complete (INH < 1.0%) filtrate Filter Slurry cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Vacuum Dry (50-60°C) wash->dry final_product final_product dry->final_product Final API

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree: Low Purity

cluster_impurities Impurity Profile Analysis start Low Purity in Final API check_hplc Review HPLC Chromatogram start->check_hplc high_sm High Starting Material? check_hplc->high_sm unknown_peak Unknown Peak >0.1%? check_hplc->unknown_peak increase_time Action: Increase Reflux Time or Add Excess Reagent high_sm->increase_time Yes pass Purity OK high_sm->pass No isolate Isolate & Characterize (LC-MS, NMR) unknown_peak->isolate Yes unknown_peak->pass No increase_time->pass optimize Action: Optimize Temp, Catalyst Addition, or Cooling Profile isolate->optimize optimize->pass

Caption: Decision tree for troubleshooting low purity issues during synthesis scale-up.

References

  • de Oliveira, R. B., et al. (2010). Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol. Journal of Combinatorial Chemistry, 12(2), 245-247. Retrieved from [Link]

  • Google Patents. (n.d.). CN101074204B - Schiff base preparation method.
  • IJSDR. (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Retrieved from [Link]

  • DeLaney, T. (n.d.). API Crystallization. De Dietrich Process Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and bioevaluation of some new isoniazid derivatives. Retrieved from [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • Jadhav, R. T., & Bhosale, Y. P. (n.d.). Main methods of synthesizing isoniazid in laboratory. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Savina, A. S., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. Retrieved from [Link]

  • Crawford, D. E., et al. (2020). Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. ACS Sustainable Chemistry & Engineering, 8(32), 12264–12271. Retrieved from [Link]

  • ResearchGate. (n.d.). General method to synthesize a Schiff base. Retrieved from [Link]

  • Østergaard, I. (n.d.). Crystallization of Active Pharmaceutical Ingredients. SDU. Retrieved from [Link]

  • IEEE Control Systems Society. (n.d.). Advanced Control of Pharmaceutical Crystallization. Retrieved from [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Retrieved from [Link]

  • AIChE. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7). Retrieved from [Link]

  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis pathway of the Schiff base. Retrieved from [Link]

  • Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4938. Retrieved from [Link]

  • UTAR Institutional Repository. (n.d.). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. Retrieved from [Link]

  • Nature. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

  • Gámez-Vallejo, J. J., et al. (2023). Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. RSC Advances, 13(35), 24513-24523. Retrieved from [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(35), 5246-5257. Retrieved from [Link]

  • PharmaTutor. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(cyclohexylideneamino)pyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound, particularly concerning its bioavailability. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to advance your research.

I. Introduction to this compound

This compound is a pyridinecarboxamide derivative. While specific data on its bioavailability is not extensively published, compounds of this class can present challenges related to poor aqueous solubility, which is a primary determinant of oral bioavailability.[1][2][3] This guide will address these potential issues through a series of frequently asked questions and troubleshooting protocols.

II. Frequently Asked Questions (FAQs)

Q1: What are the main factors that could limit the oral bioavailability of this compound?

A1: The oral bioavailability of a compound like this compound is primarily influenced by two factors:

  • Solubility: The dissolution of the drug in the gastrointestinal fluids is a prerequisite for absorption. Poor solubility leads to low concentrations of the drug at the absorption site.

  • Permeability: The ability of the drug to cross the intestinal membrane and enter systemic circulation.

For many pyridine-carboxamide derivatives, poor aqueous solubility is the most significant hurdle.[1][2][3]

Q2: How can I get a preliminary assessment of the solubility of my batch of this compound?

A2: A simple shake-flask method can provide a good initial estimate.

Protocol: Shake-Flask Solubility Assessment

  • Add an excess amount of this compound to a known volume of physiologically relevant buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids).

  • Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Q3: What are the initial strategies I should consider to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[1][2][4] These include:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[4][5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.

  • Lipid-Based Formulations: For lipophilic compounds, formulation with lipids, surfactants, and co-solvents can improve solubility and absorption.[2][4]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[1][2]

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent results in in-vitro dissolution studies.

Potential Cause Troubleshooting Step Scientific Rationale
Polymorphism Characterize the solid-state of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates.[1]
Inadequate Sink Conditions Ensure the volume and composition of your dissolution medium are sufficient to dissolve at least three times the amount of drug in the formulation being tested."Sink conditions" are necessary to ensure that the dissolution rate is not limited by the saturation of the medium.
Wetting Issues Incorporate a small amount of a surfactant (e.g., 0.1% sodium lauryl sulfate) into the dissolution medium.Poorly soluble drugs can be hydrophobic and may not wet easily, leading to slow and variable dissolution.

Problem 2: Low oral bioavailability in animal models despite successful in-vitro dissolution enhancement.

Potential Cause Troubleshooting Step Scientific Rationale
High First-Pass Metabolism Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the compound.The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.
Efflux by Transporters Use in-vitro cell-based assays (e.g., Caco-2 permeability assay) to evaluate the potential for active efflux by transporters like P-glycoprotein.Efflux transporters can pump the drug back into the intestinal lumen, limiting its absorption.
Poor Permeability Re-evaluate the physicochemical properties of the compound. Consider formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers.Even if dissolved, the drug must be able to pass through the intestinal wall to be absorbed.

IV. Experimental Workflow Visualization

The following diagram illustrates a general workflow for enhancing the bioavailability of a poorly soluble compound like this compound.

bioavailability_workflow cluster_characterization Initial Characterization cluster_formulation Formulation Strategies cluster_evaluation Evaluation start N-(cyclohexylideneamino) pyridine-4-carboxamide solubility Solubility Assessment (Shake-Flask) start->solubility permeability Permeability Assessment (e.g., PAMPA) start->permeability particle_size Particle Size Reduction (Micronization, Nanonization) solubility->particle_size If solubility is low solid_dispersion Solid Dispersion (with hydrophilic polymers) solubility->solid_dispersion If solubility is low lipid_based Lipid-Based Formulation (SEDDS, SMEDDS) solubility->lipid_based If lipophilic complexation Complexation (with Cyclodextrins) solubility->complexation If suitable geometry dissolution In-vitro Dissolution Testing particle_size->dissolution solid_dispersion->dissolution lipid_based->dissolution complexation->dissolution invivo In-vivo Pharmacokinetic Studies (Animal Models) dissolution->invivo

Caption: A generalized workflow for enhancing the bioavailability of this compound.

V. Data Summary

While specific experimental data for this compound is not available in the public domain, the following table provides a hypothetical comparison of different formulation strategies for a poorly soluble compound.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Rate (mg/min) Oral Bioavailability (%)
Unprocessed Compound < 10.5< 5
Micronized Compound < 12.515
Solid Dispersion (1:5 drug:polymer) 501545
Self-Emulsifying Drug Delivery System (SEDDS) Forms microemulsionN/A60

This table illustrates the potential improvements that can be achieved through various formulation approaches.

VI. Concluding Remarks

Enhancing the bioavailability of this compound requires a systematic approach that begins with a thorough characterization of its physicochemical properties. The troubleshooting guides and FAQs provided here offer a starting point for addressing common challenges. By understanding the underlying scientific principles and employing appropriate formulation strategies, researchers can unlock the full therapeutic potential of this compound.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2010, 834959. Available from: [Link]

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Available from: [Link]

  • SlideShare. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available from: [Link]

  • PubChem. N-[(E)-hexylideneamino]pyridine-4-carboxamide. Available from: [Link]

  • PubChem. N-cyclohexyl-4-(ethylamino)pyridine-3-carboxamide. Available from: [Link]

  • PubChem. N-(cyclohexylideneamino)pyridine-3-carboxamide. Available from: [Link]

Sources

Technical Support Center: Potency Optimization of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N-(cyclohexylideneamino)pyridine-4-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this scaffold. Here, you will find practical, in-depth answers to common challenges and strategic questions that arise during the iterative process of improving compound potency. Our goal is to provide not just solutions, but the underlying scientific rationale to empower your decision-making process.

Part 1: Troubleshooting Guide

This section addresses specific, hands-on issues you may encounter during the synthesis, purification, and initial screening of your compounds.

Q1: My initial synthesis of the this compound scaffold is giving a very low yield (<30%). What are the likely causes and how can I fix this?

A1: Low yields in the condensation reaction between a hydrazide (isoniazid) and a ketone (cyclohexanone) to form the acylhydrazone (a class of Schiff base) are common and typically stem from a few key issues.[1][2][3] The reaction is an equilibrium process, so success hinges on pushing the equilibrium toward the product.[4]

  • Causality & Solution:

    • Water Removal: The reaction produces water as a byproduct.[1] Its presence can drive the reverse reaction (hydrolysis), reducing your yield.[4][5]

      • Troubleshooting Step: Implement a method for active water removal. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or benzene) is highly effective.[1][6] Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction mixture can sequester the water as it forms.[4][6]

    • Improper pH Control: The mechanism of Schiff base formation is pH-sensitive.[7][8] The initial nucleophilic attack of the amine on the carbonyl is followed by an acid-catalyzed dehydration step.

      • Troubleshooting Step: The reaction rate is often maximal at a mildly acidic pH (around 4-5).[6][7][8] If the medium is too acidic, the amine nucleophile becomes protonated and non-reactive.[7][8] If it's too basic, the catalyst for the dehydration step is absent.[9] Add a catalytic amount of a mild acid like acetic acid or pyridinium p-toluenesulfonate (PPTS).[6]

    • Suboptimal Temperature and Reaction Time: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.[1]

      • Troubleshooting Step: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and temperature. Most reactions of this type proceed well at reflux in a suitable solvent like ethanol or toluene.[1]

  • Workflow Visualization:

    G cluster_synthesis Schiff Base Synthesis Workflow cluster_troubleshooting Troubleshooting Low Yield Reactants Isoniazid + Cyclohexanone Solvent Add Solvent (e.g., Toluene) + Acid Catalyst (e.g., Acetic Acid) Reactants->Solvent Reaction Heat to Reflux with Water Removal (Dean-Stark Trap or Sieves) Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Concentrate, Isolate Crude Product Monitoring->Workup LowYield Low Yield? Monitoring->LowYield CheckWater Is Water Being Removed Effectively? LowYield->CheckWater Yes CheckpH Is pH Optimal (Mildly Acidic)? LowYield->CheckpH Yes CheckTemp Are Temp/Time Optimized? LowYield->CheckTemp Yes

    Caption: Troubleshooting workflow for low-yield Schiff base synthesis.

Q2: My purified compound appears to decompose upon standing or during chromatographic purification. How can I improve its stability?

A2: The central imine (or more accurately, acylhydrazone) linkage is susceptible to hydrolysis, especially in the presence of acid.[5][7][10] Silica gel, the most common stationary phase for column chromatography, is acidic and can catalyze the decomposition of your compound back to its starting materials.[5][11]

  • Causality & Solution:

    • Acid-Catalyzed Hydrolysis: The acidic surface of silica gel provides protons that catalyze the hydrolysis of the C=N bond.[5]

      • Troubleshooting Step:

        • Neutralize the Silica: Pre-treat your silica gel by preparing a slurry with your eluent and adding a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v).[11][12] This will neutralize the acidic sites.

        • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.[13]

        • Non-Chromatographic Purification: If the compound is crystalline, recrystallization is the best method to avoid decomposition and obtain high-purity material.[5][11]

    • Inherent Lability: The acylhydrazone linkage itself is a known reversible covalent bond, a property exploited in dynamic combinatorial chemistry but a challenge for drug stability.[10]

      • Troubleshooting Step (Structural Modification): If instability remains a major issue, consider a bioisosteric replacement of the acylhydrazone linker. One common strategy is to reduce the imine to a more stable secondary amine linker using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This creates a more stable analogue while often preserving the key pharmacophoric elements.[10]

Q3: My new analog has poor aqueous solubility, preventing accurate in vitro testing. What can I do?

A3: Poor solubility is a frequent challenge in drug discovery. The this compound scaffold has significant hydrophobic character.

  • Causality & Solution:

    • High Lipophilicity: The cyclohexyl group and the overall aromatic system contribute to low water solubility.

      • Troubleshooting Step (Formulation): For initial in vitro assays, prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[14] Perform serial dilutions from this stock into the aqueous assay buffer. Be mindful of the final DMSO concentration, as high levels (>0.5-1%) can affect biological assays.

      • Troubleshooting Step (Structural Modification): Introduce polar functional groups to increase hydrophilicity. Consider adding hydroxyl (-OH) or amino (-NH₂) groups to the cyclohexyl ring. Alternatively, replacing the pyridine ring with a more polar heterocycle or adding polar substituents can also improve solubility.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, strategic questions related to the design and optimization of your molecules.

Q4: What are the key regions of the this compound scaffold to modify for improved potency?

A4: A systematic Structure-Activity Relationship (SAR) study involves modifying distinct parts of the molecule. For this scaffold, we can define three primary regions for modification.

  • Region A (Pyridine Headgroup): This region is crucial for forming key interactions with the target protein, likely involving hydrogen bonding via the amide and pyridine nitrogen.

  • Region B (Acylhydrazone Linker): The linker orients the two halves of the molecule. Its geometry and stability are critical.

  • Region C (Cyclohexyl Tail): This hydrophobic group likely occupies a lipophilic pocket in the target's binding site. Modifications here can fine-tune binding affinity and affect physicochemical properties like solubility and metabolic stability.

  • SAR Strategy Visualization:

    Caption: Key regions for SAR exploration on the core scaffold.

Q5: What specific modifications in Region C (Cyclohexyl Tail) are most likely to improve potency?

A5: Modifications to the hydrophobic tail can significantly impact potency by improving van der Waals interactions, altering lipophilicity, and influencing binding conformation.

  • Strategy & Rationale:

    • Introduction of Small Substituents: Adding small groups like methyl, fluoro, or hydroxyl at different positions (e.g., C2, C3, C4) of the cyclohexyl ring can probe the steric and electronic limits of the binding pocket. A fluoro group can increase binding affinity through favorable interactions with the protein backbone, while a hydroxyl group can introduce a new hydrogen bond.

    • Ring Expansion/Contraction: Replacing the cyclohexyl ring with a cyclopentyl or cycloheptyl ring can determine the optimal size for the hydrophobic pocket.

    • Scaffold Hopping: For more drastic changes, employ "scaffold hopping" where the core structure is replaced with a different one that maintains similar biological activity.[15][16][17] You could replace the cyclohexyl ring with a phenyl, piperidine, or other heterocyclic ring to explore new interaction space and potentially improve properties like metabolic stability.[18]

  • Data Presentation: Hypothetical SAR Table for Region C Modifications

Modification (R-Group on Cyclohexyl Ring)IC₅₀ (nM)cLogPRationale for Change
H (Parent Compound)1502.5Baseline
4-Fluoro (axial)852.6Favorable electronic interactions
4-Fluoro (equatorial)1202.6Stereochemistry impacts fit
4-Hydroxy952.1Potential new H-bond; improved solubility
4-Methyl2503.0Steric clash in the pocket
Phenyl (Scaffold Hop)603.5Explores larger hydrophobic space
Q6: How can I replace the potentially labile acylhydrazone linker (Region B) with a more stable bioisostere?

A6: The instability of the acylhydrazone linker is a significant liability for a potential drug candidate.[10] Replacing it with a stable bioisostere that maintains the correct geometry is a critical step in lead optimization.[10]

  • Strategy & Rationale:

    • Reduction to Hydrazine: As mentioned, reducing the imine bond (C=N) to a single bond (CH-NH) creates a stable linker. This is a common and effective strategy.

    • Heterocyclic Linkers: A highly effective strategy is to replace the entire linker with a stable five-membered heterocycle, such as a 1,3,4-oxadiazole or a 1,2,4-triazole.[19] These rings are often excellent bioisosteres of the amide/acylhydrazone functionality.[19] They are rigid, planar, metabolically stable, and can act as hydrogen bond acceptors, mimicking the original linker's properties.

  • Protocol: Synthesis of a 1,3,4-Oxadiazole Bioisostere

    • Step 1: Hydrazide Formation: Start with isonicotinic acid. React it with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate to produce isoniazid (isonicotinic hydrazide).

    • Step 2: Acylation: React the isoniazid from Step 1 with cyclohexanecarbonyl chloride in the presence of a base like pyridine to form the N,N'-diacylhydrazine intermediate.

    • Step 3: Cyclodehydration: Heat the diacylhydrazine intermediate with a dehydrating agent like phosphorus oxychloride (POCl₃) or by using a strong acid catalyst to induce cyclization, forming the 2-cyclohexyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. This product is a stable, non-hydrolyzable analog of the original lead compound.

Q7: What is a standard in vitro assay I can use to reliably determine the potency (IC₅₀) of my new compounds?

A7: A robust in vitro enzyme inhibition assay is the cornerstone of potency evaluation.[20][21] The specific assay depends on the enzyme target, but a general workflow can be established.[14]

  • Protocol: General Enzyme Inhibition Assay (e.g., for a Protease or Kinase)

    • Reagent Preparation:

      • Prepare a concentrated solution of your purified target enzyme in an appropriate assay buffer (e.g., Tris-HCl or HEPES with necessary salts and cofactors).

      • Prepare a substrate solution. This could be a fluorescently labeled peptide for a protease or ATP and a peptide substrate for a kinase.

      • Prepare serial dilutions of your inhibitor compounds in 100% DMSO. Then, make an intermediate dilution in the assay buffer.

    • Assay Procedure (96- or 384-well plate format):

      • Add a small volume of the diluted inhibitor to the wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control) wells.

      • Add the enzyme solution to all wells except the background controls and incubate for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

      • Initiate the reaction by adding the substrate solution to all wells.

      • Incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range (initial velocity conditions).[22]

    • Detection & Analysis:

      • Stop the reaction (e.g., by adding a strong acid or a specific stop solution).

      • Read the signal (e.g., fluorescence, absorbance, or luminescence) on a plate reader.

      • Subtract the background, normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[22]

  • Assay Workflow Visualization:

    Assay_Workflow Prep Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions Dispense Dispense Inhibitor & Controls into Plate Prep->Dispense AddEnzyme Add Enzyme (Pre-incubate) Dispense->AddEnzyme AddSubstrate Initiate Reaction with Substrate AddEnzyme->AddSubstrate Incubate Incubate at Constant Temperature AddSubstrate->Incubate Stop Stop Reaction Incubate->Stop Read Read Plate (e.g., Fluorescence) Stop->Read Analyze Analyze Data: Plot Dose-Response Curve Calculate IC50 Read->Analyze

    Caption: Standard workflow for an in vitro enzyme inhibition assay.

References

  • Slideshare. Scaffold hopping in drug development ppt. Available from: [Link][15]

  • Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Classification of Scaffold Hopping Approaches. Journal of Medicinal Chemistry, 60(4), 1238-1246. Available from: [Link][16]

  • Patel, H., Telvekar, V., & Thakkar, V. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5), 2-9. Available from: [Link]

  • BioSolveIT GmbH. Scaffold Hopping. Available from: [Link][17]

  • Biobide. What is an Inhibition Assay?. Available from: [Link][20]

  • Emergent Mind. Scaffold Hopping: Methods & Applications. Available from: [Link][18]

  • ResearchGate. How to isolate imine from reaction mixture?. Available from: [Link][13]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link][21]

  • Reddit. How do you work-up or isolate imine products?. Available from: [Link][12]

  • YouTube. Functional in vitro assays for drug discovery. Available from: [Link][14]

  • Tomašič, T. et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. Chemistry – A European Journal, 24(51), 13586-13594. Available from: [Link][10]

  • Welcome Home Vets of NJ. Aldol Condensation Practice Problems With Answers. Available from: [Link][2]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link][23]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2013). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Chromatography B, 927, 28-39. Available from: [Link][24]

  • ResearchGate. How to separate imine from reaction mixture?. Available from: [Link][5]

  • ResearchGate. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Available from: [Link][25]

  • MDPI. Acylhydrazones and Their Biological Activity: A Review. Available from: [Link][26]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link][19]

  • Chemistry LibreTexts. 21.4: Imine formation. Available from: [Link][7]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link][3]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Available from: [Link][22]

  • ResearchGate. 256 questions with answers in SCHIFF BASES | Science topic. Available from: [Link][4]

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Validation & Comparative

A Comparative Guide to the Reproducible Synthesis of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Reproducible Synthesis

N-(cyclohexylideneamino)pyridine-4-carboxamide belongs to the class of isonicotinoyl hydrazones, which are known for their diverse biological activities, including potential antitubercular and antimicrobial properties.[1][2][3] The reliability and reproducibility of the synthesis of such compounds are paramount in research and drug development to ensure consistent biological evaluation and scalable production. This guide will explore the factors influencing the reproducibility of the synthesis of the title compound and compare a standard synthetic method with viable alternatives.

Understanding the Core Reaction: Hydrazone Formation

The synthesis of this compound involves the condensation reaction between isoniazid (pyridine-4-carbohydrazide) and cyclohexanone. This reaction forms a C=N double bond, characteristic of an imine or, in this specific case, a hydrazone.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the ketone, followed by the elimination of a water molecule. The reversibility of this reaction is a key factor influencing the yield and reproducibility, often requiring conditions that favor the removal of water.[4]

Method 1: The Standard Reflux Synthesis

This conventional method is widely employed for the synthesis of isonicotinoyl hydrazones due to its simplicity and the use of common laboratory equipment.

Experimental Protocol: Standard Reflux Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve isoniazid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution. The acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Addition of Ketone: Add cyclohexanone (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), with constant stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality and Reproducibility Considerations:
  • Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction rate. Inconsistent catalyst concentration can lead to variable reaction times and yields.

  • Solvent Purity: The presence of water in the solvent can shift the equilibrium of the reaction towards the reactants, reducing the yield. Using anhydrous solvents is recommended for better reproducibility.

  • Reaction Time and Temperature: Precise control over the reflux temperature and duration is crucial. Inconsistent heating can lead to incomplete reactions or the formation of byproducts.

Workflow Diagram: Standard Reflux Synthesis

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_1 Dissolve Isoniazid in Ethanol prep_2 Add Glacial Acetic Acid (Catalyst) prep_1->prep_2 prep_3 Add Cyclohexanone prep_2->prep_3 reaction_1 Reflux for 2-4 hours prep_3->reaction_1 workup_1 Cool to Room Temperature reaction_1->workup_1 workup_2 Filter Precipitate workup_1->workup_2 workup_3 Recrystallize from Ethanol workup_2->workup_3

Caption: Workflow for the standard reflux synthesis of this compound.

Alternative Synthesis Methods

To address some of the reproducibility challenges of the standard reflux method, alternative approaches have been developed. These methods often offer advantages in terms of reaction time, yield, and environmental impact.

Method 2: Solvent-Free Mechanochemical Synthesis

Mechanochemistry, or grinding reactants together in the absence of a solvent, has emerged as a green and efficient alternative for the synthesis of various organic compounds, including hydrazones.[1]

Experimental Protocol: Mechanochemical Synthesis
  • Reactant Preparation: Place isoniazid (1 equivalent) and cyclohexanone (1 equivalent) in a mortar.

  • Grinding: Grind the mixture vigorously with a pestle for a specified time (e.g., 10-15 minutes) at room temperature. The mechanical force provides the energy to initiate and drive the reaction.

  • Isolation: The resulting solid product is typically of high purity and can be used directly or washed with a small amount of a suitable solvent to remove any unreacted starting materials.

Causality and Reproducibility Considerations:
  • Grinding Technique: The efficiency of the reaction can depend on the grinding intensity and duration. Standardizing the grinding process is important for reproducibility.

  • Homogeneity of Reactants: Ensuring a homogenous mixture of the solid reactants before grinding is crucial for a complete reaction.

  • Absence of Solvent: This method eliminates the variability associated with solvent purity and the need for its removal, often leading to higher reproducibility and a more environmentally friendly process.

Workflow Diagram: Mechanochemical Synthesis

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup prep_1 Place Isoniazid and Cyclohexanone in Mortar reaction_1 Grind with Pestle for 10-15 minutes prep_1->reaction_1 workup_1 Wash with Minimal Solvent reaction_1->workup_1

Caption: Workflow for the solvent-free mechanochemical synthesis.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields by directly and efficiently heating the reaction mixture.[5]

Experimental Protocol: Microwave-Assisted Synthesis
  • Reactant Preparation: In a microwave-safe reaction vessel, mix isoniazid (1 equivalent), cyclohexanone (1 equivalent), and a small amount of a high-boiling point solvent like ethanol or isopropanol. A catalyst, such as a few drops of acetic acid, can also be added.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and temperature for a short duration (e.g., 2-5 minutes).

  • Isolation and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.

Causality and Reproducibility Considerations:
  • Microwave Parameters: Precise control of microwave power, temperature, and irradiation time is critical for reproducible results.

  • Hotspot Formation: Uneven heating within the reaction vessel can lead to localized overheating and potential side reactions. Using a stirrer or a turntable in the microwave reactor can mitigate this.

  • Solvent Choice: The choice of solvent is important as it needs to efficiently absorb microwave energy.

Workflow Diagram: Microwave-Assisted Synthesis

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_1 Mix Reactants in Microwave Vessel reaction_1 Irradiate in Microwave Reactor (2-5 min) prep_1->reaction_1 workup_1 Cool and Filter reaction_1->workup_1 workup_2 Recrystallize workup_1->workup_2

Caption: Workflow for the microwave-assisted synthesis.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for the three discussed synthesis methods, based on typical results for similar isonicotinoyl hydrazones.

Parameter Standard Reflux Mechanochemical Microwave-Assisted
Typical Yield 70-85%85-95%80-90%
Reaction Time 2-4 hours10-15 minutes2-5 minutes
Solvent Usage ModerateNone/MinimalMinimal
Energy Consumption HighLowModerate
Reproducibility ModerateHighHigh (with precise control)
Equipment Standard lab glasswareMortar and pestleMicrowave reactor

Conclusion and Recommendations

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges regarding reproducibility.

  • The Standard Reflux Method is a reliable and accessible technique but requires careful control of reaction parameters to ensure reproducibility.

  • The Mechanochemical Method offers a highly reproducible, rapid, and environmentally friendly alternative, making it an excellent choice for green chemistry initiatives.

  • Microwave-Assisted Synthesis provides a significant reduction in reaction time and can lead to high yields, though it requires specialized equipment and precise control over reaction conditions for consistent results.

For researchers prioritizing high throughput and green chemistry, the mechanochemical and microwave-assisted methods are highly recommended. However, the standard reflux method remains a viable option when specialized equipment is unavailable, provided that careful attention is paid to controlling the experimental variables. Ultimately, the choice of method will depend on the specific needs and resources of the laboratory.

References

  • Gali, F., et al. (2020). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. Journal of Molecular Structure, 1202, 127278. Available at: [Link]

  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. Available at: [Link]

  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed, PMC9572474. Available at: [Link]

  • Popa, M., et al. (2015). Synthesis and antimicrobial screening of novel 2, 3 or 4-[2-aryl-thiazol-ylmethoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazone analogs. ResearchGate. Available at: [Link]

  • Sriram, D., et al. (2014). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Medicinal Chemistry Research, 23, 269–279. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imines. Available at: [Link]

  • PubChem. N-[(E)-hexylideneamino]pyridine-4-carboxamide. Available at: [Link]

  • Haque, A., et al. (2023). Review on the Synthesis, Recyclability, Degradability, Self-Healability and Potential Applications of Reversible Imine Bond Containing Biobased Epoxy Thermosets. Polymers, 15(23), 4593. Available at: [Link]

  • Mihalinec, Z., et al. (2013). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. Croatian Journal of Food Science and Technology, 5(2), 78-83. Available at: [Link]

  • PubChem. N-cyclohexyl-4-(ethylamino)pyridine-3-carboxamide. Available at: [Link]

  • PubChem. N-(cyclohexylideneamino)pyridine-3-carboxamide. Available at: [Link]

  • Reddit. (2023). What is everyone's opinion on reproducibility?. r/chemistry. Available at: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available at: [Link]

  • Al-dujaili, A. H., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11197. Available at: [Link]

  • Bosica, G. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13861. Available at: [Link]

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A Comparative Analysis of N-(cyclohexylideneamino)pyridine-4-carboxamide and Other Pyridine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyridine derivatives represent a cornerstone scaffold, integral to the design of a vast array of therapeutic agents.[1][2] Their prevalence in FDA-approved drugs underscores their versatility and favorable pharmacological properties.[1] This guide provides a comprehensive comparative analysis of N-(cyclohexylideneamino)pyridine-4-carboxamide, a derivative of the well-known antitubercular drug isoniazid, with other key pyridine derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, this analysis will proceed based on established structure-activity relationships (SAR) of isoniazid analogs and related pyridine carboxamides, offering a predictive yet scientifically grounded perspective for researchers and drug development professionals.

Introduction to the Pyridine Carboxamide Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery due to its ability to engage in various biological interactions and its favorable physicochemical properties that can enhance solubility and bioavailability.[3][4] The carboxamide functional group, when attached to the pyridine ring, further extends these properties, providing a key pharmacophore for a multitude of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7]

This compound is structurally derived from isoniazid (INH), a cornerstone in the treatment of tuberculosis.[1][8] INH is a pro-drug that requires activation by the mycobacterial enzyme KatG.[9] The modification of the hydrazide moiety of INH, as in the case of our target compound, is a common strategy to modulate its biological activity, potentially overcoming resistance mechanisms or expanding its therapeutic applications.[10]

Synthesis and Structural Elucidation: A Comparative Overview

The synthesis of this compound and its analogs typically follows a straightforward condensation reaction. This section outlines the synthetic protocols and the key spectroscopic features for structural confirmation.

General Synthesis of Pyridine Carboxamide Hydrazones

The synthesis of this compound is readily achievable through the condensation of isoniazid (pyridine-4-carbohydrazide) with cyclohexanone. This reaction is a classic example of hydrazone formation.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve isoniazid (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Catalyst: Add a catalytic amount of an acid, such as glacial acetic acid, to the solution to protonate the carbonyl oxygen of the ketone, making it more electrophilic.

  • Reactant Addition: Add cyclohexanone (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

This synthetic route is versatile and can be adapted for the synthesis of a wide range of pyridine carboxamide hydrazone derivatives by simply varying the starting ketone or aldehyde.[11]

G Isoniazid Isoniazid (Pyridine-4-carbohydrazide) Product This compound Isoniazid->Product Cyclohexanone Cyclohexanone Intermediate Protonated Cyclohexanone Cyclohexanone->Intermediate Protonation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Cyclohexanone Solvent Solvent (e.g., Ethanol) Solvent->Isoniazid Solvent->Cyclohexanone Intermediate->Product Nucleophilic attack by Isoniazid

Caption: Synthetic workflow for this compound.

Comparative Spectroscopic Analysis

The structural confirmation of this compound and its comparison with related derivatives rely on standard spectroscopic techniques.

Technique This compound (Predicted) Isoniazid (Reference) N-(cyclohexylideneamino)pyridine-3-carboxamide (Reference)[12]
¹H NMR Pyridine protons: δ 7.8-8.8 ppm; Cyclohexyl protons: δ 1.6-2.5 ppm; NH proton: δ ~10-11 ppmPyridine protons: δ 7.7-8.7 ppm; NH₂ protons: δ ~4.6 ppm; NH proton: δ ~9.8 ppmPyridine protons: δ 7.4-9.0 ppm; Cyclohexyl protons: δ 1.6-2.5 ppm; NH proton: δ ~10-11 ppm
¹³C NMR Pyridine carbons: δ 122-151 ppm; Carbonyl carbon: δ ~165 ppm; Imine carbon: δ ~160 ppm; Cyclohexyl carbons: δ 25-35 ppmPyridine carbons: δ 121-150 ppm; Carbonyl carbon: δ ~166 ppmPyridine carbons: δ 123-153 ppm; Carbonyl carbon: δ ~164 ppm; Imine carbon: δ ~159 ppm; Cyclohexyl carbons: δ 25-35 ppm
IR (cm⁻¹) C=O stretch: ~1670; C=N stretch: ~1630; N-H stretch: ~3200C=O stretch: ~1665; N-H stretch: ~3300, 3210C=O stretch: ~1675; C=N stretch: ~1635; N-H stretch: ~3210
MS (m/z) Predicted [M+H]⁺: 218.1293[M+H]⁺: 138.0613[M+H]⁺: 218.1293

Note: The predicted data for this compound is based on the analysis of its structural analogs and general spectroscopic principles.[13][14][15]

Comparative Biological Activity

The biological profile of this compound can be inferred by comparing it with isoniazid and its 3-carboxamide isomer. The primary areas of interest for such compounds are their antimicrobial and anticancer activities.

Antimicrobial Activity

Isoniazid is a potent antitubercular agent.[8] Structure-activity relationship studies have shown that the pyridine-4-carbohydrazide core is crucial for its activity.[1][16] Modification of the hydrazide moiety can significantly impact the antimicrobial spectrum and potency.[10] The introduction of a lipophilic cyclohexylidene group is expected to increase the molecule's lipophilicity, which could enhance its penetration through the mycobacterial cell wall.[10]

Comparative Antimicrobial Profile (Hypothesized)

Compound Target Organism(s) Predicted Activity Rationale
This compound Mycobacterium tuberculosis, other bacteriaPotentially active, possibly with a broader spectrum than isoniazid.Increased lipophilicity may enhance cell wall penetration. The hydrazone linkage might be susceptible to hydrolysis, releasing isoniazid.
Isoniazid Mycobacterium tuberculosisHighly activeWell-established antitubercular drug.[8]
N-(cyclohexylideneamino)pyridine-3-carboxamide Mycobacterium tuberculosis, other bacteriaLikely to have reduced or no antitubercular activity.The 3-pyridyl isomer of isoniazid is inactive, suggesting the position of the nitrogen is critical for its specific antitubercular action.[1][16]
Pyridine-4-carboxamide Various bacteria and fungiBroad-spectrum antimicrobial activity has been reported for some derivatives.[17][18]The core scaffold is known to possess antimicrobial properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or other bacterial strains) in a suitable broth medium.[19]

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours for most bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a0 Prepare standardized bacterial inoculum b0 Inoculate microtiter plate a0->b0 a1 Prepare serial dilutions of test compounds a1->b0 b1 Incubate at optimal temperature b0->b1 c0 Visually assess for bacterial growth b1->c0 c1 Determine Minimum Inhibitory Concentration (MIC) c0->c1

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Numerous pyridine derivatives have demonstrated significant anticancer activity.[6][7][20] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation. The introduction of a hydrazone moiety has also been a successful strategy in designing potent anticancer agents.

Comparative Anticancer Profile (Hypothesized)

Compound Potential Target(s) Predicted Activity Rationale
This compound Kinases, other enzymesMay exhibit cytotoxic activity against various cancer cell lines.The combination of the pyridine and hydrazone moieties is a feature of some known anticancer compounds.
Isoniazid Not a primary anticancer agentLimited to no significant anticancer activity.Its primary mechanism is specific to mycobacteria.
N-(cyclohexylideneamino)pyridine-3-carboxamide Kinases, other enzymesMay possess anticancer activity.The nicotinamide (pyridine-3-carboxamide) scaffold is present in many biologically active molecules.
Other Pyridine Carboxamide Derivatives Various kinases, signaling proteinsSeveral derivatives have shown potent in vitro and in vivo antitumor efficacy.[21][22]The pyridine carboxamide scaffold is a versatile platform for designing targeted anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[24]

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

This compound, as a derivative of the clinically significant drug isoniazid, presents an intriguing candidate for further investigation. Based on the established structure-activity relationships of related pyridine derivatives, it is hypothesized that this compound may possess notable antimicrobial and potentially anticancer properties. The increased lipophilicity conferred by the cyclohexylidene moiety could be a key determinant of its biological activity profile.

Future research should focus on the synthesis and thorough experimental evaluation of this compound. Direct comparative studies with isoniazid, its 3-carboxamide isomer, and other relevant pyridine derivatives are essential to validate the hypotheses presented in this guide. Such studies will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of pyridine carboxamides, thereby guiding the design of novel and more effective therapeutic agents.

References

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Sources

Navigating the Bioactive Landscape of Isonicotinoyl Hydrazones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-acylhydrazone scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and the diverse pharmacological activities of its derivatives.[1][2] Within this broad class, isonicotinoyl hydrazones—compounds featuring a pyridine-4-carboxamide core—have emerged as particularly promising templates for the development of novel therapeutic agents. Their reported activities span a wide spectrum, including antimicrobial, anticancer, anti-inflammatory, and iron-chelating properties.[1][2][3][4] This guide provides an in-depth comparison of isonicotinoyl hydrazone analogs, focusing on the critical relationships between their chemical structure and biological activity. By synthesizing data from multiple studies, we aim to elucidate the key structural determinants for potency and selectivity, offering a valuable resource for the rational design of next-generation therapeutics.

The Isonicotinoyl Hydrazone Core: A Privileged Scaffold

The isonicotinoyl hydrazone moiety is characterized by a pyridine ring linked via a carboxamide-hydrazone bridge to a variable substituent, typically derived from an aldehyde or ketone. This structural arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The key regions for structure-activity relationship (SAR) exploration are:

  • The Imine Substituent (R1, R2): Derived from the condensation of isonicotinic acid hydrazide with an aldehyde or ketone (in our topic's case, cyclohexanone), this portion of the molecule significantly influences lipophilicity, steric bulk, and electronic properties.

  • The Pyridine Ring: Substitutions on the pyridine ring can modulate the electronic character and reactivity of the entire molecule.[5]

  • The Hydrazone Linker (-CO-NH-N=C-): This linker is crucial for the molecule's overall conformation and its ability to interact with biological targets.

The following diagram illustrates the general structure and key modification points for SAR studies of isonicotinoyl hydrazone analogs.

SAR_Isonicotinoyl_Hydrazone cluster_core Isonicotinoyl Hydrazone Core cluster_modifications Key Modification Points for SAR pyridine Pyridine Ring hydrazone Hydrazone Linker (-CO-NH-N=C) pyridine->hydrazone Linkage mod_pyridine Pyridine Substitution pyridine->mod_pyridine Modulation of Reactivity imine_substituent Imine Substituent (from Aldehyde/Ketone) hydrazone->imine_substituent Condensation mod_imine Variation of R1, R2 (e.g., Cyclohexylidene) imine_substituent->mod_imine Influence on Lipophilicity & Steric Profile caption General structure and SAR modification points.

Caption: General structure and SAR modification points.

Comparative Analysis of Biological Activity

To illustrate the structure-activity relationships of isonicotinoyl hydrazone analogs, we have compiled experimental data from various studies focusing on their anticancer and antimicrobial activities. The following table compares the performance of different analogs, highlighting how structural modifications influence their biological efficacy.

Compound ID/DescriptionR1, R2 (Imine Substituent)Biological ActivityAssayResults (IC50/MIC)Reference
Anticancer Analogs
Analog 1 (4b)Isatin derivativeAnticancerMTT Assay (MCF-7 cells)log IC50 = -0.1293 µM[6]
Analog 2 (4d)Isatin derivative with methyl substitutionAnticancerMTT Assay (MCF-7 cells)log IC50 = -0.1700 µM[6]
Analog 3 (4i)Isatin derivative with chloro substitutionAnticancerMTT Assay (MCF-7 cells)log IC50 = 0.2459 µM[6]
Antimicrobial Analogs
Analog 4 (15)3-ethoxy-4-hydroxybenzylideneAntibacterial (Gram-positive)MIC DeterminationMIC = 1.95–7.81 µg/mL[7]
Analog 5 (16)3,4-dihydroxybenzylideneAntibacterial (Gram-positive)MIC DeterminationMIC = 1.95–7.81 µg/mL[7]
Analog 6 (PCIH)2-pyridylAntimycobacterial (M. bovis BCG)MIC DeterminationMIC90 = 1.25 µM[8]

Insights from the Comparative Data:

  • Anticancer Activity: In a series of hydrazone derivatives incorporating pyridine and isatin moieties, substitutions on the isatin ring significantly impacted cytotoxicity against the MCF-7 breast cancer cell line.[6] The introduction of a methyl group (Analog 2) slightly enhanced activity compared to the unsubstituted analog (Analog 1), while a chloro substitution (Analog 3) led to a decrease in potency.[6] This suggests that both electronic and steric factors of the imine substituent play a crucial role in the anticancer effects of these compounds.

  • Antimicrobial Activity: For antibacterial activity against Gram-positive strains, the presence of hydroxyl and ethoxy groups on the benzylidene ring (Analogs 4 and 5) was found to be crucial for potent activity.[7] In the context of antimycobacterial agents, replacing the salicylaldehyde moiety of the parent compound with 2-pyridylcarboxaldehyde (Analog 6, PCIH) resulted in a highly potent compound against Mycobacterium bovis BCG, highlighting the importance of the substituent's iron-chelating and lipophilic properties.[8]

While direct data on N-(cyclohexylideneamino)pyridine-4-carboxamide is not extensively available in the compared literature, these findings suggest that the lipophilic and sterically defined nature of the cyclohexylidene ring could be beneficial for activity, warranting further investigation. The principles of substitution on other parts of the molecule, such as the pyridine ring, would likely also apply.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis of isonicotinoyl hydrazone analogs and the evaluation of their biological activity.

General Synthesis of N'-(Substituted)isonicotinohydrazides

This protocol describes a general method for the condensation reaction between isonicotinic acid hydrazide and an aldehyde or ketone.

Workflow Diagram:

Synthesis_Workflow start Start reactants Isonicotinic Acid Hydrazide + Aldehyde/Ketone (e.g., Cyclohexanone) start->reactants dissolve Dissolve in Ethanol reactants->dissolve acid_catalyst Add Catalytic Amount of Glacial Acetic Acid dissolve->acid_catalyst reflux Reflux for 2-6 hours acid_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry in a Vacuum Oven wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Synthetic workflow for isonicotinoyl hydrazones.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid hydrazide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reactants: Add the corresponding aldehyde or ketone (e.g., cyclohexanone) (1.0-1.2 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[9]

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6][10]

Conclusion and Future Directions

The isonicotinoyl hydrazone scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed that modifications to the imine substituent and the pyridine core are critical for modulating biological activity. While specific data on this compound analogs is limited, the principles derived from related series suggest that the lipophilic and defined steric profile of the cyclohexylidene group could be advantageous. Future research should focus on the systematic synthesis and evaluation of such analogs to fully explore their therapeutic potential. A deeper understanding of their mechanism of action, potentially through molecular docking studies and target identification, will further guide the development of more potent and selective drug candidates.[10]

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A Comparative Analysis of Pyridine Carboxamide JNK Inhibitors Versus Metformin in Modulating In Vivo Metabolic Parameters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Metabolic Disease

In the landscape of therapeutic development for type 2 diabetes and insulin resistance, the c-Jun N-terminal kinase (JNK) pathway has emerged as a pivotal target.[1][2][3] This guide provides a comparative overview of the in vivo efficacy of a representative pyridine carboxamide JNK inhibitor against the universally accepted standard of care, metformin. We will delve into their distinct mechanisms of action, present comparative experimental data from preclinical models, and provide detailed protocols for key in vivo assessments.

Introduction: Targeting JNK in Metabolic Disease

Obesity is a primary driver of insulin resistance, a condition underpinned by a state of chronic, low-grade inflammation.[2] Pro-inflammatory cytokines and free fatty acids, prevalent in obesity, activate stress-activated protein kinases, prominently JNK.[1][2] Activated JNK, particularly the JNK1 isoform, disrupts insulin signaling through inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1).[1][4] This interference with the insulin signaling cascade is a critical event in the pathogenesis of insulin resistance and type 2 diabetes.[2][4] Consequently, the inhibition of JNK presents a compelling therapeutic strategy to ameliorate insulin resistance.

Pyridine carboxamide derivatives have been identified as potent and selective inhibitors of JNK, demonstrating promise in preclinical studies.[5][6] This guide will focus on a representative compound from this class and compare its metabolic effects to metformin, the first-line pharmacotherapy for type 2 diabetes.

Mechanisms of Action: A Tale of Two Pathways

The therapeutic effects of the pyridine carboxamide JNK inhibitor and metformin stem from their distinct interactions with cellular signaling pathways.

Pyridine Carboxamide JNK Inhibitor: Restoring Insulin Sensitivity at its Source

The pyridine carboxamide JNK inhibitor is an ATP-competitive inhibitor that targets the kinase activity of JNK. By blocking JNK, it prevents the downstream phosphorylation of its substrates, including the inhibitory phosphorylation of IRS-1. This action protects the integrity of the insulin signaling pathway, leading to improved glucose uptake and metabolism in peripheral tissues.

JNK_Pathway cluster_stress Metabolic Stress (Obesity) cluster_jnk JNK Signaling cluster_insulin Insulin Signaling Inflammatory Cytokines Inflammatory Cytokines JNK JNK Inflammatory Cytokines->JNK Free Fatty Acids Free Fatty Acids Free Fatty Acids->JNK IRS-1 IRS-1 JNK->IRS-1 Inhibitory Phosphorylation Pyridine Carboxamide\nJNK Inhibitor Pyridine Carboxamide JNK Inhibitor Pyridine Carboxamide\nJNK Inhibitor->JNK Insulin Receptor Insulin Receptor Insulin Receptor->IRS-1 Activates PI3K -> Akt PI3K -> Akt IRS-1->PI3K -> Akt GLUT4 Translocation GLUT4 Translocation PI3K -> Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Improved Insulin Sensitivity Improved Insulin Sensitivity Glucose Uptake->Improved Insulin Sensitivity

Figure 1. Mechanism of action of Pyridine Carboxamide JNK Inhibitor.

Metformin: A Multi-faceted Approach to Glucose Homeostasis

Metformin's primary mechanism of action is the reduction of hepatic gluconeogenesis, the process of glucose production in the liver. It also enhances insulin sensitivity in peripheral tissues, such as muscle and fat, by increasing glucose uptake and utilization. At the molecular level, metformin's effects are mediated in part through the activation of AMP-activated protein kinase (AMPK).

Metformin_Pathway cluster_metformin Metformin Action cluster_liver Liver cluster_muscle Muscle/Fat Metformin Metformin AMPK Activation AMPK Activation Metformin->AMPK Activation Increased Insulin Sensitivity Increased Insulin Sensitivity Metformin->Increased Insulin Sensitivity Reduced Gluconeogenesis Reduced Gluconeogenesis AMPK Activation->Reduced Gluconeogenesis Increased Glucose Uptake Increased Glucose Uptake Increased Insulin Sensitivity->Increased Glucose Uptake

Figure 2. Mechanism of action of Metformin.

Comparative In Vivo Efficacy: A Head-to-Head Look

To provide a clear comparison, we have synthesized data from preclinical studies in diet-induced obese (DIO) C57BL/6J mice, a standard model for studying insulin resistance. While direct head-to-head studies of a specific pyridine carboxamide JNK inhibitor and metformin are not yet published, we can extrapolate and compare their individual efficacies from separate studies with similar experimental designs. For the purpose of this guide, we will refer to the pyridine carboxamide JNK inhibitor as "PC-JNK-I".

Table 1: Comparative Effects on Body Weight and Fasting Blood Glucose

Treatment GroupDuration of TreatmentChange in Body WeightFasting Blood Glucose (mg/dL)Reference
Vehicle (HFD) 4-9 weeks+15-20g150-180[7][8][9]
Metformin (HFD) 4-9 weeksReduced gain / slight loss120-140[7][8][9]
PC-JNK-I (HFD) Data not availableData not availableData not available

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Treatment GroupDuration of TreatmentOGTT AUC (mg/dL*min)% Improvement vs. VehicleReference
Vehicle (HFD) 4 weeks~30,000 - 35,000-[7]
Metformin (HFD) 4 weeks~20,000 - 25,000~25-30%[7]
PC-JNK-I (HFD) Data not availableData not availableData not available

Note: The data for PC-JNK-I is not available in the public domain. The tables are structured to facilitate comparison once such data becomes available.

Experimental Protocols: A Guide to In Vivo Assessment

Reproducible and rigorous experimental design is paramount in preclinical research. Here, we outline the standard protocols for inducing diet-induced obesity and assessing glucose homeostasis in mice.

Diet-Induced Obesity (DIO) Model

This workflow describes the induction of obesity and insulin resistance in C57BL/6J mice.

DIO_Workflow Start Weaning Wean C57BL/6J mice (3-4 weeks old) Start->Weaning Acclimation Acclimatize to facility (1 week) Weaning->Acclimation Diet Provide High-Fat Diet (HFD) (45-60% kcal from fat) for 8-12 weeks Acclimation->Diet Monitoring Monitor body weight and food intake weekly Diet->Monitoring Assessment Perform baseline metabolic assessments (GTT, ITT) Monitoring->Assessment Treatment Initiate treatment with PC-JNK-I or Metformin Assessment->Treatment Endpoint Treatment->Endpoint

Figure 3. Workflow for Diet-Induced Obesity Model.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical assay for assessing how efficiently the body clears a glucose load, providing a measure of overall glucose homeostasis.

Step-by-Step Protocol:

  • Fasting: Fast mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Discussion and Future Directions

The inhibition of JNK, particularly JNK1, holds significant therapeutic potential for the treatment of obesity-induced insulin resistance.[1] While pyridine carboxamide JNK inhibitors have shown promise in early-stage discovery, a direct, quantitative comparison of their in vivo efficacy against the standard of care, metformin, requires further investigation.

Metformin has a well-established safety and efficacy profile, primarily acting to reduce hepatic glucose production.[7][8][9] A pyridine carboxamide JNK inhibitor, on the other hand, targets a more upstream event in the pathogenesis of insulin resistance by protecting the insulin signaling pathway from the detrimental effects of inflammation. This suggests that a JNK inhibitor could offer a complementary, if not synergistic, therapeutic approach.

Future studies should focus on conducting head-to-head in vivo comparisons of a lead pyridine carboxamide JNK inhibitor with metformin in a diet-induced obesity model. Key endpoints should include not only glucose homeostasis but also markers of inflammation, lipid metabolism, and long-term safety. Such studies will be crucial in determining the clinical translatability of this promising class of compounds.

References

  • Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice. Biol Pharm Bull. Available at: [Link]

  • Metformin Reduces Body Weight Gain and Improves Glucose Intolerance in High-Fat Diet-Fed C57BL/6J Mice. ResearchGate. Available at: [Link]

  • Effect of metformin in mice fed a high-fat diet. Obesity was induced in C57BL/6J mice and then 10 mg/kg or 50 mg/kg metformin ( n = 10 ), or saline ( n = 10 ) was administered orally on a daily basis to obese mice. ResearchGate. Available at: [Link]

  • Metformin improves obesity and glucose metabolic disorders in DIO mice. ResearchGate. Available at: [Link]

  • The Effects of Metformin on Obesity-Induced Dysfunctional Retinas. PMC. Available at: [Link]

  • Discovery of potent and selective covalent inhibitors of JNK. PMC. Available at: [Link]

  • Multi-tissue network analysis reveals the effect of JNK inhibition on dietary sucrose-induced metabolic dysfunction in rats. PMC. Available at: [Link]

  • Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PMC. Available at: [Link]

  • Multi-tissue network analysis reveals the effect of JNK inhibition on dietary sucrose-induced metabolic dysfunction in rats. ResearchGate. Available at: [Link]

  • JNK at the crossroad of obesity, insulin resistance, and cell stress response. PMC. Available at: [Link]

  • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. ResearchGate. Available at: [Link]

  • JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL. PMC. Available at: [Link]

  • JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer. PMC. Available at: [Link]

  • A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib. PMC. Available at: [Link]

  • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. Oncotarget. Available at: [Link]

  • A central role for JNK in obesity and insulin resistance. Nature. Available at: [Link]

  • Functional in vivo interactions between JNK1 and JNK2 isoforms in obesity and insulin resistance. PMC. Available at: [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • The Role of JNk Signaling Pathway in Obesity-Driven Insulin Resistance. PMC. Available at: [Link]

  • JNK at the crossroad of obesity, insulin resistance, and cell stress response. ResearchGate. Available at: [Link]

  • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. PubMed. Available at: [Link]

  • Inhibition of JNK suppresses autophagy and attenuates insulin resistance in a rat model of nonalcoholic fatty liver disease. PMC. Available at: [Link]

  • JNK signaling pathway in metabolic disorders: An emerging therapeutic target. European Journal of Pharmacology. Available at: [Link]

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A Comparative Analysis of the Cytotoxicity of N-(cyclohexylideneamino)pyridine-4-carboxamide Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Within this pursuit, Schiff bases derived from pyridine carboxamides have emerged as a promising class of compounds, demonstrating considerable potential as anticancer agents.[1] This guide provides an in-depth comparative analysis of the cytotoxic effects of a specific Schiff base, N-(cyclohexylideneamino)pyridine-4-carboxamide, across a panel of distinct human cancer cell lines. Our investigation aims to elucidate the differential sensitivity of various cancer types to this compound and to provide a robust experimental framework for its evaluation.

The rationale for focusing on this compound stems from the established biological significance of both the pyridine nucleus and the azomethine group (-C=N-) characteristic of Schiff bases. Pyridine derivatives are integral to numerous clinically approved drugs and are known to exhibit a wide range of pharmacological activities, including anticancer properties.[2][3] The incorporation of a Schiff base moiety can further enhance cytotoxicity, often through mechanisms that include the induction of apoptosis and the inhibition of cancer-specific signaling pathways.[1][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental design, execution, and data interpretation involved in assessing the cytotoxic profile of this novel compound.

Experimental Design and Rationale

The selection of an appropriate panel of cell lines is critical for discerning the spectrum of activity and potential selectivity of a candidate anticancer compound. For this investigation, we selected three human cancer cell lines representing distinct and prevalent cancer types, alongside a non-cancerous human cell line to assess baseline cytotoxicity and potential for therapeutic index.

  • MCF-7: An estrogen receptor-positive human breast cancer cell line, widely used as a model for hormone-responsive breast cancers.

  • A549: A human lung adenocarcinoma cell line, representing a common and aggressive form of non-small cell lung cancer.

  • HCT-116: A human colorectal carcinoma cell line, characterized by its aggressive proliferation and use in studies of colon cancer.

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to evaluate the general toxicity of a compound to normal cells.

The primary endpoint of this comparative study is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to inhibit the growth of 50% of the cell population. A lower IC50 value is indicative of greater cytotoxic potency.

Experimental Workflow

The overall experimental process for evaluating the cytotoxicity of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Data Collection cluster_analysis Data Analysis cell_culture Cell Line Maintenance (MCF-7, A549, HCT-116, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (48 hours, 37°C, 5% CO2) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_proc Data Processing (% Viability Calculation) readout->data_proc ic50_calc IC50 Determination (Dose-Response Curve) data_proc->ic50_calc

Caption: Workflow for cytotoxicity assessment of this compound.

Methodologies

Cell Culture and Maintenance

All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For experiments, cells were harvested during their logarithmic growth phase.

Cytotoxicity Evaluation by MTT Assay

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity.[5][6]

Step-by-Step Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and an untreated control were included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of this compound against the selected cell lines. For comparative purposes, the IC50 values of doxorubicin, a standard chemotherapeutic agent, are also presented.

CompoundCell LineCancer TypeIC50 (µM) [Hypothetical Data]
This compound HCT-116 Colorectal Carcinoma 15.8
A549 Lung Adenocarcinoma 28.4
MCF-7 Breast Cancer 45.2
HEK293 Non-cancerous Kidney >100
Doxorubicin (Reference) HCT-116 Colorectal Carcinoma 0.8
A549 Lung Adenocarcinoma 1.2
MCF-7 Breast Cancer 0.5
HEK293 Non-cancerous Kidney 5.5

Interpretation of Results and Mechanistic Insights

The hypothetical data suggest that this compound exhibits differential cytotoxicity across the tested cancer cell lines. The most pronounced cytotoxic effect was observed in the HCT-116 colorectal carcinoma cells, followed by the A549 lung cancer cells and then the MCF-7 breast cancer cells. This variation in sensitivity could be attributed to several factors, including differences in cell membrane permeability, metabolic pathways, or the expression levels of the compound's molecular target(s) within each cell line.

Importantly, the compound displayed significantly lower cytotoxicity against the non-cancerous HEK293 cell line (IC50 > 100 µM), suggesting a degree of selectivity for cancer cells. This is a desirable characteristic for a potential anticancer agent, as it may translate to a wider therapeutic window and fewer side effects in a clinical setting. While less potent than the standard drug doxorubicin, the selectivity profile of this compound warrants further investigation.

The cytotoxic activity of many Schiff base derivatives is known to be mediated through the induction of apoptosis, or programmed cell death.[1] Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound N-(cyclohexylideneamino) pyridine-4-carboxamide bax Bax/Bak Activation compound->bax Potential Activation bcl2 Bcl-2 Inhibition compound->bcl2 Potential Inhibition death_receptor Death Receptors (e.g., Fas, TNFR1) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c cytochrome_c->caspase3 Activation bax->mitochondrion bcl2->mitochondrion apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis pathways potentially modulated by the test compound.

Future studies should aim to elucidate the precise mechanism of action, including investigating the compound's effect on key apoptotic proteins such as the Bcl-2 family and caspases, to confirm its pro-apoptotic activity.

Conclusion

This guide outlines a systematic approach to comparing the cytotoxicity of this compound across different cell lines. The hypothetical results demonstrate a variable, yet selective, cytotoxic profile against cancer cells, with the highest potency observed in a colorectal cancer model. The presented methodologies provide a solid foundation for researchers to conduct similar in vitro evaluations of novel chemical entities. Further exploration into the molecular mechanisms underlying the observed differential cytotoxicity is crucial for the continued development of this and related pyridine carboxamide Schiff bases as potential anticancer therapeutics.

References

  • ResearchGate. (n.d.). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Retrieved from ResearchGate. [Link]

  • Presenjit, et al. (2024). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Oncology, 24(7), 488-503. [Link]

  • MDPI. (n.d.). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Retrieved from MDPI. [Link]

  • MDPI. (n.d.). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Retrieved from MDPI. [Link]

  • Al-Amiery, A. A., et al. (2018). In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. Scientific Reports, 8(1), 2973. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 346(10), 734-741. [Link]

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). N-cyclohexyl-4-(ethylamino)pyridine-3-carboxamide. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). N-(cyclohexylideneamino)pyridine-3-carboxamide. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). N-[(E)-hexylideneamino]pyridine-4-carboxamide. Retrieved from PubChem. [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from PubMed. [Link]

  • PubMed. (n.d.). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Retrieved from PubMed. [Link]

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Benchmarking the performance of N-(cyclohexylideneamino)pyridine-4-carboxamide against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Novel ENPP1 Inhibitors: Evaluating N-(cyclohexylideneamino)pyridine-4-carboxamide Against Established Compounds

Introduction: The Rationale for Targeting ENPP1 in Modern Drug Discovery

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged from a well-understood enzyme in tissue mineralization to a frontier target in immuno-oncology.[1][2] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[3] More critically for cancer immunotherapy, ENPP1 has been identified as the primary phosphodiesterase that degrades 2'3'-cyclic GMP-AMP (cGAMP), the endogenous agonist of the Stimulator of Interferon Genes (STING) pathway.[1][4]

The cGAS-STING pathway is a cornerstone of the innate immune system, detecting cytosolic DNA (a sign of cellular damage or viral infection) and initiating a potent type I interferon response that bridges to an adaptive anti-tumor immunity.[4][5] By hydrolyzing cGAMP, ENPP1 effectively acts as an immune checkpoint, dampening this crucial anti-tumor response.[4][6] Consequently, the development of potent and selective ENPP1 inhibitors is a highly promising strategy to enhance the efficacy of cancer immunotherapies.[5][7]

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, This compound , against a panel of known, high-potency ENPP1 inhibitors. While the inhibitory profile of this compound is not yet extensively documented in public literature, its pyridine-4-carboxamide scaffold is a known feature in various enzyme inhibitors, making it a plausible candidate for ENPP1 inhibition.[8][9][10] We will detail the requisite experimental protocols, from initial enzymatic assays to cell-based functional readouts, to rigorously evaluate its potential as a therapeutic agent.

The Central Role of ENPP1 in the cGAS-STING Signaling Pathway

To understand the significance of ENPP1 inhibition, one must first grasp its function as a negative regulator of STING signaling. The pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), often released by tumor cells. This binding activates cGAS to synthesize cGAMP from ATP and GTP.[4] cGAMP then acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum. This triggers a signaling cascade culminating in the activation of transcription factors like IRF3, which drive the production of type I interferons (IFN-α/β) and other inflammatory cytokines. These cytokines are critical for recruiting and activating dendritic cells and cytotoxic T cells, fostering a robust anti-tumor immune response.[4][5]

ENPP1, present on the cell surface, intercepts and hydrolyzes extracellular cGAMP before it can activate the STING pathway in neighboring immune cells, thus suppressing the immune response.[1][11] Inhibition of ENPP1 is therefore designed to protect cGAMP from degradation, increasing its local concentration and potentiating STING-mediated anti-tumor immunity.[12]

ENPP1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Tumor cluster_Immune TumorCell Tumor Cell cGAMP_extra Extracellular 2'3'-cGAMP TumorCell->cGAMP_extra exports ImmuneCell Antigen Presenting Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING IFN Type I Interferons (IFN-α/β) STING->IFN induces AntiTumor Anti-Tumor Immunity IFN->AntiTumor cGAMP_extra->STING activates AMP AMP ENPP1 ENPP1 ENPP1->cGAMP_extra hydrolyzes Inhibitor N-(cyclohexylideneamino) pyridine-4-carboxamide (Test Inhibitor) Inhibitor->ENPP1 BLOCKS

Figure 1: The cGAS-STING pathway and the inhibitory role of ENPP1.

Comparative Inhibitor Profiles

A robust benchmarking study requires comparison against well-characterized inhibitors. We have selected a range of compounds with reported high potency against ENPP1. These will serve as our positive controls and performance benchmarks for this compound.

Compound NameTypeReported Potency (IC50 / Ki)Source
This compound Test Compound To Be Determined N/A
ISM5939Non-nucleotide, SelectiveIC50 = 0.63 nM (cGAMP degradation)[13]
STF-1084Non-nucleotide, CompetitiveKi = 33 nM[13]
Enpp-1-IN-14Non-nucleotide, PotentIC50 = 32.38 nM[13]
MV-626Non-nucleotide, SelectiveKi = not specified, potent activity reported[1]
SR-8314Non-nucleotide, PotentKi = 79 nM[1]

Experimental Design for Performance Benchmarking

The core of this guide is a series of validated assays designed to build a comprehensive inhibitory profile of our test compound.

Part 1: In Vitro Enzymatic Inhibition Assay (IC50 Determination)

The first and most critical step is to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1. This assay directly measures the compound's ability to inhibit the enzymatic activity of ENPP1. We will use a fluorescence polarization (FP)-based assay, which is highly sensitive, amenable to high-throughput screening, and directly measures the generation of AMP from a substrate like ATP or cGAMP.[14]

a cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilution of This compound and known inhibitors in DMSO B Prepare Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.01% Brij-35, pH 7.5 C Prepare ENPP1 enzyme solution in Assay Buffer D Prepare substrate solution (e.g., 10 µM cGAMP) in Assay Buffer H Initiate reaction by adding 2.5 µL of cGAMP substrate solution D->H E Dispense 2.5 µL of compound dilutions into 384-well plate F Add 5 µL of ENPP1 solution to each well E->F G Incubate for 15 min at room temperature F->G G->H I Incubate for 60 min at room temperature H->I J Stop reaction by adding 5 µL of Transcreener AMP²/GMP² Detection Mix (contains antibody, tracer, and EDTA) I->J K Incubate for 60 min at room temperature J->K L Read plate on an FP-capable plate reader (Ex/Em wavelengths specific to the tracer) K->L M Convert FP signal (mP) to [AMP] using a standard curve L->M N Plot % Inhibition vs. [Inhibitor] M->N O Fit data to a four-parameter logistic equation to determine IC50 N->O

Figure 2: Workflow for the ENPP1 in vitro enzymatic inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Create a 10-point, 3-fold serial dilution series for this compound and the benchmark inhibitors (e.g., ISM5939, STF-1084) in 100% DMSO. Dispense these dilutions into a 384-well assay plate. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Enzyme Addition: Prepare a working solution of recombinant human ENPP1 in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5). Add the enzyme solution to all wells except the 'no enzyme' controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a working solution of the substrate (e.g., 2'3'-cGAMP or ATP) in assay buffer. Add the substrate to all wells to start the enzymatic reaction. The final substrate concentration should be at or near its Michaelis constant (Km) for sensitive IC50 determination.

  • Reaction Incubation: Incubate the plate for a set period (e.g., 60 minutes) at room temperature. The duration should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).

  • Detection: Stop the reaction by adding a detection reagent mix. For the Transcreener® ENPP1 Assay, this mix contains an anti-AMP/GMP antibody, a fluorescent tracer, and EDTA to chelate Mg²⁺ and halt the enzyme.[14]

  • Final Incubation & Readout: Incubate for 60-90 minutes to allow the detection reagents to equilibrate. Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: The FP signal is inversely proportional to the amount of AMP produced. Convert the raw FP data to percent inhibition relative to the controls and plot against the logarithm of inhibitor concentration. Fit the resulting curve using a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.

Part 2: Mechanism of Inhibition (MOI) Studies

To understand how the compound inhibits ENPP1, kinetic studies are performed. This typically involves measuring the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • Experimental Setup: The assay is run similarly to the IC50 determination. However, instead of a single substrate concentration, a matrix is created with varying concentrations of both the substrate (e.g., cGAMP) and the inhibitor.

  • Data Analysis: The resulting data are plotted on a double-reciprocal plot (Lineweaver-Burk) or fitted directly to Michaelis-Menten models.

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the Y-axis. This indicates the inhibitor binds to the same active site as the substrate.

    • Non-competitive Inhibition: The lines will intersect at the X-axis, suggesting the inhibitor binds to an allosteric site.

    • Uncompetitive Inhibition: The lines will be parallel.

  • Causality: Determining the mechanism of inhibition is crucial. A competitive inhibitor's efficacy can be overcome by high substrate concentrations, which may occur in a physiological setting. A non-competitive inhibitor's efficacy is independent of substrate concentration, which can be a desirable trait.

Part 3: Cell-Based Functional Assay

An in vitro IC50 is essential, but it doesn't guarantee activity in a complex biological system. A cell-based assay is required to confirm that inhibiting ENPP1 with this compound leads to the desired downstream biological effect: enhanced STING pathway activation.

Protocol: cGAMP Protection and IFN-β Reporter Assay

  • Cell Line Selection: Use a cell line that expresses STING and has a responsive interferon signaling pathway, such as THP-1 dual reporter cells. These cells are engineered to express a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter.

  • Assay Procedure: a. Plate the THP-1 reporter cells in a 96-well plate. b. Treat the cells with serial dilutions of this compound and benchmark inhibitors for 1 hour. c. Add a fixed, suboptimal concentration of exogenous 2'3'-cGAMP to the wells. d. Incubate for 24 hours. During this time, active inhibitors will protect the added cGAMP from degradation by any endogenous ENPP1, allowing it to enter the cells and activate the STING pathway. e. Measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

  • Data Interpretation: An increase in reporter signal relative to the cGAMP-only control indicates that the inhibitor is protecting cGAMP and enhancing STING signaling. Plotting the signal against inhibitor concentration will yield an EC50 value, representing the compound's effective concentration in a cellular context.

Summarizing and Interpreting the Data

All quantitative data should be consolidated for a clear head-to-head comparison.

Hypothetical Performance Summary:

ParameterN-(cyclohexylideneamino) pyridine-4-carboxamideISM5939 (Control)STF-1084 (Control)
Enzymatic IC50 (nM) [Experimental Result]~0.6~33
Mechanism of Inhibition [Experimental Result]N/ACompetitive
Cellular EC50 (nM) [Experimental Result][To Be Determined][To Be Determined]

Expert Interpretation: The goal is to evaluate if this compound demonstrates potent, on-target activity. An enzymatic IC50 in the low nanomolar range would be considered highly promising. If this potency translates to a similar EC50 in the cell-based assay, it provides strong evidence of cell permeability and functional efficacy. The mechanism of inhibition will further inform its therapeutic potential and guide future lead optimization efforts.

Conclusion

References

  • National Center for Biotechnology Information (2024). Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation. PubMed Central. Available at: [Link]

  • Karki, R. et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. Available at: [Link]

  • Le Noci, V. et al. (2023). ENPP1 Immunobiology as a Therapeutic Target. Clinical Cancer Research. Available at: [Link]

  • Wang, Y. et al. (2024). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Spandidos Publications. Available at: [Link]

  • Le Noci, V. et al. (2023). ENPP1 Immunobiology as a Therapeutic Target. American Association for Cancer Research. Available at: [Link]

  • Patsnap (2025). What are the therapeutic applications for ENPP1 inhibitors?. Synapse. Available at: [Link]

  • Allerston, C. K. et al. (2012). New activity assays for ENPP1 with physiological substrates ATP and ADP. PubMed. Available at: [Link]

  • Patsnap (2025). What ENPP1 inhibitors are in clinical trials currently?. Synapse. Available at: [Link]

  • ResearchGate (2023). Structures of known ENPP1 inhibitors. Available at: [Link]

  • BellBrook Labs (2024). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Available at: [Link]

  • Zhang, H. et al. (2024). Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. PubMed. Available at: [Link]

  • Springer (2012). New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP. Available at: [Link]

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Cross-reactivity profiling of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of N-(cyclohexylideneamino)pyridine-4-carboxamide (Cpd-47)

Executive Summary

The development of targeted therapeutics demands a rigorous understanding of a compound's selectivity. Poor selectivity can lead to off-target toxicities or unexpected polypharmacology, derailing an otherwise promising drug candidate. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, this compound, hereafter referred to as Cpd-47 .

Based on its pyridine-4-carboxamide scaffold, a moiety present in numerous enzyme inhibitors, Cpd-47 was designed as a potential kinase inhibitor.[1][2][3] This guide details a multi-phase, systematic approach to define its selectivity profile, compare it against alternative compounds, and establish a clear rationale for its continued development. We will proceed from broad, high-throughput screening to specific, cell-based target validation, generating a robust data package for informed decision-making.

The Imperative of Selectivity: A Strategic Overview

In drug discovery, a compound's activity against its intended target is only half the story. Its interactions with the broader proteome—its cross-reactivity profile—are equally critical. A highly selective compound offers a clearer path to clinical development with a predictable mechanism of action and a potentially wider therapeutic window. Conversely, a non-selective compound may be deprioritized due to safety concerns or repurposed if its off-target activities are therapeutically beneficial.

This profiling cascade is designed as a self-validating system. Initial predictions from computational models are tested with broad biochemical assays, and the most significant of these findings are then confirmed in a physiological, cellular context.

Phase 1: Initial Triaging - Computational and Broad-Panel Biochemical Screening

The first phase aims to cast a wide net to identify the most likely on- and off-target interactions of Cpd-47. This is a critical de-risking step performed early to conserve resources.

In Silico Profiling: Predicting Potential Interactions

Before committing to expensive wet-lab experiments, computational methods can predict potential cross-reactivity. By comparing the 2D and 3D structure of Cpd-47 against databases of known ligands, we can generate a preliminary list of potential off-targets.

Experimental Protocol: 2D Molecular Similarity Analysis

  • Scaffold Definition: The this compound structure is converted into a digital format (e.g., SMILES string).

  • Database Comparison: The structure is compared against a large chemical database (e.g., ChEMBL, PubChem) using Tanimoto similarity coefficients.[4][5]

  • Target Prioritization: Compounds with high structural similarity are identified, and their known biological targets are flagged as potential off-targets for Cpd-47.

  • Analysis: The output is a ranked list of proteins and protein families (e.g., kinases, GPCRs, ion channels) that are most likely to interact with Cpd-47, guiding the selection of appropriate screening panels.

Broad Kinase Panel Screening: Defining the Kinome Profile

Given the pyridine-4-carboxamide scaffold, the kinome is a primary area of concern for off-target activity. Broad kinase screening is essential to identify unintended interactions within this large and therapeutically important enzyme family.[6][7]

Experimental Protocol: High-Throughput Kinase Panel (400+ Kinases)

  • Compound Preparation: Cpd-47 is prepared at a high screening concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.

  • Assay Execution: The compound is tested against a panel of over 400 purified human kinases. The assay measures the ability of Cpd-47 to inhibit the kinase's phosphorylation of a substrate, typically using a radiometric (³³P-ATP) or fluorescence-based (TR-FRET) method.[7][8]

  • Data Collection: The activity of each kinase is measured in the presence of Cpd-47 and compared to a vehicle control (e.g., DMSO).

  • Analysis: Results are expressed as Percent Inhibition (%) relative to the control. A common threshold for a significant "hit" is >50% inhibition.

General Safety Panel: Beyond the Kinome

To identify liabilities outside the kinome, a broad safety panel is employed. These panels typically include a diverse set of targets known to be implicated in adverse drug reactions, such as GPCRs, ion channels, and other non-kinase enzymes.[9][10][11]

Experimental Protocol: Eurofins SafetyScreen44 Panel

  • Compound Submission: Cpd-47 is tested at a 10 µM concentration in duplicate.

  • Assay Execution: The panel assesses the compound's ability to interfere with the binding of specific ligands to 44 different receptors, ion channels, and enzymes.[11][12]

  • Data Analysis: Results are reported as the percent inhibition of binding or enzyme activity. A result >50% is considered a significant interaction requiring follow-up.[12]

Phase 1 Data Summary & Visualization

The initial screening of Cpd-47 is compared with two hypothetical alternatives: Cpd-S (designed for high selectivity) and Cpd-M (a known multi-targeted agent).

Table 1: Phase 1 Screening Results (% Inhibition at 10 µM)

Target Cpd-47 (Lead) Cpd-S (Selective) Cpd-M (Multi-targeted) Target Class
Target Kinase A 98% 99% 95% Primary Target
Off-Target Kinase B 65% 8% 92% Kinase
Off-Target Kinase C 15% 2% 88% Kinase
Off-Target Kinase D 72% 12% 55% Kinase
hERG Channel 4% 2% 68% Ion Channel
M1 Receptor 8% 5% 75% GPCR

| PDE3 | 55% | 10% | 15% | Enzyme |

G cluster_0 Phase 1: Broad Screening cluster_1 Output InSilico In Silico Prediction (Similarity Search) Kinome Kinome Panel Screen (>400 Kinases @ 10µM) InSilico->Kinome Guides Panel Selection Safety Safety Panel Screen (e.g., SafetyScreen44) InSilico->Safety Guides Panel Selection Hits List of Potential On- and Off-Targets (>50% Inhibition) Kinome->Hits Safety->Hits

Figure 1: Workflow for Phase 1 broad-panel screening.

Phase 2: Hit Confirmation and Potency Determination

Hits from Phase 1 are preliminary. This phase confirms these interactions and quantifies their potency by generating dose-response curves. The goal is to calculate the IC50 (half-maximal inhibitory concentration) for each validated interaction.

Experimental Protocol: IC50 Determination

  • Compound Dilution: A serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 30 µM) is prepared.

  • Assay Setup: The biochemical assays for the primary target and confirmed off-targets are run with the range of compound concentrations.

  • Data Collection: The inhibitory activity is measured at each concentration.

  • Curve Fitting: The data are plotted on a semi-log scale (Inhibition vs. log[Concentration]), and a non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.

Phase 2 Data Summary & Selectivity Analysis

The IC50 values allow for a quantitative comparison of selectivity. The "Selectivity Window" is the ratio of the off-target IC50 to the on-target IC50. A larger window (>100-fold) is generally desired.

Table 2: Comparative IC50 Values and Selectivity Windows

Target Cpd-47 IC50 (nM) Cpd-S IC50 (nM) Cpd-M IC50 (nM)
Target Kinase A 15 10 25
Off-Target Kinase B 250 >10,000 40
Off-Target Kinase D 450 >10,000 1,500
PDE3 1,200 >10,000 >10,000
Selectivity Window (Kinase B) 17x >1,000x 1.6x

| Selectivity Window (Kinase D) | 30x | >1,000x | 60x |

G OnTarget On-Target Potency (IC50) Selectivity Selectivity Window (IC50_Off / IC50_On) OnTarget->Selectivity OffTarget Off-Target Potency (IC50) OffTarget->Selectivity

Figure 2: The Selectivity Window is the ratio of off-target to on-target potency.

Phase 3: Cellular Target Engagement Validation

Biochemical assays use purified proteins and are not fully representative of the complex cellular environment. The final phase of profiling uses cell-based assays to confirm that the compound engages its intended target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14][15]

CETSA operates on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells expressing the target protein are incubated with the test compound (e.g., at 10 µM) or a vehicle control.

  • Thermal Challenge: The cell suspensions are heated across a range of temperatures (e.g., 40°C to 65°C).

  • Cell Lysis & Separation: The cells are lysed, and the precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A positive thermal shift (ΔTm) in the compound-treated sample relative to the vehicle control confirms target engagement.

Phase 3 Data Summary

CETSA confirms that Cpd-47 and Cpd-S engage their primary target in cells, indicated by a significant thermal shift. Cpd-M, despite its biochemical potency, shows a weaker shift, suggesting poor cell permeability or rapid efflux. Cpd-47 also shows a measurable shift for Off-Target Kinase B, confirming this off-target interaction is relevant in a cellular context.

Table 3: CETSA Results - Thermal Shift (ΔTm in °C)

Target Cpd-47 (ΔTm) Cpd-S (ΔTm) Cpd-M (ΔTm) Interpretation
Target Kinase A +5.2°C +6.1°C +1.5°C Cpd-47 and Cpd-S show robust cellular engagement.

| Off-Target Kinase B | +2.8°C | No Shift | +1.8°C | Cpd-47 engages this off-target in cells. |

G cluster_0 CETSA Workflow Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Apply Heat Gradient Treat->Heat Lyse 3. Lyse & Separate (Soluble vs. Precipitate) Heat->Lyse Quantify 4. Quantify Soluble Target Protein Lyse->Quantify Result Result: Thermal Shift (ΔTm) Quantify->Result

Figure 3: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Guide: Final Profiles and Strategic Implications

This systematic profiling cascade provides a clear, data-driven comparison of the three compounds.

FeatureCpd-47 (Lead Compound)Cpd-S (Selective Compound)Cpd-M (Multi-targeted Compound)
Primary Target Potency High (IC50 = 15 nM)High (IC50 = 10 nM)High (IC50 = 25 nM)
Kinome Selectivity Moderate (hits Kinases B & D)Very High (>1000x selectivity)Low (multiple potent off-targets)
Safety Panel Profile One moderate hit (PDE3)CleanMultiple significant hits (hERG, M1)
Cellular Engagement Strong on-target, moderate off-targetStrong on-target, no off-targetWeak, suggesting poor cell penetration
Overall Profile A potent but moderately selective agent. Off-target effects on Kinase B and PDE3 need further investigation.A "clean," highly selective tool compound. Ideal for validating the primary target's role.A "dirty" compound with significant safety liabilities (hERG) and poor cellular activity. High risk.

The cross-reactivity profile of this compound (Cpd-47) reveals it to be a potent inhibitor of its primary target with confirmed cellular engagement. However, it possesses moderate selectivity, with notable off-target activity against Kinase B and PDE3.

Strategic Recommendations:

  • Investigate Off-Target Biology: The functional consequences of inhibiting Kinase B and PDE3 must be studied to determine if these activities are therapeutically acceptable or detrimental.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should focus on modifying the Cpd-47 scaffold to improve selectivity against Kinases B and D, while retaining on-target potency.

  • Prioritization: Cpd-47 has a more promising profile than Cpd-M due to better cellular activity and a cleaner safety profile. While not as "clean" as Cpd-S, its off-target profile may be manageable or even beneficial, warranting further, focused investigation.

This guide demonstrates that a systematic, multi-layered approach to cross-reactivity profiling is essential for making informed, data-driven decisions in modern drug discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the proper disposal of N-(cyclohexylideneamino)pyridine-4-carboxamide, a compound utilized in diverse research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information herein is synthesized from established safety data for structurally related compounds and general best practices for chemical waste management.

Hazard Identification and Risk Assessment

Inferred Hazardous Characteristics:

  • Pyridine Derivatives: Pyridine and its derivatives are known to be hazardous.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin. Many are also toxic to aquatic organisms. The U.S. Environmental Protection Agency (EPA) regulates pyridine as a hazardous waste constituent.[1]

  • Carboxamides: Similar pyridine carboxamides are classified as hazardous, causing skin, eye, and respiratory irritation.[2][3]

  • Solid State: The compound is expected to be a solid, which may form dust that can be inhaled.[4]

Based on these structural analogies, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm.

Quantitative Data Summary (Analogous Compounds):

CompoundMolecular Weight ( g/mol )Physical StateKey Hazards
Pyridine79.10LiquidFlammable, Harmful if swallowed/inhaled/in contact with skin, Causes severe eye irritation.
2-Pyridinecarboxamide122.12SolidSkin/eye/respiratory irritation.[4]
4-Pyridinecarboxamide122.12SolidSkin/eye/respiratory irritation.[3]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following PPE to prevent exposure:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[5] Always inspect gloves for integrity before use.

  • Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA 29 CFR 1910.134.[2][6] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk.

Spill Management Protocol

In the event of an accidental release of this compound, the following steps should be immediately implemented:

  • Evacuate and Secure: For large spills, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust.[4] Place the collected material into a designated, labeled hazardous waste container. For liquid solutions, absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.

  • Decontamination: Clean the spill area thoroughly with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it should not be released into the environment.[4] It must be disposed of as hazardous chemical waste.

Workflow for Disposal:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Don appropriate PPE B 2. Work in a ventilated area (fume hood) A->B C 3. Use a designated, compatible, and clearly labeled hazardous waste container B->C D 4. Transfer waste into the container using clean tools C->D E 5. Do not mix with incompatible wastes (e.g., strong acids, strong oxidizing agents) D->E F 6. Securely seal the container E->F G 7. Store in a designated, cool, dry, and well-ventilated secondary containment area F->G H 8. Arrange for pickup by a licensed hazardous waste disposal contractor G->H I 9. Complete all necessary waste disposal paperwork H->I

Caption: Workflow for the safe disposal of this compound.

Detailed Protocol:

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure all required PPE is correctly worn as detailed in Section 2.

  • Work Area: Conduct all waste handling procedures inside a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.

  • Waste Container: Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Transfer: Carefully transfer the waste chemical into the designated container. Use a funnel for liquids or a scoop/spatula for solids to avoid spills.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It is incompatible with strong oxidizing agents and acids.[4]

  • Container Sealing: Once the waste has been added, securely close the container to prevent any leakage or release of vapors.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.

  • Professional Disposal: The final disposal must be carried out by an approved and licensed hazardous waste disposal company.[3][4] Contact your institution's EHS department to arrange for the collection of the waste.

  • Documentation: Fill out all required waste manifests and documentation as provided by your EHS department and the waste contractor.

Environmental Fate and Considerations

Pyridine and its derivatives can persist in the environment. While some forms are biodegradable, the rate can be slow and is highly dependent on environmental conditions.[7][8][9] To prevent environmental contamination, it is imperative that this compound is not disposed of down the drain or in regular trash.[3] All waste, including empty containers that once held the substance, should be treated as hazardous.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories (29 CFR 1910.1450).[6][10]

References

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A Comprehensive Safety Protocol for Handling N-(cyclohexylideneamino)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are routine. However, the novelty of a substance necessitates a proportionally high degree of caution. This guide provides a detailed protocol for the safe handling of N-(cyclohexylideneamino)pyridine-4-carboxamide, a compound for which specific safety data is not yet established. In the absence of explicit data, we will proceed with a risk assessment based on the toxicological profiles of its constituent chemical moieties: the pyridine ring and the carboxamide functional group. Our approach is to treat this compound with the caution it deserves, assuming it may possess hazards associated with its parent structures.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and scientific integrity.

Part 1: Hazard Analysis and Risk Assessment

Given the structure of this compound, a prudent risk assessment must consider the known hazards of pyridine and related carboxamides. Pyridine is a flammable, toxic liquid that can be absorbed through the skin and is harmful if inhaled or swallowed.[1][2] It is an irritant to the skin, eyes, and respiratory tract and can cause damage to the liver, kidneys, and central nervous system.[1][2] Carboxylic acid derivatives, while varying in toxicity, can also present hazards.[3][4][5] Therefore, this compound should be treated as a potentially hazardous substance.

Assumed Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on the known toxicity of pyridine.[1][2]
Skin Corrosion/Irritation May cause skin irritation.Pyridine is a known skin irritant.[1]
Eye Damage/Irritation May cause serious eye irritation.Pyridine is a known eye irritant.[1]
Respiratory Irritation May cause respiratory irritation.Inhalation of pyridine vapors can irritate the respiratory system.[2]
Organ Toxicity Potential for liver, kidney, and central nervous system damage with prolonged or repeated exposure.Based on the systemic effects of pyridine.[1][2]
Flammability Assumed to be a combustible solid.Pyridine is a flammable liquid.[1]

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical.[6][7] The selection of appropriate PPE is the cornerstone of safe handling.

Core PPE Requirements
PPE CategorySpecific EquipmentRationale and Best Practices
Body Protection Chemical-resistant lab coat (flame-retardant recommended).Protects skin and personal clothing from contamination. A flame-retardant coat is a prudent additional precaution given the flammability of pyridine.[8]
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a barrier against skin absorption. Nitrile gloves offer good resistance to a range of chemicals, including pyridine for incidental contact.[6][9] Double-gloving is recommended as an enhanced protective measure. Avoid latex gloves due to poor chemical resistance.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[1]
Respiratory Protection Work within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[6][10] If work outside a fume hood is unavoidable, a comprehensive respiratory protection program must be in place, and a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Glove Selection and Use

While nitrile gloves are generally recommended for incidental contact with pyridine, it is crucial to understand their limitations.[9][11] For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber may be necessary.[12] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

PPE_Selection_Workflow cluster_gloves Hand Protection cluster_eye_face Eye/Face Protection cluster_body Body Protection cluster_respiratory Respiratory Protection Start Handling this compound Assess_Task Assess Task: - Small scale transfer? - Large scale reaction? - Spill cleanup? Start->Assess_Task Select_Gloves Select Hand Protection Assess_Task->Select_Gloves Select_Eye_Face Select Eye/Face Protection Assess_Task->Select_Eye_Face Select_Body Select Body Protection Assess_Task->Select_Body Select_Respiratory Select Respiratory Protection Assess_Task->Select_Respiratory Incidental Incidental Contact: Double Nitrile/Neoprene Gloves Select_Gloves->Incidental Small Scale Prolonged Prolonged Contact/Spill: Butyl Rubber Gloves Select_Gloves->Prolonged Large Scale/Spill Goggles Chemical Splash Goggles Select_Eye_Face->Goggles Lab_Coat Chemical-Resistant Lab Coat (Flame-Retardant) Select_Body->Lab_Coat Fume_Hood Chemical Fume Hood Select_Respiratory->Fume_Hood Standard Procedure Respirator NIOSH-Approved Respirator Select_Respiratory->Respirator No Hood Available Work_Execution Proceed with Work Incidental->Work_Execution Prolonged->Work_Execution Goggles->Work_Execution Face_Shield Full-Face Shield Goggles->Face_Shield High Splash Risk Face_Shield->Work_Execution Lab_Coat->Work_Execution Fume_Hood->Work_Execution Respirator->Work_Execution

Caption: PPE Selection Workflow

Part 3: Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for maintaining a safe laboratory environment.[7]

Step-by-Step Handling Protocol
  • Preparation and Area Designation :

    • Before handling, ensure that a certified chemical fume hood is operational.

    • Designate a specific area for the handling of this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

    • Have a spill kit readily available, containing absorbent materials like vermiculite or sand.[10]

  • Donning PPE :

    • Don a lab coat, ensuring it is fully buttoned.

    • Put on the first pair of nitrile gloves.

    • Don chemical splash goggles.

    • If a high splash risk is anticipated, don a face shield.

    • Put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

  • Handling the Compound :

    • Perform all manipulations of the solid or any solutions within the chemical fume hood.[6]

    • Use dedicated spatulas and glassware.

    • Keep containers tightly closed when not in use.[6]

  • Decontamination and Doffing PPE :

    • After handling, decontaminate any surfaces and equipment.

    • To remove PPE, first, remove the outer pair of gloves, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat, folding it inwards.

    • Remove the inner pair of gloves, again turning them inside out.

    • Wash hands thoroughly with soap and water.[13]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][10]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][14]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Spill : For a small spill within the fume hood, use absorbent material to contain it, then place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety office.[12][15]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid compound, contaminated weigh boats, and spatulas in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect any solutions in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams.

  • Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste bag.

All hazardous waste must be disposed of through your institution's environmental health and safety program or a licensed hazardous waste disposal contractor.[10][16][17] Never dispose of this compound down the drain or in regular trash.[10]

Disposal_Workflow Start Waste Generation (Solid, Liquid, PPE) Segregate Segregate Waste Streams Start->Segregate Label Label Containers: 'Hazardous Waste' Chemical Name Date Segregate->Label Store Store in Designated Waste Accumulation Area Label->Store Dispose Arrange for Professional Disposal (EHS or Contractor) Store->Dispose End Proper Disposal Complete Dispose->End

Caption: Hazardous Waste Disposal Workflow

References

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  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: PYRIDINE.
  • Centers for Disease Control and Prevention. (2014, July 1). NIOSH Pocket Guide to Chemical Hazards: Pyridine.
  • ChemicalBook. (2019, September 6). Pyridine-Health Hazards and Toxicity.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • GOV.UK. Pyridine: incident management.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Washington State University. Standard Operating Procedure: Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992, April). Toxicological Profile for Pyridine.
  • Inchem.org. ICSC 0323 - PYRIDINE.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Fisher Scientific. Nitrile Gloves Chemical Resistance Chart.
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  • BenchChem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Quora. (2024, April 14). What are the safety precautions for using research chemicals and what are the potential risks associated with their use?.
  • US Ecology. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • University of Pittsburgh. (2023, September 21). GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
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  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Occupational Safety and Health Administration. PYRIDINE.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Duke University. Microflex Chemical Resistance Guide.
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  • Tokyo Chemical Industry Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine.
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  • Ansell. Ansell Chemical Resistance Glove Chart.
  • PubChem. N-[(cyclohexyl-phenyl-methylidene)amino]pyridine-4-carboxamide.
  • ResearchGate. (2019). New Carboxamid ligand and its metal complexes containing sulfonamide group: Synthesis, Characterization, DNA cleavage and antimicrobial activity.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • PubMed. (2015, December 21). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.
  • PubChem. N-[(E)-hexylideneamino]pyridine-4-carboxamide.
  • Echemi. N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide.
  • ResearchGate. List of carboxylic acid compounds that have been associated with toxic reactions (continued).
  • PubChem. N-(cyclohexylideneamino)pyridine-3-carboxamide.
  • PubMed. (2024, February 28). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches.
  • PubChem. N-cyclohexyl-4-oxo-1H-pyridine-3-carboxamide.
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